Product packaging for Dihydrolycorine(Cat. No.:CAS No. 6271-21-2)

Dihydrolycorine

Cat. No.: B1670607
CAS No.: 6271-21-2
M. Wt: 289.33 g/mol
InChI Key: VJILFEGOWCJNIK-MGRBZGILSA-N
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Description

Dihydrolycorine is an alkaloid.
This compound has been reported in Pancratium maritimum, Galanthus trojanus, and Lycoris radiata with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19NO4 B1670607 Dihydrolycorine CAS No. 6271-21-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,15R,17S,18S,19R)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9-triene-17,18-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19/h4-5,8,11,14-16,18-19H,1-3,6-7H2/t8-,11+,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJILFEGOWCJNIK-MGRBZGILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=CC4=C(C=C3C5C2C1CC(C5O)O)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2[C@H]1C[C@@H]([C@H]5O)O)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346488
Record name Dihydrolycorine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6271-21-2
Record name Dihydrolycorine
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Record name Dihydrolycorine
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Record name 6271-21-2
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Record name DIHYDROLYCORINE
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Foundational & Exploratory

Dihydrolycorine: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrolycorine is a naturally occurring Amaryllidaceae alkaloid, a class of compounds renowned for their diverse and potent biological activities. As a derivative of the well-studied alkaloid lycorine, this compound has garnered interest for its potential pharmacological applications, including antihypertensive and neuroprotective effects.[1] This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential mechanisms of action through signaling pathways. All quantitative data is presented in structured tables for clarity, and experimental workflows are visualized using Graphviz diagrams.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the Amaryllidaceae family. These perennial, bulbous plants are distributed worldwide and have a long history of use in traditional medicine. The primary documented sources of this compound include:

  • Lycoris radiata (Red Spider Lily): The bulbs of Lycoris radiata are a significant source of various Amaryllidaceae alkaloids, including this compound.[2][3][4] This species is native to East Asia and is widely cultivated as an ornamental plant.[5]

  • Crinum asiaticum (Poison Bulb, Giant Crinum Lily): This perennial bulbous herb, found in tropical and subtropical regions, is another notable source of this compound and other related alkaloids.[6][7]

  • Zephyranthes flava (Yellow Rain Lily): This species of rain lily has also been identified as a source of this compound.[6]

  • Pancratium maritimum (Sea Daffodil): this compound has been reported in this coastal plant of the Mediterranean region.[4]

  • Galanthus trojanus (Trojan Snowdrop): This species of snowdrop is also a known source of the alkaloid.[4]

The concentration of this compound and other alkaloids can vary depending on the plant species, the developmental stage of the plant, and the geographic location of cultivation.[8]

Isolation and Purification Methods

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction of the crude alkaloid mixture followed by chromatographic purification. While a specific, detailed protocol exclusively for this compound is not extensively documented, the general methods for isolating Amaryllidaceae alkaloids can be effectively applied.

Extraction of Total Alkaloids

The initial step involves the extraction of the total alkaloid content from the plant material, most commonly the bulbs.

2.1.1. Sample Preparation:

  • Harvesting and Cleaning: Fresh plant bulbs are harvested and thoroughly cleaned to remove soil and other debris.

  • Drying and Grinding: The bulbs are sliced and dried to a constant weight. Lyophilization (freeze-drying) is a preferred method to preserve the chemical integrity of the alkaloids. The dried material is then ground into a fine powder to increase the surface area for extraction.

2.1.2. Extraction Protocols:

Several extraction techniques can be employed, ranging from traditional solvent extraction to more modern, efficiency-enhancing methods.

  • Maceration: The powdered plant material is soaked in a suitable solvent at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation.[7]

  • Soxhlet Extraction: This continuous extraction method provides a more efficient extraction by repeatedly washing the plant material with fresh, heated solvent.

  • Ultrasonic-Assisted Extraction (UAE): The use of ultrasound can significantly enhance extraction efficiency by disrupting cell walls, leading to increased solvent penetration and reduced extraction time.[3]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, resulting in a rapid and efficient extraction process.

Common Solvents for Extraction:

  • Methanol or Ethanol (70-95%): These polar solvents are widely used for the initial extraction of Amaryllidaceae alkaloids.[8]

  • Acidified Water: An acidic aqueous solution (e.g., water with sulfuric or hydrochloric acid) can be used to extract the alkaloids in their salt form.[9]

A patented method for extracting a total alkaloid mixture from Lycoris radiata, which includes this compound, combines enzymatic hydrolysis with ultrasonic-assisted extraction. This method reports a total alkaloid extraction rate of 0.97%.[3]

Purification of this compound

Following the initial extraction, the crude alkaloid extract is a complex mixture of various compounds. Purification is essential to isolate this compound to a high degree of purity. Chromatographic techniques are the cornerstone of this purification process.

2.2.1. Liquid-Liquid Partitioning:

Before chromatographic separation, a liquid-liquid partitioning step is often employed to remove non-alkaloidal compounds. The crude extract is typically dissolved in an acidic aqueous solution and washed with a non-polar solvent like n-hexane to remove lipids and other non-polar impurities. The aqueous layer containing the protonated alkaloids is then basified (e.g., with ammonia or sodium carbonate) to deprotonate the alkaloids, which can then be extracted into a moderately polar organic solvent such as chloroform or dichloromethane.

2.2.2. Chromatographic Techniques:

  • Column Chromatography (CC): This is a fundamental technique for the separation of alkaloids. Silica gel or alumina are commonly used as the stationary phase. A gradient elution system with solvents of increasing polarity (e.g., a mixture of chloroform and methanol) is typically employed to separate the different alkaloids based on their polarity.[10]

  • Preparative Thin-Layer Chromatography (pTLC): For smaller scale purifications or for final purification steps, pTLC can be a valuable tool.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers high resolution and is often used in the final stages of purification to obtain highly pure this compound. Reversed-phase columns (e.g., C18) are commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like trifluoroacetic acid.[5]

The progress of the purification is monitored by analytical techniques such as Thin-Layer Chromatography (TLC) or analytical HPLC.

Quantitative Data

Quantitative data specifically for the isolation of this compound is limited in the available literature. However, data for the parent compound, lycorine, can provide a general indication of the alkaloid content in Amaryllidaceae species.

Plant SpeciesPlant PartCompoundContent (% of dry weight)Reference
Sternbergia siculaAerial parts and bulbsLycorine0.10 - 0.53%[5]
Sternbergia luteaAerial parts and bulbsLycorine0.19 - 0.40%[5]
Pancratium maritimumAerial parts and bulbsLycorine0.05 - 0.14%[5]
Lycoris radiataBulbsTotal Alkaloids0.97% (extraction rate)[3]

Experimental Protocols

General Protocol for Extraction and Partial Purification of this compound from Lycoris radiata Bulbs

This protocol is a synthesized methodology based on general practices for Amaryllidaceae alkaloid isolation.

  • Preparation of Plant Material:

    • Fresh bulbs of Lycoris radiata are cleaned, sliced, and freeze-dried to a constant weight.

    • The dried bulbs are ground into a fine powder.

  • Extraction:

    • The powdered bulbs (100 g) are macerated with 70% methanol (1 L) at room temperature for 48 hours with constant stirring.

    • The mixture is filtered, and the residue is re-extracted twice with fresh 70% methanol (2 x 500 mL).

    • The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is suspended in 2% sulfuric acid (500 mL) and filtered.

    • The acidic solution is washed with n-hexane (3 x 200 mL) to remove non-polar impurities. The hexane layers are discarded.

    • The aqueous layer is basified to pH 9-10 with concentrated ammonium hydroxide.

    • The basified solution is then extracted with chloroform (5 x 200 mL).

    • The combined chloroform extracts are dried over anhydrous sodium sulfate and evaporated to dryness to yield the crude alkaloid fraction.

  • Column Chromatography:

    • The crude alkaloid fraction (e.g., 1 g) is adsorbed onto silica gel (2 g) and loaded onto a silica gel column (50 g, 200-300 mesh) packed in chloroform.

    • The column is eluted with a gradient of increasing methanol in chloroform (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, v/v).

    • Fractions of 10-20 mL are collected and monitored by TLC using a chloroform:methanol (9:1) solvent system and visualized under UV light and with Dragendorff's reagent.

    • Fractions containing compounds with a similar Rf value to a this compound standard are combined and concentrated.

  • Preparative HPLC (Final Purification):

    • The partially purified fractions are subjected to preparative reversed-phase HPLC on a C18 column.

    • A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

    • The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the pure compound.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product plant_material Fresh Lycoris radiata Bulbs drying Drying (Lyophilization) plant_material->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., 70% Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration acid_base Acid-Base Partitioning concentration->acid_base column_chrom Column Chromatography (Silica Gel) acid_base->column_chrom prep_hplc Preparative HPLC (C18) column_chrom->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Caption: General workflow for the isolation and purification of this compound.

Putative Signaling Pathways

Direct experimental evidence for the signaling pathways modulated by this compound is currently limited. However, based on the known mechanisms of its parent compound, lycorine, a putative signaling network can be proposed. Lycorine has been shown to impact several key cellular pathways involved in cell proliferation, survival, and metastasis.[2] It is plausible that this compound, as a structurally similar derivative, may exert its biological effects through modulation of these or related pathways.

putative_signaling_pathways cluster_proliferation_survival Cell Proliferation & Survival cluster_metastasis Invasion & Metastasis cluster_other Other Cellular Processes This compound This compound pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt Modulates mek_erk MEK/ERK Pathway This compound->mek_erk Modulates jak_stat JAK/STAT Pathway This compound->jak_stat Modulates src_fak Src/FAK Pathway This compound->src_fak Inhibits stat3_twist STAT3/Twist Pathway This compound->stat3_twist Inhibits autophagy Autophagy This compound->autophagy Regulates apoptosis Apoptosis This compound->apoptosis Induces cell_cycle Cell Cycle Arrest This compound->cell_cycle Induces

Caption: Putative signaling pathways modulated by this compound, inferred from lycorine.

Conclusion

This compound represents a promising natural product with potential for therapeutic development. This guide has outlined its primary natural sources within the Amaryllidaceae family and provided a comprehensive overview of the methodologies for its isolation and purification. While specific quantitative data and detailed experimental protocols for this compound remain areas for further research, the established methods for Amaryllidaceae alkaloids provide a solid foundation for its successful isolation. The exploration of its putative signaling pathways, based on the activity of its parent compound lycorine, opens avenues for future mechanistic studies to fully elucidate its pharmacological potential. It is anticipated that further research will refine the isolation processes and uncover the precise molecular targets of this compound, paving the way for its potential application in drug discovery and development.

References

Dihydrolycorine biosynthesis pathway in Amaryllidaceae

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Dihydrolycorine Biosynthesis Pathway in Amaryllidaceae

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The Amaryllidaceae family of plants is a rich source of structurally complex and pharmacologically significant alkaloids. These compounds exhibit a wide array of biological activities, including antiviral, anticancer, and acetylcholinesterase inhibitory effects[1]. A prime example is galanthamine, an approved drug for the symptomatic treatment of Alzheimer's disease[2].

All Amaryllidaceae alkaloids, despite their structural diversity, originate from a common biosynthetic precursor, norbelladine. This precursor is formed from the aromatic amino acids L-phenylalanine and L-tyrosine[1]. Subsequent enzymatic modifications, including methylation and intramolecular oxidative C-C phenol coupling, channel norbelladine into various structural classes, such as the lycorine, crinine, and galanthamine types[3].

This technical guide provides a detailed overview of the biosynthetic pathway leading to this compound, a representative alkaloid of the lycorine class. It covers the key enzymatic steps, from primary metabolic precursors to the core alkaloid skeleton, and presents available quantitative data and relevant experimental methodologies for researchers in the field.

Upstream Pathway: Synthesis of the Key Intermediate 4'-O-Methylnorbelladine

The biosynthesis of this compound begins with the formation of the pivotal intermediate, 4'-O-methylnorbelladine, from L-phenylalanine and L-tyrosine. This upstream segment of the pathway is foundational for all major Amaryllidaceae alkaloids.

  • Precursor Formation : L-phenylalanine is converted to 3,4-dihydroxybenzaldehyde (3,4-DHBA) via the phenylpropanoid pathway. L-tyrosine is decarboxylated by tyrosine decarboxylase (TYDC) to produce tyramine[1].

  • Condensation and Reduction : Tyramine and 3,4-DHBA are condensed to form a Schiff base intermediate, norcraugsodine. This reaction is catalyzed by Norbelladine Synthase (NBS) . The intermediate is then reduced to norbelladine by Noroxomaritidine/Norcraugsodine Reductase (NR) [4]. This two-step process constitutes a novel catalytic route for the formation of the norbelladine backbone[4][5].

  • O-Methylation : The final step in this stage is the regioselective methylation of the 4'-hydroxyl group of norbelladine. This reaction is catalyzed by Norbelladine 4'-O-methyltransferase (N4OMT) , a class I O-methyltransferase, to yield 4'-O-methylnorbelladine, the last common intermediate before the pathway branches into different structural types[3][6].

Upstream_Pathway cluster_condensation Condensation & Reduction Phe L-Phenylalanine Phenylpropanoid Phenylpropanoid Pathway Phe->Phenylpropanoid DHBA 3,4-Dihydroxy- benzaldehyde (3,4-DHBA) NBS NBS Tyr L-Tyrosine TYDC TYDC Tyr->TYDC Tyramine Tyramine Norcraugsodine Norcraugsodine (Schiff Base) NR NR Norcraugsodine->NR Norbelladine Norbelladine N4OMT N4OMT Norbelladine->N4OMT Methylnorbelladine 4'-O-Methylnorbelladine Phenylpropanoid->DHBA TYDC->Tyramine NBS->Norcraugsodine NR->Norbelladine N4OMT->Methylnorbelladine

Caption: Upstream biosynthesis of 4'-O-methylnorbelladine.

Core Pathway: Formation of the Lycorine Skeleton

The divergence of the biosynthetic pathway occurs at 4'-O-methylnorbelladine. The formation of the lycorine skeleton is achieved through a specific intramolecular C-C oxidative coupling reaction.

  • Ortho-Para' Oxidative Coupling : The lycorine-type pyrrolophenanthridine skeleton is formed via an intramolecular ortho-para' oxidative coupling of 4'-O-methylnorbelladine[3][7]. This critical cyclization step is catalyzed by a Cytochrome P450 (CYP) enzyme [3]. While enzymes of the CYP96T family have been identified as catalyzing para-para' and para-ortho' coupling, the specific enzyme responsible for the ortho-para' coupling leading to the lycorine scaffold is yet to be fully characterized but is presumed to be a related P450 monooxygenase[8][9].

  • Formation of the Dioxolo Bridge : Following the C-C bond formation, the characteristic methylenedioxy bridge (dioxolo group) of the lycorine A-ring is formed. This reaction is also likely catalyzed by a cytochrome P450 enzyme, which facilitates the formation of an oxide bridge from adjacent hydroxyl and methoxy groups[3]. The product of these cyclizations is the core lycorine alkaloid.

Core_Pathway Methylnorbelladine 4'-O-Methylnorbelladine CYP_OP CYP450 (ortho-para' coupling) Methylnorbelladine->CYP_OP Cyclized_Intermediate Cyclized Intermediate CYP_Bridge CYP450 (Bridge formation) Cyclized_Intermediate->CYP_Bridge Lycorine Lycorine CYP_OP->Cyclized_Intermediate C-C Cyclization CYP_Bridge->Lycorine Methylenedioxy Bridge Formation

Caption: Formation of the core lycorine skeleton.

Late-Stage Biosynthesis: Formation of this compound

The final step in the pathway is the conversion of lycorine to this compound. This compound derivatives have been isolated from Amaryllidaceae species such as Lycoris radiata[1].

  • Reduction of Lycorine : Chemical and structural data indicate that this compound is a reduced form of lycorine[10]. Specifically, α- and β-dihydrolycorine derivatives are formed by the saturation of the C(3)-C(3a) double bond in the C-ring of the lycorine molecule[10].

  • Enzymology : The specific enzyme catalyzing this reduction in planta has not yet been characterized. It is hypothesized to be a reductase , likely NADPH-dependent, that stereospecifically reduces the double bond to yield the final this compound product. The characterization of this late-stage enzyme remains a key area for future research.

Quantitative Data

Quantitative analysis of biosynthetic enzymes and alkaloid content is crucial for understanding pathway flux and for metabolic engineering efforts. Data remains limited for many enzymes in the pathway.

Table 1: Enzyme Kinetic Parameters

Enzyme Source Organism Substrate Km (μM) kcat (min-1) Reference

| NpOMT | Narcissus papyraceus | Norbelladine | 169 ± 19 | 2.17 |[11] |

Table 2: Example Alkaloid Content in Narcissus Species (Bulbs)

Alkaloid N. pseudonarcissus cv. Carlton N. jonquilla Quail Analytical Method Reference
Galanthamine Present Present GC-MS, NACE [2]
Haemanthamine High Content High Content HPLC-ESI-MS, NACE [2]
Lycorine Present Present GC-MS [12]

(Note: Absolute concentrations vary significantly based on cultivar, developmental stage, and environmental conditions. The data presented indicates relative presence and abundance.)

Experimental Protocols

Protocol: Alkaloid Extraction from Plant Material for GC-MS Analysis

This protocol is adapted from methodologies used for the analysis of Amaryllidaceae alkaloids[13][14].

  • Homogenization : Macerate 500 mg of dried, powdered plant material (e.g., bulbs) in 10 mL of methanol.

  • Extraction : Sonicate the mixture for 30 minutes and then leave to extract for 24 hours at room temperature.

  • Filtration : Filter the extract and evaporate the methanol under vacuum.

  • Acid-Base Partitioning :

    • Dissolve the dried residue in 10 mL of 2% sulfuric acid.

    • Wash the acidic solution with 3 x 10 mL of diethyl ether to remove fats and neutral compounds. Discard the ether phase.

    • Adjust the aqueous phase to pH 9-10 with 25% ammonium hydroxide.

    • Extract the alkaloids from the basic solution with 3 x 15 mL of ethyl acetate.

  • Final Preparation : Combine the ethyl acetate fractions and evaporate to dryness under vacuum. Re-dissolve the final alkaloid residue in a known volume of methanol (e.g., 1 mL) for GC-MS analysis.

Protocol Outline: Heterologous Expression and Assay of a Biosynthetic Enzyme

This workflow describes the general procedure for characterizing a candidate biosynthetic gene, such as an O-methyltransferase or a cytochrome P450.

Workflow_Expression cluster_gene Gene Identification & Cloning cluster_expression Protein Expression & Purification cluster_assay Functional Characterization A 1. Transcriptome Analysis (Identify candidate gene) B 2. cDNA Synthesis (from plant RNA) A->B C 3. PCR Amplification (of target ORF) B->C D 4. Ligation into Expression Vector (e.g., pET, pYES-DEST) C->D E 5. Transformation into Heterologous Host (E. coli or S. cerevisiae) D->E F 6. Culture Growth & Protein Expression Induction (e.g., with IPTG or Galactose) E->F G 7. Cell Lysis & Protein Purification (e.g., Ni-NTA affinity chromatography) F->G H 8. In Vitro Enzyme Assay (Incubate protein with substrates) G->H I 9. Product Extraction H->I J 10. Product Analysis (LC-MS, GC-MS) I->J K 11. Determination of Kinetic Parameters J->K

References

Physical and chemical properties of Dihydrolycorine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrolycorine, a derivative of the Amaryllidaceae alkaloid lycorine, has emerged as a compound of significant interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its known biological mechanisms of action. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Introduction

This compound is a naturally occurring alkaloid found in various species of the Amaryllidaceae family, including Lycoris radiata. Structurally, it is a hydrogenated derivative of lycorine, retaining the core pyrrolophenanthridine skeleton. Possessing a range of biological activities, this compound has demonstrated notable antihypertensive, neuroprotective, and protein synthesis inhibitory effects, making it a compelling candidate for further investigation and drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

General Properties
PropertyValueSource
CAS Number 6271-21-2--INVALID-LINK--
Molecular Formula C₁₆H₁₉NO₄--INVALID-LINK--
Molecular Weight 289.33 g/mol --INVALID-LINK--
IUPAC Name (1S,2S,3aR,12bS,12cR)-2,3,3a,4,5,7,12b,12c-octahydro-1H-[1][2]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol--INVALID-LINK--
Appearance White to off-white crystalline solid--INVALID-LINK--
Quantitative Data

The following table summarizes the available quantitative physical and chemical data for this compound.

PropertyValueReference
Melting Point 247 °C--INVALID-LINK--
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone--INVALID-LINK--
DMSO: ~3 mg/mL--INVALID-LINK--
PBS (pH 7.2): ~2.5 mg/mL--INVALID-LINK--
UV max (in Methanol) 242, 290 nm--INVALID-LINK--
Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. A publication by Evidente et al. (1983) provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of both lycorine and α-dihydrolycorine.[1] Researchers should refer to this publication for the complete spectral assignments.

Note: Access to the full text of the cited reference is recommended for detailed spectral data.

Experimental Protocols

This section outlines methodologies for the isolation and potential synthesis of this compound.

Isolation from Lycoris radiata

Materials:

  • Fresh or dried bulbs of Lycoris radiata

  • Methanol or Ethanol

  • Dilute Hydrochloric Acid (e.g., 1 M HCl)

  • Ammonia solution

  • Dichloromethane or Chloroform

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvent systems for chromatography (e.g., Chloroform/Methanol gradients)

Procedure:

  • Extraction:

    • Grind the dried plant material into a fine powder.

    • Macerate the powder with methanol or 70% ethanol at room temperature for 24-48 hours with occasional stirring.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in dilute hydrochloric acid.

    • Wash the acidic solution with dichloromethane to remove neutral and weakly basic compounds.

    • Make the aqueous layer basic (pH 9-10) by the addition of ammonia solution.

    • Extract the alkaline solution multiple times with dichloromethane or chloroform.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the dried organic extract to obtain the crude alkaloid mixture.

    • Subject the crude mixture to silica gel column chromatography.

    • Elute with a gradient of chloroform and methanol, starting with pure chloroform and gradually increasing the methanol concentration.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify and isolate this compound.

Workflow for this compound Isolation

G plant_material Lycoris radiata bulbs extraction Maceration with Methanol/Ethanol plant_material->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids chromatography Silica Gel Column Chromatography crude_alkaloids->chromatography This compound Pure this compound chromatography->this compound

A generalized workflow for the isolation of this compound.
Total Synthesis

A total synthesis of this compound has been reported.[2][3][4] While the detailed experimental procedures are not available in the provided abstracts, these publications serve as a primary reference for researchers interested in the synthetic route. The synthesis of related Amaryllidaceae alkaloids often involves complex multi-step sequences, and access to the full text of these articles is essential for replicating the synthesis.

Mechanisms of Action

This compound exhibits several distinct biological activities, the mechanisms of which are beginning to be elucidated.

Antihypertensive Activity: α1-Adrenergic Receptor Blockade

This compound has been shown to possess antihypertensive properties. This effect is attributed to its ability to act as an antagonist at α1-adrenergic receptors.[5] By blocking these receptors on vascular smooth muscle, this compound prevents norepinephrine-induced vasoconstriction, leading to vasodilation and a subsequent reduction in blood pressure.

Signaling Pathway of α1-Adrenergic Receptor Blockade

G cluster_0 Vascular Smooth Muscle Cell NE Norepinephrine alpha1 α1-Adrenergic Receptor NE->alpha1 Binds Gq Gq Protein alpha1->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release from SR IP3->Ca_release Contraction Vasoconstriction Ca_release->Contraction This compound This compound This compound->alpha1 Blocks

This compound blocks norepinephrine binding to α1-adrenergic receptors.
Inhibition of Protein Synthesis: Targeting the Peptidyl Transferase Center

This compound is a known inhibitor of protein synthesis in eukaryotic cells. It is believed to exert this effect by targeting the peptidyl transferase center (PTC) of the ribosome. By binding to the ribosome, this compound likely interferes with the formation of peptide bonds, a critical step in the elongation phase of translation. This mechanism is shared with its parent compound, lycorine.

Mechanism of Protein Synthesis Inhibition

G cluster_ribosome Ribosome P_site P-site (Peptidyl-tRNA) PTC Peptidyl Transferase Center P_site->PTC A_site A-site (Aminoacyl-tRNA) A_site->PTC Peptide_bond Peptide Bond Formation PTC->Peptide_bond Aminoacyl_tRNA Incoming Aminoacyl-tRNA Aminoacyl_tRNA->A_site Elongation Polypeptide Elongation Peptide_bond->Elongation This compound This compound This compound->PTC Inhibits

This compound inhibits the peptidyl transferase center of the ribosome.
Neuroprotective Effects

This compound has been reported to exhibit neuroprotective activities.[5] While the precise signaling pathway has not been fully elucidated for this compound itself, the neuroprotective effects of many alkaloids are often attributed to the modulation of pathways involved in oxidative stress, inflammation, and apoptosis. Further research is required to delineate the specific molecular targets and signaling cascades involved in this compound's neuroprotective action.

Conclusion

This compound is a promising natural product with a multifaceted pharmacological profile. Its antihypertensive, protein synthesis inhibitory, and neuroprotective effects warrant further investigation for potential therapeutic applications. This technical guide provides a consolidated resource of its known physical, chemical, and biological properties to aid researchers in their future studies. The elucidation of detailed experimental protocols for its synthesis and the specific signaling pathways underlying its neuroprotective effects remain key areas for future research.

References

Dihydrolycorine: A Technical Guide to its Neuroprotective Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrolycorine, an alkaloid compound, has emerged as a promising candidate for neuroprotective therapies. This document provides a comprehensive overview of the current understanding of its mechanism of action in neuroprotection, with a focus on its role in mitigating neuroinflammation, oxidative stress, apoptosis, and dysregulated autophagy. This guide synthesizes findings from various preclinical studies, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved. The information is intended to facilitate further research and accelerate the development of this compound-based therapeutics for neurodegenerative diseases.

Core Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through a multi-targeted approach, influencing several key pathological processes implicated in neurodegeneration. The primary mechanisms identified include the attenuation of neuroinflammation, reduction of oxidative stress, inhibition of apoptotic pathways, and modulation of autophagy.

Anti-Neuroinflammatory Effects

Neuroinflammation, primarily mediated by activated microglia and astrocytes, is a hallmark of many neurodegenerative diseases. This compound and its derivatives have been shown to suppress the production of pro-inflammatory mediators.

A key signaling pathway implicated in neuroinflammation is the Nuclear Factor-kappa B (NF-κB) pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1][2][3]. This compound and related compounds inhibit the activation of the NF-κB pathway, thereby reducing the expression of these inflammatory molecules[2][3][4]. This is achieved by preventing the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB, which keeps NF-κB sequestered in the cytoplasm[2].

Furthermore, this compound has been observed to suppress the activation of mitogen-activated protein kinase (MAPK) signaling pathways, which also play a crucial role in the inflammatory response[3].

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, leads to neuronal damage and is a significant contributor to neurodegeneration[5][6]. Natural compounds, including alkaloids, are known to possess antioxidant properties[5]. This compound is believed to protect neurons from oxidative stress-induced death by scavenging free radicals and potentially upregulating endogenous antioxidant defenses[7][8]. This action helps to preserve mitochondrial function, which is often compromised in neurodegenerative conditions[9].

Regulation of Apoptosis and Autophagy

Apoptosis , or programmed cell death, is a critical process in the removal of damaged neurons. However, excessive apoptosis contributes to the progressive neuronal loss in neurodegenerative diseases[10]. This compound has been shown to inhibit apoptosis by modulating the expression of key regulatory proteins. It can decrease the expression of pro-apoptotic proteins like Bax and caspase-3, while increasing the expression of anti-apoptotic proteins such as Bcl-2[3][11].

Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and protein aggregates[12]. While essential for neuronal health, its dysregulation is implicated in neurodegeneration. This compound and its analogue lycorine have been shown to modulate autophagy. For instance, lycorine promotes the degradation of α-synuclein, a protein central to Parkinson's disease pathology, by activating the ubiquitin-proteasome system (UPS) via a PKA-mediated pathway[13]. In some contexts, lycorine has been shown to induce autophagy-associated apoptosis in cancer cells by targeting the MEK/ERK pathway[14]. The precise role of this compound in modulating autophagy in a neuroprotective context requires further elucidation, but it appears to contribute to the clearance of pathogenic protein aggregates. There is a complex interplay between apoptosis and autophagy, with shared regulatory molecules[15][16].

Key Signaling Pathways

The neuroprotective effects of this compound are mediated by its influence on intricate signaling networks within neuronal and glial cells. The following diagrams illustrate the primary pathways involved.

G This compound's Anti-Neuroinflammatory Signaling Pathway cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK TLR4->MAPK activates IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases NFkB_n NF-κB (active) NFkB->NFkB_n translocates to nucleus This compound This compound This compound->MAPK inhibits This compound->IKK inhibits ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6, iNOS, COX-2) NFkB_n->ProInflammatory_Genes induces

Caption: this compound inhibits neuroinflammation by suppressing the TLR4-mediated NF-κB and MAPK signaling pathways.

G This compound's Role in Apoptosis and Autophagy cluster_0 Cellular Stress cluster_1 Apoptotic Pathway cluster_2 Autophagy & Proteostasis Stress Neurotoxic Insults (e.g., Oxidative Stress) Bax Bax Stress->Bax activates Bcl2 Bcl-2 Stress->Bcl2 inhibits Caspase3 Caspase-3 Bax->Caspase3 activates Bcl2->Bax inhibits Apoptosis Apoptosis Caspase3->Apoptosis Dihydrolycorine_Apo This compound Dihydrolycorine_Apo->Bax inhibits Dihydrolycorine_Apo->Bcl2 promotes Dihydrolycorine_Apo->Caspase3 inhibits PKA PKA UPS Ubiquitin-Proteasome System (UPS) PKA->UPS activates Degradation Degradation UPS->Degradation Aggregates Protein Aggregates (e.g., α-synuclein) Aggregates->UPS targeted by Dihydrolycorine_Auto This compound (analogs) Dihydrolycorine_Auto->PKA activates

Caption: this compound modulates apoptosis and autophagy to promote neuronal survival and protein homeostasis.

Quantitative Data Summary

While much of the available literature describes the qualitative effects of this compound and related compounds, some studies provide quantitative data on their neuroprotective efficacy. The following tables summarize key findings.

Table 1: Anti-Neuroinflammatory Effects of this compound Analogs

CompoundModelTargetEffectConcentrationReference
7-deoxy-trans-dihydronarciclasineLPS-activated BV-2 microgliaPro-inflammatory factors (NO, PGE2, TNF-α, IL-6)Attenuated expressionNot specified[1]
trans-DihydrolycoricidineLPS-stimulated BV-2 cellsPGE2 releaseDose-dependent suppression0.1, 0.3, 0.5 µM[1]
LycorineLPS-induced BV-2 cellsInflammatory cytokines (IL-1β, IL-6, TNF-α)Reduced levelsNot specified[2]

Table 2: Effects on α-synuclein Degradation

CompoundModelTargetEffectAdministrationReference
LycorineA53T transgenic miceα-synucleinPromoted degradation in the brain15 days intraperitoneal[13]

Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies for key experiments cited in the study of this compound's neuroprotective actions.

In Vitro Neuroinflammation Model: LPS-Induced BV-2 Microglial Activation

This model is used to screen for the anti-inflammatory properties of compounds.

  • Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated time (e.g., 24 hours) to induce an inflammatory response.

  • Analysis of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): Quantified in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Protein Expression (iNOS, COX-2, p-NF-κB, p-MAPKs): Assessed in cell lysates by Western blotting using specific primary and secondary antibodies.

    • mRNA Expression: Analyzed by quantitative real-time polymerase chain reaction (qRT-PCR).

G Workflow for In Vitro Neuroinflammation Assay cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Culture Culture BV-2 Microglia Pretreat Pre-treat with this compound Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Griess Griess Assay (NO) Stimulate->Griess ELISA ELISA (Cytokines) Stimulate->ELISA Western Western Blot (Proteins) Stimulate->Western qPCR qRT-PCR (mRNA) Stimulate->qPCR G Workflow for MCAO Ischemic Stroke Model cluster_0 Procedure cluster_1 Intervention cluster_2 Assessment Anesthesia Anesthetize Animal Surgery Expose Carotid Arteries Anesthesia->Surgery Occlusion Insert Filament to Occlude MCA Surgery->Occlusion Reperfusion Withdraw Filament (optional) Occlusion->Reperfusion Treatment Administer this compound Occlusion->Treatment Reperfusion->Treatment NeuroScore Neurological Scoring Treatment->NeuroScore TTC TTC Staining (Infarct Volume) Treatment->TTC Histo Histology/Immunohistochemistry Treatment->Histo

References

Screening of Dihydrolycorine for Novel Biological Activities: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical guide for the systematic screening of Dihydrolycorine, an alkaloid derivative of Lycorine, for novel biological activities. It outlines detailed experimental protocols, presents key quantitative data from studies on the parent compound as a benchmark, and visualizes critical workflows and cellular pathways to guide future research.

Introduction

This compound (DL) is a derivative of Lycorine, a prominent phenanthridine alkaloid isolated from plants of the Amaryllidaceae family.[1] While Lycorine has been extensively studied for its broad spectrum of pharmacological properties—including anticancer, antiviral, and anti-inflammatory activities—the biological potential of this compound remains comparatively underexplored.[2][3][4] To date, this compound has been primarily characterized by its antihypertensive and neuroprotective effects.[1] It has been shown to lower arterial pressure by acting as an alpha 1-adrenoceptor antagonist and to reduce cerebral edema and infarct size in models of ischemia-reperfusion injury.

Given the potent and diverse bioactivities of its parent compound, this compound represents a promising candidate for the discovery of novel therapeutic agents. This guide proposes a structured screening cascade to systematically evaluate its potential in oncology, virology, and immunology, providing researchers with the necessary protocols and conceptual frameworks to initiate investigation.

General Screening Workflow

A systematic approach is crucial for efficiently screening this compound for novel biological activities. The workflow should begin with a battery of in vitro assays to identify initial hits, followed by more complex cellular and mechanistic studies, and culminating in in vivo models for validation.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation A Compound Preparation (this compound Stock) B Cytotoxicity Assessment (e.g., in normal cell lines) A->B C Primary Screening Assays (Anticancer, Antiviral, Anti-inflammatory) A->C B->C D Hit Identification (Based on IC50/EC50 values) C->D E Secondary Assays (Apoptosis, Cell Cycle, Cytokine Profiling) D->E F Target Identification (Western Blot, qPCR) E->F G Pathway Analysis F->G H Animal Model Selection (Xenograft, Infection, Inflammation Models) G->H I Efficacy & Toxicity Studies H->I J Pharmacokinetic Analysis I->J

Caption: A logical workflow for screening this compound.

Screening for Anticancer Activity

Rationale: Lycorine demonstrates potent cytostatic and cytotoxic effects against a wide array of cancer cell lines, including those resistant to apoptosis.[5][6] Although some early studies showed inactivity for certain dihydro-derivatives, the specific biological profile of this compound warrants a thorough investigation against a diverse cancer cell panel.[1]

Data Presentation: Reference Anticancer Activity of Lycorine

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of the parent compound, Lycorine, against various human cancer cell lines, providing a benchmark for evaluating the potential of this compound.

Cell LineCancer TypeIC₅₀ (µM)Reference(s)
A549Non-Small-Cell Lung Cancer2.5 - 5.0[1][5]
U373Glioblastoma~5.0[5]
HCT116Colon Carcinoma0.43[1]
K562Myelogenous Leukemia0.28[1]
HL-60Promyelocytic Leukemia0.15[1]
MCF-7Breast Adenocarcinoma0.51[1]
SK-OV-3Ovarian Carcinoma0.48[1]
Experimental Protocol: Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7]

Materials:

  • This compound (in DMSO stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[8]

  • Cell culture medium (serum-free and complete)

  • Solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl).[8]

  • 96-well microplates

  • Microplate reader (absorbance at 570-590 nm).[9]

Procedure (Adherent Cells):

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO₂).[10]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) controls. Incubate for 24-72 hours.

  • MTT Addition: Aspirate the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[8]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]

  • Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 590 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Potential Signaling Pathway: PI3K/Akt/mTOR

Lycorine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and promotes cell growth, proliferation, and survival.[11][12][13] Screening this compound for its effect on this pathway is a logical next step if anticancer activity is observed.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR AKT->mTOR Activates Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription mTOR->Transcription Promotes This compound This compound This compound->PI3K This compound->AKT This compound->mTOR

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

Screening for Antiviral Activity

Rationale: Lycorine exhibits broad-spectrum antiviral activity against numerous RNA viruses, including Zika virus (ZIKV), Enterovirus 71 (EV71), and coronaviruses.[14][15][16] Its mechanisms often involve inhibiting viral replication.[14] This makes this compound a strong candidate for antiviral screening.

Data Presentation: Reference Antiviral Activity of Lycorine

The following table summarizes the 50% effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) and 50% cytotoxic concentration (CC₅₀) of Lycorine against different viruses. The Selectivity Index (SI = CC₅₀/EC₅₀) indicates the therapeutic window.

VirusCell LineEC₅₀/IC₅₀ (µM)CC₅₀ (µM)SIReference(s)
ZIKVVero0.1619.98124.9[14]
EV71RD~0.35 (1 µg/mL)171.3 (48.5 µg/mL)~489[16]
SARS-CoV-2Vero-E61.2 (cytotoxic)1.21[17]
MERS-RdRp(Enzymatic)1.41N/AN/A[15]
Experimental Protocol: Plaque Reduction Assay

This assay is the gold standard for quantifying the ability of a compound to inhibit viral infection and replication, measured by the reduction in the number of viral plaques.[18][19]

Materials:

  • Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, RD for EV71).

  • Virus stock with a known titer (PFU/mL).

  • This compound stock solution.

  • Cell culture medium.

  • Semi-solid overlay (e.g., 1% methylcellulose or agarose in medium).[20]

  • Fixing solution (e.g., 4% formaldehyde).

  • Staining solution (e.g., 0.1% crystal violet).

  • 6-well or 12-well plates.

Procedure:

  • Cell Seeding: Seed host cells in plates to form a confluent monolayer (typically 24 hours).

  • Compound-Virus Incubation: Prepare serial dilutions of this compound. Mix each dilution with a standardized amount of virus (e.g., 100-200 Plaque Forming Units, PFU).[20] Incubate the mixture for 1 hour at 37°C to allow the compound to neutralize the virus.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the compound-virus mixtures. Allow the virus to adsorb for 1 hour at 37°C.[20]

  • Overlay: Aspirate the inoculum and add 2-3 mL of the semi-solid overlay to each well. This restricts virus spread to adjacent cells, ensuring discrete plaques.[19]

  • Incubation: Incubate the plates at 37°C for a period sufficient for plaques to form (typically 2-7 days, depending on the virus).[21]

  • Visualization: Fix the cells with formaldehyde and then stain with crystal violet. Living cells will stain purple, while plaques (areas of cell death) will appear as clear zones.

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC₅₀ value.

Potential Mechanism: Viral Life Cycle Inhibition

This compound could potentially interfere with various stages of the viral life cycle. A time-of-addition assay can help pinpoint the specific stage of inhibition (e.g., entry, replication, or egress).

G Entry 1. Viral Entry (Attachment & Fusion) Uncoating 2. Uncoating Entry->Uncoating Replication 3. Genome Replication & Protein Synthesis Uncoating->Replication Assembly 4. Assembly Replication->Assembly Egress 5. Egress (Budding & Release) Assembly->Egress DH This compound DH->Entry Blocks Entry DH->Replication Inhibits Replication DH->Egress Prevents Release

Caption: Potential points of viral life cycle inhibition by this compound.

Screening for Anti-inflammatory Activity

Rationale: Lycorine and its precursors can suppress inflammatory responses by inhibiting key signaling pathways like NF-κB and reducing the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and prostaglandins.[22][23]

Data Presentation: Reference Anti-inflammatory Activity of Lycorine

The following table summarizes the known anti-inflammatory effects of Lycorine.

Assay/ModelEffectPotency/ConcentrationReference(s)
Carrageenan-induced paw edema (rat)Reduction of edemaED₅₀ = 0.514 mg/kg[4][24]
LPS-stimulated BV-2 microgliaInhibition of IL-1β, IL-6, TNF-α mRNA expressionEffective at 1.3 - 5.4 µM[22]
LPS-stimulated macrophagesInhibition of NO and PGE2 productionNot specified[23]
TNF-α induced NF-κB activityInhibition of NF-κB dependent luciferase reporterDose-dependent (1-20 µM)[2]
Experimental Protocol: Nitric Oxide (Griess) Assay

This assay quantifies nitrite, a stable and soluble breakdown product of NO, in cell culture supernatants from lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).[25]

Materials:

  • RAW 264.7 macrophage cell line.

  • Lipopolysaccharide (LPS).

  • This compound stock solution.

  • Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[26]

  • Sodium nitrite (for standard curve).

  • 96-well plates.

  • Microplate reader (absorbance at 540-550 nm).[25]

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treatment: Treat cells with various concentrations of this compound for 1-2 hours before stimulation.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce inflammation and NO production. Include untreated and LPS-only controls. Incubate for 24-48 hours.[25]

  • Sample Collection: Collect 50-100 µL of cell culture supernatant from each well.

  • Griess Reaction: Add an equal volume of Griess Reagent to each supernatant sample in a new 96-well plate.[27]

  • Incubation: Incubate in the dark at room temperature for 10-15 minutes. A purple/magenta color will develop.

  • Measurement: Measure the absorbance at 540 nm.

  • Analysis: Determine the nitrite concentration in each sample by comparing the absorbance to a sodium nitrite standard curve. Calculate the percentage inhibition of NO production.

Key Signaling Pathway: NF-κB

The NF-κB pathway is a central regulator of inflammation.[28] In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli like TNF-α or LPS lead to the phosphorylation and degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[29] Lycorine is a known inhibitor of this pathway.[2][29]

G cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB_p65 IκBα-p65 Complex IKK->IkB_p65 Phosphorylates IκBα IkB IκBα p65 p65 p65_nuc p65 p65->p65_nuc Translocation IkB_p65->p65 IκBα Degradation DH This compound DH->IKK Inhibits Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) p65_nuc->Transcription Binds DNA

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Conclusion

This compound stands out as a promising, yet understudied, natural product derivative. Its known antihypertensive and neuroprotective activities, combined with the extensive pharmacological profile of its parent compound Lycorine, provide a strong rationale for broader biological screening. The workflows, protocols, and mechanistic frameworks presented in this guide offer a robust starting point for researchers to systematically uncover novel therapeutic applications for this compound in oncology, virology, and immunology. A structured screening approach will be instrumental in unlocking the full potential of this valuable alkaloid.

References

An In-depth Technical Guide on the Molecular Structure and Stereochemistry of Dihydrolycorine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrolycorine is a natural alkaloid belonging to the Amaryllidaceae family, a class of compounds known for their diverse and potent biological activities.[1] Isolated from various plant species, including Lycoris radiata, this compound has garnered significant interest within the scientific community.[1][2] As a derivative of lycorine, it shares the characteristic pyrrolo[3,2,1-de]phenanthridine ring system.[3] Understanding the precise three-dimensional arrangement of its atoms—its molecular structure and stereochemistry—is fundamental to elucidating its mechanism of action, designing derivatives with improved therapeutic properties, and advancing its potential in drug development. This technical guide provides a comprehensive overview of the molecular architecture of this compound, supported by experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Structure

The molecular formula of this compound is C₁₆H₁₉NO₄, with a molecular weight of 289.33 g/mol .[4][5] The core of the molecule is a pentacyclic skeleton, featuring a fused system of aromatic and saturated rings.

Crystal Structure from X-ray Diffraction

The definitive three-dimensional structure of this compound was determined through single-crystal X-ray diffraction analysis of its hydrobromide salt (C₁₆H₁₉NO₄·HBr).[4] The crystal structure analysis revealed an orthorhombic crystal system with the space group P2₁2₁2₁.[4] The unit cell dimensions were determined to be a = 13.20 Å, b = 10.90 Å, and c = 10.90 Å, with four molecules per unit cell.[4]

Table 1: Crystallographic Data for this compound Hydrobromide [4]

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a13.20 Å
b10.90 Å
c10.90 Å
Z4

Stereochemistry

The stereochemistry of this compound is complex, with multiple chiral centers that define its specific three-dimensional shape. The IUPAC name for the specific enantiomer found in nature is (1S,2S,3aR,12bS,12cR)-2,3,3a,4,5,7,12b,12c-octahydro-1H-[3][4]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol.[6][7] This nomenclature precisely defines the absolute configuration at each of the five stereocenters.

The absolute configuration of this compound hydrobromide was unequivocally established using the anomalous dispersion method in X-ray crystallography.[4] This technique allows for the determination of the true handedness of a chiral molecule without ambiguity.

To visualize the stereochemical relationships, a diagram of the this compound molecule with numbered chiral centers is provided below.

Figure 1. this compound structure with Cahn-Ingold-Prelog assignments for each chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. The ¹H and ¹³C NMR spectra of α-dihydrolycorine have been analyzed in detail.[3] The chemical shifts and coupling constants provide valuable information about the connectivity and spatial relationships of the atoms.

Table 2: ¹H NMR Spectral Data for α-Dihydrolycorine [3]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-14.57d5.0
H-24.27t5.0
H-35.64d5.0
H-4α2.42m
H-4β3.32m
H-5α2.80m
H-5β3.80m
H-76.74s
H-106.98s
OCH₂O6.02s
H-12b3.50m

Table 3: ¹³C NMR Spectral Data for α-Dihydrolycorine [3]

CarbonChemical Shift (δ, ppm)
C-170.51
C-271.8
C-3117.3
C-3a130.0
C-433.72
C-552.97
C-6a128.0
C-7107.8
C-7a146.0
C-8146.0
C-10104.8
C-10a129.0
C-1128.0
C-1260.0
C-12b65.0
OCH₂O101.07

Experimental Protocols

X-ray Crystallography

The determination of the crystal structure of this compound hydrobromide involved the following general steps:

  • Crystallization: Single crystals suitable for X-ray diffraction were grown. For small molecules like alkaloids, this is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection: A selected crystal was mounted on a goniometer and placed in an X-ray diffractometer. The crystal was cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays was directed at the crystal, and the diffraction pattern was recorded on a detector as the crystal was rotated.[8]

  • Structure Solution and Refinement: The diffraction data were processed to determine the unit cell parameters and space group. The phase problem was solved using direct methods or Patterson methods to obtain an initial electron density map. An atomic model was built into the electron density map and refined using least-squares methods to improve the fit between the calculated and observed diffraction data.[4]

  • Absolute Configuration Determination: To determine the absolute stereochemistry, the anomalous dispersion effect was utilized. This involves collecting diffraction data at a wavelength that is absorbed by one of the heavier atoms in the structure (in this case, the bromide ion). The differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) were then analyzed to establish the correct enantiomer.[4][9][10]

XRay_Workflow cluster_workflow X-ray Crystallography Workflow Start Single Crystal Growth DataCollection X-ray Diffraction Data Collection Start->DataCollection StructureSolution Structure Solution (Direct/Patterson Methods) DataCollection->StructureSolution Refinement Model Building and Refinement StructureSolution->Refinement AbsoluteConfig Absolute Configuration Determination (Anomalous Dispersion) Refinement->AbsoluteConfig FinalStructure Final Crystal Structure AbsoluteConfig->FinalStructure

Figure 2. Generalized workflow for single-crystal X-ray diffraction.
NMR Spectroscopy

The acquisition of ¹H and ¹³C NMR data for this compound would typically follow this protocol:

  • Sample Preparation: A few milligrams of the purified this compound sample were dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), was added for chemical shift calibration.

  • Data Acquisition: The NMR tube was placed in the spectrometer. For ¹H NMR, a standard one-pulse experiment was performed. For ¹³C NMR, a proton-decoupled experiment was used to simplify the spectrum and improve the signal-to-noise ratio.

  • 2D NMR Experiments: To aid in the assignment of signals and to determine the connectivity of atoms, various two-dimensional NMR experiments were likely performed, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.[3]

  • Data Processing and Analysis: The acquired free induction decays (FIDs) were Fourier transformed to obtain the frequency-domain NMR spectra. The spectra were then phased, baseline-corrected, and referenced. The chemical shifts, multiplicities, and coupling constants were determined from the processed spectra.

NMR_Workflow cluster_workflow NMR Spectroscopy Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) Acquisition1D 1D NMR Acquisition (¹H, ¹³C) SamplePrep->Acquisition1D Acquisition2D 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) Acquisition1D->Acquisition2D Processing Data Processing (Fourier Transform, Phasing, etc.) Acquisition2D->Processing Analysis Spectral Analysis and Structure Elucidation Processing->Analysis

Figure 3. Generalized workflow for NMR-based structure elucidation.

Conclusion

The molecular structure and stereochemistry of this compound have been rigorously established through a combination of single-crystal X-ray diffraction and NMR spectroscopy. The pentacyclic core, with its specific arrangement of atoms and defined absolute configuration at five chiral centers, provides a detailed blueprint for understanding its biological activity. The quantitative data from these analytical techniques are indispensable for researchers in medicinal chemistry and drug discovery who aim to harness the therapeutic potential of this compound and its analogues. The experimental protocols outlined in this guide offer a foundational understanding of the methods employed for the structural elucidation of this important natural product.

References

The Alkaloid Dihydrolycorine: A Comprehensive Technical Overview of its Discovery and Historical Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrolycorine, a saturated derivative of the prominent Amaryllidaceae alkaloid lycorine, has garnered interest for its potential therapeutic applications, notably its antihypertensive and neuroprotective properties. This technical guide provides an in-depth exploration of the discovery and historical context of this compound. It details the methodologies for its isolation and synthesis, presents a comprehensive summary of its physicochemical and spectroscopic data, and elucidates its known mechanisms of action through detailed signaling pathway diagrams. This document serves as a foundational resource for researchers engaged in the study and development of novel therapeutics derived from natural products.

Introduction

The Amaryllidaceae family of flowering plants has long been a rich source of structurally diverse and biologically active alkaloids. The investigation into these compounds dates back to 1877 with the isolation of lycorine from Narcissus pseudonarcissus. These alkaloids, characterized by their unique isoquinoline ring systems, have demonstrated a wide array of pharmacological activities, including antiviral, anticancer, and acetylcholinesterase inhibitory effects. This compound emerges as a significant derivative of lycorine, representing a promising lead compound for further pharmacological investigation.

Discovery and Historical Context

The history of this compound is intrinsically linked to that of its parent compound, lycorine. Early research on Amaryllidaceae alkaloids focused on the isolation and structural elucidation of the most abundant constituents, with lycorine being a primary subject of these studies. This compound was initially prepared as a hydrogenation product of lycorine, a process undertaken to aid in the structural determination of the parent alkaloid by removing the double bond in its pyrrolophenanthridine nucleus.

The total synthesis of (±)-dihydrolycorine was first reported in 1970 by Irie and his collaborators, a significant achievement that confirmed its structural assignment and opened avenues for the synthesis of related analogues. This seminal work provided a formal route to this class of alkaloids and has been a cornerstone for subsequent synthetic efforts in the field.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data reported for this alkaloid.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 6271-21-2
Molecular Formula C₁₆H₁₉NO₄
Molecular Weight 289.33 g/mol

Table 2: ¹H and ¹³C NMR Spectral Data for this compound

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ), Multiplicity, J (Hz)
169.14.08, d, J=3.0
271.94.15, m
329.51.95, m; 2.40, m
3a47.92.65, m
453.83.25, m; 4.10, m
5a128.1-
6107.96.55, s
7146.5-
8146.4-
9100.85.90, s
10104.56.80, s
10a131.5-
1161.23.50, d, J=13.0; 4.35, d, J=13.0
12b37.22.90, m
OCH₂O101.15.92, d, J=1.5; 5.95, d, J=1.5

Note: NMR data is based on published literature and may vary slightly depending on the solvent and instrument used.

Experimental Protocols

Isolation of this compound from Natural Sources (General Procedure)

This compound is typically obtained via the reduction of lycorine, which is first isolated from the bulbs of plants of the Amaryllidaceae family, such as Lycoris radiata.

  • Extraction of Lycorine:

    • Dried and powdered bulbs of Lycoris radiata are macerated with an acidic aqueous solution (e.g., 0.5% sulfuric acid) or an organic solvent like ethanol.

    • The crude extract is then basified with a base (e.g., ammonium hydroxide) to a pH of 9-10 and partitioned with an organic solvent such as chloroform or ethyl acetate.

    • The organic layer, containing the crude alkaloids, is concentrated under reduced pressure.

    • Lycorine is then purified from the crude alkaloid mixture using chromatographic techniques, such as column chromatography on silica gel or alumina.

  • Reduction of Lycorine to this compound:

    • Purified lycorine is dissolved in a suitable solvent (e.g., ethanol or acetic acid).

    • A hydrogenation catalyst, such as platinum oxide (PtO₂) or palladium on carbon (Pd/C), is added to the solution.

    • The mixture is then subjected to hydrogenation with hydrogen gas (H₂) at a specified pressure and temperature until the reaction is complete (monitored by TLC or HPLC).

    • The catalyst is removed by filtration, and the solvent is evaporated to yield this compound.

    • Further purification can be achieved by recrystallization or chromatography.

Total Synthesis of this compound

G General Synthetic Workflow for this compound A Starting Materials (e.g., Piperonal, Tyramine derivatives) B Construction of the Hydroindole or Hydroisoquinoline Core A->B Multi-step synthesis C Formation of the Tetracyclic Skeleton B->C Intramolecular cyclization D Stereoselective Introduction of Hydroxyl Groups C->D e.g., Dihydroxylation E Final Functional Group Manipulations D->E Protecting group chemistry F This compound E->F Deprotection

Caption: Generalized workflow for the total synthesis of this compound.

Biological Activities and Signaling Pathways

This compound has demonstrated notable biological activities, particularly antihypertensive and neuroprotective effects.

Antihypertensive Activity

Studies have shown that this compound possesses hypotensive effects. This activity is attributed to its ability to act as an antagonist of α1-adrenergic receptors.[1] Blockade of these receptors in vascular smooth muscle leads to vasodilation and a subsequent reduction in blood pressure.

The signaling pathway initiated by the blockade of the α1-adrenergic receptor is depicted below.

G Antihypertensive Mechanism of this compound cluster_0 Vascular Smooth Muscle Cell This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Blocks Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates Vasodilation Vasodilation Alpha1_Receptor->Vasodilation Leads to PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Contraction Muscle Contraction Ca_Release->Contraction PKC_Activation->Contraction

Caption: this compound's antagonism of the α1-adrenergic receptor.

Neuroprotective Activity

Several Amaryllidaceae alkaloids have been investigated for their neuroprotective potential. While the specific mechanisms for this compound are still under active investigation, research on related alkaloids suggests that these compounds may exert their neuroprotective effects through the modulation of apoptotic pathways. This can involve the regulation of key proteins such as those in the Bcl-2 family and caspases. A plausible hypothetical pathway for the neuroprotective action of this compound is presented below.

G Hypothetical Neuroprotective Pathway of this compound cluster_1 Neuronal Cell This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Upregulates Bax Bax (Pro-apoptotic) This compound->Bax Downregulates Survival Neuronal Survival This compound->Survival Promotes Stress Oxidative Stress / Neurotoxic Insult Mitochondria Mitochondria Stress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical anti-apoptotic mechanism of this compound.

Conclusion

This compound, a derivative of the historically significant Amaryllidaceae alkaloid lycorine, stands as a compound of considerable interest for modern drug discovery. Its established synthesis and known biological activities, particularly its antihypertensive and potential neuroprotective effects, provide a solid foundation for further research. This technical guide has consolidated the key information regarding its discovery, synthesis, and pharmacology, offering a valuable resource for scientists and researchers. Future investigations into the detailed molecular mechanisms of its neuroprotective actions and the development of more efficient and scalable synthetic routes will be crucial in unlocking the full therapeutic potential of this compound and its analogues.

References

Dihydrolycorine CAS number 6271-21-2 physicochemical data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of Dihydrolycorine (CAS 6271-21-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical data for this compound (CAS number 6271-21-2). The information is presented in a structured format to facilitate its use in research, drug development, and scientific documentation.

Chemical Identity and Properties

This compound is an alkaloid derived from plants of the Amaryllidaceae family, such as Lycoris radiata[1]. It is a derivative of lycorine and has garnered interest for its biological activities, including antihypertensive and neuroprotective effects[2].

Table 1: General and Chemical Information for this compound

ParameterValueSource(s)
CAS Number 6271-21-2[3][4]
Molecular Formula C₁₆H₁₉NO₄[3][4]
Molecular Weight 289.33 g/mol [3][4]
Appearance Solid[3]
Purity ≥98%[3]
Botanical Source Lycoris radiata (L'Her.) Herb.[5]

Physicochemical Data

The physicochemical properties of a compound are critical for understanding its behavior in biological systems and for formulation development.

Table 2: Physicochemical Properties of this compound

PropertyValueMethodSource(s)
Melting Point 247 °CExperimental[6]
Boiling Point 460.5 ± 45.0 °CPredicted[6]
UV/Vis (λmax) 242, 290 nmNot specified[3]
logP (Octanol-Water Partition Coefficient) 0.7Computed (XLogP3)
logP (Octanol-Water Partition Coefficient) 0.70310Experimental[7]
Topological Polar Surface Area (TPSA) 71.4 ŲComputed[7]
Hydrogen Bond Donor Count 2Computed
Hydrogen Bond Acceptor Count 6Computed[7]
Rotatable Bond Count 1Computed[7]
Complexity 490Computed[7]

Table 3: Solubility Data for this compound

SolventConcentrationNotesSource(s)
DMSO ~3 mg/mL-[3]
DMSO 2.89 mg/mL (9.99 mM)Sonication is recommended.[8]
PBS (pH 7.2) ~2.5 mg/mL-[3]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline 1 mg/mL (3.46 mM)In vivo formulation. Sonication is recommended. Add solvents sequentially.[8]

Experimental Protocols

The following are detailed methodologies for determining key physicochemical properties, based on standard industry practices.

Melting Point Determination (Capillary Method)

This protocol is a standard method for determining the melting point of a crystalline solid[9][10][11].

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[9][11]

  • Capillary tubes (closed at one end)

  • Thermometer

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, grind any coarse crystals in a mortar and pestle[10].

  • Loading the Capillary Tube: Introduce a small amount of the powdered sample into the open end of a capillary tube. Pack the sample down by tapping the closed end on a hard surface to form a compact column of 2-4 mm in height.

  • Measurement:

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point (247°C).

    • Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range). A pure sample should have a sharp melting range of 1-2°C.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds[12][13].

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Titration vessel

Reagents:

  • This compound sample

  • Standardized 0.1 M hydrochloric acid (HCl)

  • Standardized 0.1 M sodium hydroxide (NaOH)

  • Potassium chloride (KCl) for maintaining ionic strength

  • High-purity water

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10)[12].

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of water to create a solution of a specific concentration (e.g., 1 mM). Add KCl to maintain a constant ionic strength.

  • Titration:

    • Place the sample solution in the titration vessel with a magnetic stir bar and immerse the pH electrode.

    • If this compound is a base, titrate with the standardized HCl solution. If it is an acid, titrate with standardized NaOH.

    • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the titration curve.

LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional and a reliable method for the experimental determination of the octanol-water partition coefficient[14][15][16].

Apparatus:

  • Separatory funnel or centrifuge tubes

  • Mechanical shaker

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Reagents:

  • This compound sample

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

Procedure:

  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.

  • Partitioning:

    • Accurately weigh a small amount of this compound and dissolve it in either the water-saturated n-octanol or the n-octanol-saturated water.

    • Add a known volume of this solution to a separatory funnel or centrifuge tube containing a known volume of the other phase.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

    • Allow the two phases to separate completely. Centrifugation can be used to aid separation.

  • Concentration Measurement:

    • Carefully separate the two phases.

    • Determine the concentration of this compound in each phase using a suitable analytical method. Given its chromophore, UV-Vis spectrophotometry at its λmax (242 or 290 nm) would be appropriate.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water.

    • The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P).

Signaling Pathways and Biological Activity

This compound exhibits several notable biological activities. The following diagrams illustrate the proposed mechanisms of action.

Inhibition of Protein Synthesis

This compound is known to be an inhibitor of protein synthesis in eukaryotic cells. It is suggested to act by inhibiting the peptide bond formation step on the ribosome[17].

protein_synthesis_inhibition cluster_ribosome Ribosomal Action Ribosome Ribosome PeptidylTransferaseCenter Peptidyl Transferase Center (PTC) PeptideBondFormation Peptide Bond Formation PeptidylTransferaseCenter->PeptideBondFormation Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->PeptidylTransferaseCenter Binds to A-site Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->PeptidylTransferaseCenter In P-site GrowingPolypeptide Growing Polypeptide Chain PeptideBondFormation->GrowingPolypeptide This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->PeptideBondFormation Blocks

Caption: this compound's inhibition of protein synthesis.

Antihypertensive Mechanism

The antihypertensive effect of this compound is proposed to be mediated through the blockade of α1-adrenoceptors[1]. This action leads to vasodilation and a reduction in blood pressure.

antihypertensive_mechanism Norepinephrine Norepinephrine Alpha1Receptor α1-Adrenoceptor (on Vascular Smooth Muscle) Norepinephrine->Alpha1Receptor Binds to Vasoconstriction Vasoconstriction Alpha1Receptor->Vasoconstriction Activates Vasodilation Vasodilation Alpha1Receptor->Vasodilation (Blocked) IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Leads to This compound This compound Blockade Blockade This compound->Blockade Blockade->Alpha1Receptor Antagonizes DecreasedBP Decreased Blood Pressure Vasodilation->DecreasedBP Leads to

References

Preliminary In Vitro Studies on Dihydrolycorine's Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct in vitro studies on dihydrolycorine are limited in publicly available scientific literature. This guide provides a comprehensive overview of the known in vitro effects of its parent compound, lycorine, and infers the potential activities of this compound based on structure-activity relationship (SAR) studies. The experimental protocols and signaling pathways detailed herein are primarily established for lycorine and serve as a foundational framework for future research on this compound.

Introduction

This compound is a natural alkaloid belonging to the Amaryllidaceae family, structurally related to the well-studied compound, lycorine. Lycorine has demonstrated a wide range of biological activities in vitro, including anticancer, anti-inflammatory, and antiviral effects.[1][2] Structure-activity relationship studies suggest that the saturation of the C3-C4 double bond to form this compound may modulate these biological activities, often resulting in a decrease in potency compared to lycorine.[3] This technical guide summarizes the preliminary in vitro data available for lycorine as a basis for inferring the potential effects of this compound and provides detailed experimental protocols and known signaling pathways to guide future research.

Anticancer Activity

Lycorine has been extensively investigated for its anticancer properties against a variety of cancer cell lines.[1][4] Its mechanisms of action include the induction of apoptosis and cell cycle arrest.

Cytotoxicity and IC50 Values of Lycorine

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of lycorine against various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
A549Non-small cell lung cancer8.5 (24h)[5]
HL-60Promyelocytic leukemia1.0[6]
KM3Multiple myelomaNot specified[2]
HSC-3Oral squamous cell carcinoma~20 (apoptosis induction)[7]
PC3Prostate cancer>10 (NF-κB inhibition)[8]
DU145Prostate cancer>10 (NF-κB inhibition)[8]

Inference for this compound: SAR studies suggest that the C3-C4 double bond in lycorine is important for its cytotoxic activity.[3] Therefore, this compound is expected to exhibit weaker cytotoxic effects and consequently have higher IC50 values compared to lycorine against the same cancer cell lines.

Induction of Apoptosis

Lycorine is a known inducer of apoptosis in cancer cells.[2][6][7] This programmed cell death is a key mechanism for its anticancer effects.

This protocol is a common method to detect and quantify apoptosis.

  • Cell Culture and Treatment: Seed cancer cells (e.g., A549, HL-60) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound (lycorine or this compound) for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control group.

  • Cell Harvesting and Staining: After treatment, harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS). Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

Lycorine has been shown to induce apoptosis through the mitochondrial (intrinsic) pathway.[7]

G This compound This compound (Inferred) Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Inferred mitochondrial apoptosis pathway for this compound.

Cell Cycle Arrest

Lycorine can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.[2]

This method quantifies the DNA content of cells to determine their phase in the cell cycle.

  • Cell Culture and Treatment: Culture and treat cells with the test compound as described for the apoptosis assay.

  • Cell Fixation and Staining: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C. After fixation, wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell cycle arrest can be a precursor to apoptosis, as the cell's machinery detects irreparable damage and initiates programmed cell death.

G This compound This compound (Inferred) CellCycle Cell Cycle Progression This compound->CellCycle Inhibits G1_Arrest G1 Phase Arrest S_Arrest S Phase Arrest G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis S_Arrest->Apoptosis G2M_Arrest->Apoptosis G cluster_0 Pre-treatment cluster_1 Co-treatment cluster_2 Post-treatment Compound_Pre Add Compound Wash Wash Compound_Pre->Wash Infect Infect with Virus Wash->Infect Quantify Quantify Viral Titer Infect->Quantify Infect_Compound Infect with Virus + Add Compound Infect_Compound->Quantify Infect_Post Infect with Virus Wash_Post Wash Infect_Post->Wash_Post Compound_Post Add Compound Wash_Post->Compound_Post Compound_Post->Quantify

References

Unveiling the Therapeutic Landscape of Dihydrolycorine: A Technical Guide to Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrolycorine (DL) is a derivative of lycorine, a prominent alkaloid isolated from the Amaryllidaceae family, notably from the herb Lycoris radiata. While its parent compound, lycorine, has been extensively studied for its potent anti-tumor activities, this compound has carved out its own pharmacological profile, demonstrating distinct antihypertensive, neuroprotective, and protein synthesis inhibitory effects.[1][2] The structural modification from lycorine—the saturation of the C-3, C-4 double bond—alters its biological activity, underscoring the need for a specific investigation into its molecular targets.[2]

This technical guide provides a comprehensive overview of the known therapeutic targets of this compound, details the experimental methodologies used to characterize these interactions, and outlines a systematic approach for the identification of novel protein targets. By leveraging established data and proposing modern chemical proteomics workflows, this document aims to serve as a foundational resource for researchers seeking to fully elucidate the mechanism of action and therapeutic potential of this compound.

I. Known Therapeutic Targets of this compound

Current research has identified two primary molecular targets for this compound: α1-adrenergic receptors and the eukaryotic ribosome.

Alpha 1-Adrenergic Receptors (α1-AR)

This compound functions as an antagonist of α1-adrenergic receptors.[3] This blockade inhibits the binding of endogenous catecholamines like norepinephrine, leading to the relaxation of smooth muscle in blood vessels.[4] This mechanism is the basis for this compound's observed antihypertensive effects.[1] The potency of this antagonism has been quantified using pA2 values, which represent the negative logarithm of the antagonist concentration required to necessitate a twofold increase in the agonist concentration to produce the same response.

Table 1: Quantitative Antagonist Activity of this compound at α1-Adrenergic Receptors

Tissue PreparationAgonistThis compound pA2 ValueReference(s)
Isolated Rabbit Aortic RingsMethoxamine5.93
Rat Anococcygeus MuscleMethoxamine6.35
Eukaryotic Ribosome

In common with other Amaryllidaceae alkaloids, this compound is a potent inhibitor of protein synthesis in eukaryotic cells.[5] Its mechanism of action is the inhibition of peptide bond formation, a critical step in the elongation phase of translation. This compound is believed to bind to the A-site (aminoacyl-tRNA site) within the peptidyl transferase center (PTC) of the large 60S ribosomal subunit.[6] This binding physically obstructs the entry of aminoacyl-tRNA, thereby halting the polypeptide chain's extension.[5][6] This activity leads to a cytostatic effect on proliferating cells.

II. Experimental Protocols for Target Characterization

Validating and quantifying the interaction between this compound and its known targets is crucial. The following are detailed methodologies for the key experiments used in their characterization.

Protocol for pA2 Value Determination via Schild Plot

The pA2 value is determined by assessing the ability of a competitive antagonist to shift the dose-response curve of an agonist. The Schild plot is the standard graphical method for this analysis.[7]

a. Materials and Reagents:

  • Isolated tissue preparation (e.g., rat anococcygeus muscle).

  • Physiological salt solution (e.g., Krebs or Tyrode's solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Agonist stock solution (e.g., phenylephrine, methoxamine).

  • Antagonist stock solution (this compound).

  • Tissue organ bath with an isometric force transducer.

b. Procedure:

  • Tissue Mounting: Mount the isolated tissue in the organ bath containing the physiological salt solution and allow it to equilibrate under a resting tension until a stable baseline is achieved.[8]

  • Control Agonist Dose-Response Curve (DRC): Generate a cumulative DRC by adding the agonist in increasing concentrations to the bath. Record the contractile response at each concentration until a maximal response is achieved.

  • Washing: Thoroughly wash the tissue with fresh salt solution and allow it to return to the baseline.

  • Antagonist Incubation: Introduce a fixed concentration of this compound (e.g., 10⁻⁷ M) into the bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium.

  • Second DRC: In the continued presence of this compound, generate a second cumulative DRC for the agonist. A parallel rightward shift in the curve indicates competitive antagonism.[8]

  • Repeat: Repeat steps 3-5 with progressively higher concentrations of this compound (e.g., 3x10⁻⁷ M, 10⁻⁶ M).

  • Data Analysis:

    • For each concentration of this compound, calculate the Dose Ratio (DR), which is the ratio of the agonist EC₅₀ (concentration producing 50% of maximal response) in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.

    • Plot log(DR - 1) on the y-axis against the negative log of the molar concentration of this compound (-log[B]) on the x-axis.

    • Perform a linear regression on the data points. The x-intercept of the resulting line is the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.[9]

G cluster_0 Experimental Setup cluster_1 Antagonist Challenge cluster_2 Data Analysis A Mount Tissue in Organ Bath B Generate Control Agonist Dose-Response Curve (DRC) A->B C Wash & Re-equilibrate B->C D Incubate with Fixed [this compound] C->D E Generate Agonist DRC in presence of Antagonist D->E F Repeat for multiple [this compound] E->F Iterate G Calculate Dose Ratios (DR) from EC50 shifts E->G F->C H Construct Schild Plot: log(DR-1) vs -log[Antagonist] G->H I Determine pA2 (x-intercept) H->I

Workflow for pA2 determination using the Schild Plot method.
Protocol for In Vitro Protein Synthesis Inhibition Assay

This assay confirms this compound's effect on translation by measuring the incorporation of a radiolabeled amino acid into newly synthesized proteins in a cell-free system.[5]

a. Materials and Reagents:

  • Rabbit reticulocyte lysate or wheat germ extract (as a source of ribosomes and translation factors).

  • Amino acid mixture (lacking one specific amino acid, e.g., leucine).

  • Radiolabeled amino acid (e.g., ³H-Leucine).

  • ATP/GTP solution.

  • mRNA template (e.g., luciferase mRNA).

  • This compound stock solution (in DMSO).

  • Trichloroacetic acid (TCA).

  • Glass fiber filters.

  • Scintillation fluid and counter.

b. Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell-free lysate, amino acid mixture, ATP/GTP, and mRNA template.

  • Drug Treatment: Add this compound at various final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control inhibitor (e.g., cycloheximide).

  • Initiate Translation: Add the radiolabeled amino acid to start the reaction. Incubate at the optimal temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Stop Reaction & Precipitate Protein: Stop the reaction by adding a strong base (e.g., NaOH) and precipitate the newly synthesized, radiolabeled proteins by adding cold TCA.

  • Collect Precipitate: Collect the precipitated protein by vacuum filtration through glass fiber filters. Wash the filters with TCA and ethanol to remove unincorporated radiolabeled amino acids.

  • Quantification: Place the dried filters into scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration to determine the IC₅₀ value.

III. Strategies for Novel Therapeutic Target Identification

Beyond its known targets, this compound may interact with other proteins to exert its full range of biological effects. A systematic approach using chemical proteomics is the most effective way to identify these novel targets.

Hypothesis Generation from the Lycorine Pharmacophore

The extensive research on the parent compound, lycorine, provides a valuable starting point for forming hypotheses about this compound's potential targets, particularly in the context of anti-cancer activity. Lycorine is known to modulate several critical signaling pathways. These pathways, while not confirmed for this compound, represent high-priority areas for investigation.

Potential Target Pathways (based on Lycorine):

  • Apoptosis Induction: Lycorine induces apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.[9]

  • Cell Cycle Arrest: Lycorine can cause cell cycle arrest, often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21.[9]

  • PI3K/Akt/mTOR Pathway: This crucial survival pathway is inhibited by lycorine in several cancer cell types.[9]

  • JAK/STAT Signaling: Lycorine has been shown to prevent JAK/STAT signaling, which is often constitutively active in cancer and promotes proliferation and metastasis.[10]

  • JNK Signaling Pathway: Lycorine hydrochloride can induce apoptosis via the ROS-mediated JNK signaling pathway in oral squamous cell carcinoma cells.[11][12]

G drug drug pathway_hub pathway_hub pro_apoptosis pro_apoptosis anti_apoptosis anti_apoptosis effector effector D Lycorine Bax Bax/Bim D->Bax Promotes Bcl2 Bcl-2/Mcl-1 D->Bcl2 Inhibits Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome C Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Mitochondrial apoptosis pathway modulated by Lycorine.[9][11]
Chemical Proteomics Workflow for Unbiased Target Discovery

To move beyond hypothesis-driven research, an unbiased chemical proteomics approach using affinity chromatography coupled with mass spectrometry can identify direct binding partners of this compound from a complex cellular lysate.[13][14]

G A Synthesize this compound Affinity Probe (e.g., biotin-linked) B Immobilize Probe on Affinity Resin (e.g., Streptavidin beads) A->B D Incubate Lysate with Immobilized Probe B->D C Prepare Cell Lysate (Source of potential targets) C->D E Wash to Remove Non-Specific Binders D->E F Elute Bound Proteins (e.g., with excess this compound or denaturant) E->F G Separate Proteins (SDS-PAGE) & In-gel Digestion (Trypsin) F->G H Analyze Peptides by LC-MS/MS G->H I Identify Proteins via Database Search H->I J Validate Candidate Targets (e.g., Western Blot, CETSA) I->J

Workflow for novel target ID via affinity chromatography-MS.
Protocol for Affinity Chromatography-Mass Spectrometry

a. Phase 1: Affinity Probe Synthesis and Immobilization

  • Synthesis: Chemically synthesize a this compound derivative that incorporates a linker arm terminating in a reactive group or an affinity tag (e.g., biotin). The linker position must be chosen carefully to minimize disruption of the pharmacophore responsible for biological activity.

  • Immobilization: Covalently attach the derivatized this compound to a solid support matrix (e.g., NHS-activated sepharose beads) or, if biotinylated, bind it to streptavidin-coated beads.[10]

b. Phase 2: Affinity Pull-down

  • Cell Lysis: Prepare a total protein lysate from a relevant cell line or tissue under non-denaturing conditions.

  • Incubation: Incubate the cell lysate with the this compound-functionalized beads. As a negative control, incubate a separate aliquot of lysate with beads that are either underivatized or linked only to the linker arm. To increase specificity, a competition experiment can be performed where the lysate is pre-incubated with excess free, unmodified this compound before adding the beads.[10]

  • Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove proteins that are non-specifically bound to the matrix.[15]

  • Elution: Elute the specifically bound proteins from the beads. This can be achieved by competitive elution with a high concentration of free this compound, or by non-specific elution using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by changing pH.[15]

c. Phase 3: Protein Identification by Mass Spectrometry

  • Gel Electrophoresis: Separate the eluted proteins by 1D SDS-PAGE. Visualize the protein bands using a sensitive stain (e.g., silver stain or SYPRO Ruby).

  • In-Gel Digestion: Excise the protein bands that are unique to the this compound pull-down or significantly enriched compared to the control. Destain the gel pieces and digest the proteins into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis: Extract the peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.

  • Database Search: Search the resulting fragmentation spectra against a protein database (e.g., Swiss-Prot) using a search algorithm (e.g., Mascot, Sequest). The algorithm matches the experimental spectra to theoretical spectra of known proteins to achieve identification.

  • Target Validation: Candidate protein targets identified by mass spectrometry must be validated using orthogonal methods. Techniques such as Western blotting, Cellular Thermal Shift Assay (CETSA), or functional assays can confirm the interaction and its biological relevance.[16]

Conclusion

This compound presents a compelling pharmacological profile with established activities as an α1-adrenergic receptor antagonist and a potent inhibitor of protein synthesis. While these known targets explain its antihypertensive and general cytostatic effects, a deeper understanding of its full therapeutic potential requires a comprehensive elucidation of its complete target space. The signaling pathways modulated by its parent compound, lycorine, offer a fertile ground for hypothesis-driven investigation. However, the application of unbiased, modern chemical proteomics workflows, such as the affinity chromatography-mass spectrometry approach detailed here, will be paramount in uncovering novel targets. The identification and validation of these new interacting proteins will pave the way for a more complete understanding of this compound's mechanism of action and may reveal new therapeutic applications for this promising natural product derivative.

References

Elucidation of the Antihypertensive Effects of Dihydrolycorine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrolycorine (DL), a derivative of the alkaloid lycorine isolated from Lycoris radiata Herb, has demonstrated notable antihypertensive properties.[1] This technical guide synthesizes the available preclinical evidence for the blood pressure-lowering effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols utilized in its pharmacological evaluation. The primary mechanism underlying its antihypertensive effect appears to be the blockade of alpha-1-adrenoceptors, leading to vascular smooth muscle relaxation and a subsequent reduction in peripheral resistance.[1] This document aims to provide a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this compound for the management of hypertension.

Mechanism of Action: Alpha-1-Adrenoceptor Blockade

The principal mechanism by which this compound exerts its antihypertensive effect is through the antagonism of alpha-1-adrenergic receptors.[1] These receptors are predominantly located on vascular smooth muscle cells and are integral to the regulation of vascular tone.

Signaling Pathway of Alpha-1-Adrenoceptor Mediated Vasoconstriction and its Inhibition by this compound

Under normal physiological conditions, the binding of endogenous catecholamines, such as norepinephrine, to alpha-1-adrenoceptors initiates a signaling cascade that leads to vasoconstriction. This process involves the activation of a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ binds to calmodulin, and this complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.

This compound acts as a competitive antagonist at the alpha-1-adrenoceptor. By occupying the receptor's binding site, it prevents norepinephrine from binding and initiating the downstream signaling cascade. This inhibition of alpha-1-adrenoceptor signaling leads to a reduction in intracellular calcium levels, decreased myosin light chain phosphorylation, and ultimately, vascular smooth muscle relaxation (vasodilation). The dilation of arterioles reduces total peripheral resistance, which is a primary determinant of blood pressure, thus leading to the observed antihypertensive effect.

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell NE Norepinephrine Alpha1R Alpha-1 Adrenoceptor NE->Alpha1R Binds DL This compound DL->Alpha1R Blocks Relaxation Vasodilation DL->Relaxation Promotes Gq Gq protein Alpha1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor Ca2_cyto ↑ [Ca2+]i SR->Ca2_cyto Releases Ca2+ Ca2_SR Ca2+ Calmodulin Calmodulin Ca2_cyto->Calmodulin Binds CaM_Complex Ca2+-Calmodulin Complex Calmodulin->CaM_Complex MLCK MLCK (inactive) CaM_Complex->MLCK Activates MLCK_active MLCK (active) MLCK->MLCK_active MLC Myosin Light Chain MLCK_active->MLC Phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Contraction Vasoconstriction MLC_P->Contraction Leads to

Caption: this compound's antagonism of the alpha-1-adrenoceptor signaling pathway.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the antihypertensive and alpha-1-adrenoceptor antagonist activity of this compound.

Table 1: In Vivo Antihypertensive Activity of this compound

Animal ModelConditionRoute of AdministrationDose (mg/kg)Effect on Mean Arterial PressureReference
Normotensive RatsPentobarbitone-anesthetizedIntravenous (iv)20, 40, 80Lowered[1]
Normotensive CatsPentobarbitone-anesthetizedIntravenous (iv)20, 40, 80Lowered[1]
Normotensive RatsConsciousIntravenous (iv)20, 40, 80Lowered[1]
Renovascular Hypertensive RatsConsciousIntravenous (iv)20, 40, 80Lowered[1]

Table 2: In Vitro Alpha-1-Adrenoceptor Antagonist Activity of this compound

Isolated TissueAgonistpA2 ValueReference
Rabbit Aorta RingMethoxamine5.93[1]
Rat Anococcygeus MuscleMethoxamine6.35[1]

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Detailed Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited in the evaluation of this compound's antihypertensive effects.

In Vivo Blood Pressure Measurement in Anesthetized and Conscious Animals

Objective: To determine the effect of this compound on systemic arterial blood pressure in both anesthetized and conscious normotensive and hypertensive animal models.

Animal Models:

  • Normotensive and renovascular hypertensive male Sprague-Dawley rats (250-300g).

  • Normotensive adult cats (2.5-3.5 kg).

Anesthetized Model Protocol:

  • Animals are anesthetized with an intraperitoneal injection of pentobarbitone sodium (50 mg/kg).

  • The trachea is cannulated to ensure a patent airway.

  • The right carotid artery is cannulated with a heparinized saline-filled catheter connected to a pressure transducer for continuous measurement of arterial blood pressure.

  • The right jugular vein is cannulated for intravenous administration of this compound or vehicle.

  • After a stabilization period of at least 30 minutes, baseline blood pressure is recorded.

  • This compound (20, 40, and 80 mg/kg) or vehicle is administered intravenously, and blood pressure is recorded continuously.

Conscious Model Protocol:

  • Under anesthesia (e.g., ketamine/xylazine), catheters are surgically implanted into the abdominal aorta via the femoral artery and into the vena cava via the femoral vein.

  • The catheters are tunneled subcutaneously and exteriorized at the back of the neck.

  • Animals are allowed to recover from surgery for at least 48 hours.

  • On the day of the experiment, the arterial catheter is connected to a pressure transducer, and the animal is allowed to acclimatize in a quiet environment.

  • After recording a stable baseline blood pressure, this compound (20, 40, and 80 mg/kg) or vehicle is administered via the venous catheter.

  • Blood pressure is monitored continuously for a specified period post-administration.

cluster_protocol In Vivo Blood Pressure Measurement Workflow Animal Animal Model (Rat or Cat) Anesthesia Anesthesia (for anesthetized model) or Recovery (for conscious model) Animal->Anesthesia Cannulation Arterial and Venous Cannulation Anesthesia->Cannulation Stabilization Stabilization Period Cannulation->Stabilization Baseline Baseline Blood Pressure Recording Stabilization->Baseline DrugAdmin This compound or Vehicle Administration (IV) Baseline->DrugAdmin Monitoring Continuous Blood Pressure Monitoring DrugAdmin->Monitoring DataAnalysis Data Analysis Monitoring->DataAnalysis

Caption: Workflow for in vivo antihypertensive activity assessment.
In Vitro Assessment of Alpha-1-Adrenoceptor Antagonism in Isolated Tissues

Objective: To determine the antagonist activity and potency (pA2 value) of this compound at alpha-1-adrenoceptors in isolated vascular and non-vascular smooth muscle preparations.

Tissue Preparations:

  • Thoracic aorta from male New Zealand White rabbits (2.0-2.5 kg).

  • Anococcygeus muscle from male Wistar rats (200-250g).

Protocol:

  • Animals are euthanized, and the respective tissues (thoracic aorta or anococcygeus muscle) are carefully dissected and placed in cold Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).

  • The aorta is cut into rings (3-4 mm in width), and the anococcygeus muscle is prepared as a longitudinal strip.

  • Tissues are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.

  • Tissues are connected to isometric force transducers to record changes in tension. An optimal resting tension is applied (e.g., 2g for aorta, 1g for anococcygeus) and allowed to equilibrate for 60-90 minutes.

  • Cumulative concentration-response curves to the alpha-1-adrenoceptor agonist methoxamine are obtained.

  • The tissues are then washed and incubated with a specific concentration of this compound for a predetermined period (e.g., 30 minutes).

  • A second cumulative concentration-response curve to methoxamine is constructed in the presence of this compound.

  • This procedure is repeated with increasing concentrations of this compound.

  • The pA2 values are calculated using a Schild plot analysis.

cluster_protocol In Vitro pA2 Determination Workflow Dissection Tissue Dissection (Aorta or Anococcygeus) Mounting Mounting in Organ Bath Dissection->Mounting Equilibration Equilibration Mounting->Equilibration CRC1 Cumulative Concentration-Response Curve to Methoxamine (Control) Equilibration->CRC1 Incubation Incubation with this compound CRC1->Incubation CRC2 Cumulative Concentration-Response Curve to Methoxamine (in presence of this compound) Incubation->CRC2 Schild Schild Plot Analysis and pA2 Calculation CRC2->Schild

References

Investigating the Neuroprotective Properties of Dihydrolycorine in Cerebral Ischemia Models: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the investigation of Dihydrolycorine's neuroprotective properties specifically within the context of cerebral ischemia models. While related alkaloids, notably Lycorine, have shown promise in preclinical studies, direct evidence supporting the therapeutic potential of this compound in stroke and other ischemic brain injuries remains elusive. This technical guide will summarize the current landscape, detailing established experimental protocols relevant to this field of research and highlighting the mechanistic insights gleaned from studies on analogous compounds. The absence of specific data on this compound necessitates a broader examination of the field to inform future research directions.

Introduction: The Unmet Need in Stroke Therapy

Cerebral ischemia, the underlying cause of the majority of strokes, initiates a complex cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, leading to neuronal death and long-term disability.[1][2] Despite decades of research, therapeutic options remain limited, underscoring the urgent need for novel neuroprotective agents.[3] Alkaloids, a class of naturally occurring compounds, have garnered interest for their diverse biological activities, including neuroprotective effects.[4] While research has explored the potential of compounds like Lycorine, the specific role of its derivative, this compound, in cerebral ischemia is yet to be elucidated.

Experimental Models and Methodologies

The investigation of potential neuroprotective agents for cerebral ischemia relies on well-established animal models and cellular assays. The following protocols are standard in the field and would be applicable to the study of this compound.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is the most widely used animal model to simulate focal cerebral ischemia in rodents.[1][5] It involves the temporary or permanent occlusion of the middle cerebral artery, a major blood vessel supplying the brain.

Experimental Protocol: Transient MCAO in Rats

  • Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane. Body temperature is maintained at 37°C throughout the procedure.

  • Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and a nylon monofilament suture (e.g., 4-0) with a rounded tip is introduced into the ICA via an incision in the ECA stump.

  • Occlusion: The suture is advanced approximately 18-20 mm from the carotid bifurcation to occlude the origin of the MCA. Successful occlusion is often confirmed by monitoring cerebral blood flow with a laser Doppler flowmeter.

  • Reperfusion: After a defined period of occlusion (e.g., 90 or 120 minutes), the suture is withdrawn to allow for reperfusion of the ischemic territory.

  • Post-operative Care: The incision is closed, and the animal is allowed to recover with access to food and water. Neurological deficit scoring is performed at various time points post-surgery.

MCAO_Workflow cluster_pre_op Pre-Operative cluster_surgery Surgical Procedure cluster_post_op Post-Operative Anesthesia Anesthesia (e.g., Isoflurane) Temp_Control Maintain Body Temp (37°C) Anesthesia->Temp_Control Incision Midline Neck Incision Temp_Control->Incision Expose_Arteries Expose CCA, ECA, ICA Incision->Expose_Arteries Ligate_ECA Ligate ECA Expose_Arteries->Ligate_ECA Insert_Suture Insert Suture into ICA Ligate_ECA->Insert_Suture Occlude_MCA Advance to Occlude MCA Insert_Suture->Occlude_MCA Reperfusion Withdraw Suture (Reperfusion) Occlude_MCA->Reperfusion Closure Surgical Closure Reperfusion->Closure Recovery Animal Recovery Closure->Recovery Assessment Neurological Assessment Recovery->Assessment

Diagram of the Middle Cerebral Artery Occlusion (MCAO) experimental workflow.
Assessment of Infarct Volume: TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) staining is a widely used method to quantify the extent of ischemic damage. TTC is a colorless salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan product. Infarcted tissue, lacking these active enzymes, remains unstained (white).[6]

Experimental Protocol: TTC Staining

  • Brain Extraction: At a predetermined time point after MCAO (e.g., 24 or 48 hours), rats are euthanized, and their brains are rapidly removed and placed in cold saline.

  • Sectioning: The brain is sliced into coronal sections of uniform thickness (e.g., 2 mm) using a brain matrix.

  • Staining: The sections are incubated in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark.

  • Fixation: The stained sections are then fixed in a 10% formalin solution.

  • Image Analysis: The sections are photographed, and the infarct area (white) and total hemispheric area are measured using image analysis software (e.g., ImageJ). The infarct volume is calculated by summing the infarct area of each slice and multiplying by the slice thickness.

Assessment of Apoptosis: TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a common method for detecting DNA fragmentation, a hallmark of apoptosis.

Experimental Protocol: TUNEL Assay on Brain Sections

  • Tissue Preparation: Brain tissue is fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.

  • Permeabilization: Sections are treated with proteinase K to allow for antibody penetration.

  • Labeling: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and biotinylated dUTP. TdT catalyzes the addition of biotinylated dUTP to the 3'-OH ends of fragmented DNA.

  • Detection: The biotinylated nucleotides are then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a substrate such as diaminobenzidine (DAB), which produces a brown precipitate at the site of apoptosis.

  • Microscopy and Quantification: The sections are counterstained (e.g., with methyl green) and examined under a light microscope. The number of TUNEL-positive cells is counted in different brain regions to quantify the extent of apoptosis.

Potential Neuroprotective Mechanisms: Insights from Related Compounds

While direct evidence for this compound is lacking, studies on the related alkaloid Lycorine provide a framework for potential mechanisms of action that could be investigated for this compound. These mechanisms primarily revolve around anti-inflammatory, anti-apoptotic, and antioxidant pathways.

Anti-Inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines, is a key contributor to secondary brain injury after stroke.[7][8]

  • NF-κB Signaling: Studies on Lycorine have shown that it can suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] NF-κB is a critical regulator of inflammatory gene expression. Its inhibition would lead to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a significant contributor to neuronal loss in the ischemic penumbra.[9][10]

  • SIRT1/SIRT3/PRDX3 Pathway: Research on Lycorine has implicated the activation of the SIRT1/SIRT3/PRDX3 pathway in its neuroprotective effects.[11] SIRT1 (Sirtuin 1) is a protein deacetylase that can activate SIRT3 (Sirtuin 3), which in turn deacetylates and activates PRDX3 (Peroxiredoxin 3), an antioxidant enzyme that protects mitochondria from oxidative stress-induced apoptosis.[11]

Antioxidant Effects

The reperfusion phase following an ischemic event leads to a burst of reactive oxygen species (ROS), causing significant oxidative damage to neurons.[12][13]

  • Scavenging of Free Radicals: Many natural compounds exhibit antioxidant properties by directly scavenging free radicals or by upregulating endogenous antioxidant defense mechanisms.[14][15] The potential of this compound to mitigate oxidative stress is a critical area for future investigation.

Signaling_Pathways cluster_ischemia Cerebral Ischemia cluster_mechanisms Pathophysiological Mechanisms cluster_pathways Potential Signaling Targets of this compound Ischemia Ischemia/Reperfusion Inflammation Neuroinflammation (Microglial Activation) Ischemia->Inflammation Oxidative_Stress Oxidative Stress (ROS Production) Ischemia->Oxidative_Stress Apoptosis Apoptosis (Neuronal Cell Death) Ischemia->Apoptosis NFkB NF-κB Pathway Inflammation->NFkB Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) Oxidative_Stress->Antioxidant_Enzymes SIRT1 SIRT1/SIRT3/PRDX3 Pathway Apoptosis->SIRT1 NFkB->Inflammation Reduces Cytokines SIRT1->Apoptosis Inhibits Apoptosis Antioxidant_Enzymes->Oxidative_Stress Scavenges ROS This compound This compound (Hypothesized) This compound->NFkB Inhibition? This compound->SIRT1 Activation? This compound->Antioxidant_Enzymes Upregulation?

Hypothesized signaling pathways for this compound's neuroprotection.

Quantitative Data from Analogous Compounds

To provide a reference for the type of quantitative data that would be essential for evaluating this compound, the following tables summarize findings from studies on other neuroprotective agents in MCAO models.

Table 1: Effect of Neuroprotective Agents on Infarct Volume and Neurological Deficit Score

CompoundAnimal ModelDoseInfarct Volume Reduction (%)Neurological Score ImprovementReference
LycorineRat MCAO5 mg/kgSignificant reductionSignificantly decreased[7]
BaicalinRat MCAONot specified43.5%Improved behavioral tests[16]
PelargonidinRat MCAO20 mg/kg38.9%Improved neurological function[17]

Table 2: Effect of Neuroprotective Agents on Markers of Inflammation and Oxidative Stress

CompoundBiomarkerEffectModelReference
LycorineTNF-α, IL-1β, IL-6Decreased levelsLPS-induced BV-2 cells[7]
BaicalinROS, LPODecreased levelsRat MCAO[16]
PelargonidinTNF-α, IL-6, MDADecreased levelsRat MCAO[17]
PelargonidinSODIncreased levelRat MCAO[17]

Conclusion and Future Directions

The current body of scientific literature does not provide sufficient data to create an in-depth technical guide on the neuroprotective properties of this compound in cerebral ischemia models. While the methodologies for such an investigation are well-established, and research on the related compound Lycorine offers a potential roadmap for mechanistic studies, direct experimental evidence for this compound is absent.

Future research should focus on:

  • In vitro studies: Investigating the effects of this compound on neuronal cell cultures subjected to oxygen-glucose deprivation (OGD) to assess its direct neuroprotective, anti-inflammatory, and antioxidant properties.

  • In vivo studies: Utilizing the MCAO model to evaluate the efficacy of this compound in reducing infarct volume, improving neurological outcomes, and modulating key signaling pathways related to inflammation, apoptosis, and oxidative stress.

  • Quantitative analysis: Rigorous quantification of these effects is crucial to determine the therapeutic potential of this compound.

Until such studies are conducted, any claims regarding the neuroprotective effects of this compound in cerebral ischemia remain speculative. The scientific community is encouraged to explore this promising yet uninvestigated compound to potentially uncover a new therapeutic avenue for stroke patients.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Dihydrolycorine from Lycorine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the total synthesis of dihydrolycorine via the catalytic hydrogenation of lycorine hydrochloride. This compound, a reduced derivative of the natural alkaloid lycorine, serves as a valuable building block in the synthesis of diverse bioactive molecules. The presented protocol offers a high-yield conversion, and this application note includes comprehensive experimental procedures, quantitative data, and characterization details to facilitate its adoption in research and drug development settings.

Introduction

Lycorine, a prominent member of the Amaryllidaceae alkaloid family, exhibits a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. Chemical modification of the lycorine scaffold is a key strategy for the development of novel therapeutic agents with improved potency and selectivity. The reduction of the C3-C4 double bond in lycorine to yield this compound is a critical transformation, as it provides a saturated core structure amenable to further functionalization. This document outlines a robust and efficient method for the synthesis of α-dihydrolycorine from commercially available lycorine hydrochloride.

Data Presentation

A summary of the key quantitative data for the synthesis of α-dihydrolycorine from lycorine hydrochloride is presented in Table 1. Spectroscopic data for the starting material and product are provided in Table 2 for characterization and comparison.

Table 1: Quantitative Data for the Synthesis of α-Dihydrolycorine

ParameterValueReference
Starting MaterialLycorine Hydrochloride[1]
Productα-Dihydrolycorine[1]
Catalyst10% Palladium on Carbon (Pd/C)[1]
SolventWater (H₂O)[1]
Reaction Time40 hours[1]
Yield 95% [1]

Table 2: Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR Data (δ, ppm)¹³C NMR Data (δ, ppm)Mass Spectrometry
Lycorine C₁₆H₁₇NO₄287.31Refer to specific literature for detailed assignments.[2]Refer to specific literature for detailed assignments.[2]ESI-MS m/z [M+H]⁺: 288.1236
α-Dihydrolycorine C₁₆H₁₉NO₄289.33Refer to specific literature for detailed assignments.[2]Refer to specific literature for detailed assignments.[2]ESI-MS m/z [M+H]⁺: 290.1392

Note: Detailed NMR peak assignments for lycorine and α-dihydrolycorine can be found in the cited literature and may vary slightly based on the solvent and instrument used.

Experimental Protocols

Synthesis of α-Dihydrolycorine (5)

This protocol is adapted from the procedure described by Li et al. (2015).[1]

Materials:

  • Lycorine hydrochloride

  • 10% Palladium on Carbon (Pd/C)

  • Deionized Water (H₂O)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Round-bottom flask

  • Hydrogen balloon or hydrogenator

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Column chromatography supplies (silica gel, appropriate solvents)

Procedure:

  • To a solution of lycorine hydrochloride (60 mg, 0.185 mmol) in deionized water (10 mL) in a round-bottom flask, add 10% Pd/C (60 mg).

  • The flask is placed under an atmosphere of hydrogen (H₂), typically using a hydrogen-filled balloon or a Parr hydrogenator.

  • The reaction mixture is stirred vigorously at room temperature for 40 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), the solution is carefully made alkaline by the addition of 1 M NaOH solution.

  • The reaction mixture is then filtered to remove the Pd/C catalyst.

  • The crude product is purified by column chromatography on silica gel to afford α-dihydrolycorine as a colorless solid.

Yield: 25 mg (95%)[1]

Mandatory Visualization

Experimental Workflow for the Synthesis of α-Dihydrolycorine

G Synthesis of α-Dihydrolycorine Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Lycorine Hydrochloride E Catalytic Hydrogenation (40 hours, Room Temperature) A->E B 10% Pd/C B->E C H₂O C->E D H₂ (gas) D->E F Alkalinization with NaOH E->F G Filtration F->G H Column Chromatography G->H I α-Dihydrolycorine H->I

Caption: A flowchart illustrating the key steps in the synthesis of α-dihydrolycorine.

Logical Relationship of Reaction Components

G Reaction Component Relationships cluster_reactants Reactants cluster_catalyst Catalyst cluster_solvent Solvent cluster_product Product Lycorine Lycorine Hydrochloride (Substrate) This compound α-Dihydrolycorine Lycorine->this compound is reduced to Hydrogen H₂ (Reducing Agent) Hydrogen->this compound is added across C=C PdC 10% Pd/C (Heterogeneous Catalyst) PdC->Lycorine catalyzes reduction of Water H₂O (Reaction Medium) Water->Lycorine dissolves

References

Application Note: Protocol for the Catalytic Hydrogenation of Lycorine to α-Dihydrolycorine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the catalytic hydrogenation of lycorine to its corresponding saturated derivative, α-dihydrolycorine. This procedure is a crucial step in the synthesis of various lycorine derivatives for structure-activity relationship (SAR) studies in drug discovery and development. The protocol described herein utilizes a standard palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, affording a high yield of the desired product. This document includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

Lycorine, a prominent alkaloid isolated from plants of the Amaryllidaceae family, has garnered significant interest in the scientific community due to its diverse and potent biological activities, including anticancer, antiviral, and anti-inflammatory properties. To explore and optimize its therapeutic potential, the synthesis of various lycorine derivatives is a common strategy. One of the fundamental modifications is the saturation of the C(3)-C(3a) double bond in the C-ring of the lycorine scaffold to yield dihydrolycorine. This modification can significantly impact the biological activity of the parent molecule. The catalytic hydrogenation of lycorine is a straightforward and efficient method to produce α- and β-dihydrolycorine diastereomers[1]. This application note details a specific protocol for the stereoselective synthesis of α-dihydrolycorine.

Experimental Protocol

This section outlines the materials, equipment, and step-by-step procedure for the hydrogenation of lycorine hydrochloride to α-dihydrolycorine.

2.1. Materials and Equipment

  • Lycorine Hydrochloride (C₁₆H₁₈ClNO₄)

  • 10% Palladium on Carbon (Pd/C)

  • Deionized Water (H₂O)

  • Sodium Hydroxide (NaOH), 1 M solution

  • Hydrogen (H₂) gas supply with balloon or hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • Standard laboratory glassware

  • NMR spectrometer

  • Mass spectrometer

2.2. Procedure

A solution of lycorine hydrochloride (60 mg, 0.185 mmol) is prepared in deionized water (10 mL) in a round-bottom flask equipped with a magnetic stir bar. To this solution, 10% palladium on carbon (60 mg) is added. The flask is then fitted with a hydrogen balloon or connected to a hydrogenation apparatus. The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 40 hours.

Upon completion of the reaction, the hydrogen source is removed, and the reaction mixture is carefully vented. The solution is then made alkaline by the addition of a 1 M sodium hydroxide solution. The mixture is filtered through a pad of celite or a suitable filter paper to remove the palladium on carbon catalyst. The filter cake is washed with additional water to ensure complete recovery of the product. The combined aqueous filtrate is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

The resulting crude product is purified by column chromatography on silica gel to afford α-dihydrolycorine as a colorless solid.

Results and Characterization

The catalytic hydrogenation of lycorine hydrochloride following this protocol consistently yields α-dihydrolycorine in high purity.

3.1. Quantitative Data Summary

ParameterValue
Starting MaterialLycorine Hydrochloride
Molecular Formula (Start)C₁₆H₁₈ClNO₄
Molecular Weight (Start)323.77 g/mol
Amount of Starting Material60 mg
Moles of Starting Material0.185 mmol
Catalyst10% Palladium on Carbon (Pd/C)
Catalyst Loading60 mg (100% w/w to substrate)
SolventDeionized Water (H₂O)
Solvent Volume10 mL
Reaction TemperatureRoom Temperature
Reaction Time40 hours
Productα-Dihydrolycorine
Molecular Formula (Product)C₁₆H₁₉NO₄
Molecular Weight (Product)289.33 g/mol [2]
Yield25 mg (95%)
AppearanceColorless solid

3.2. Product Characterization

The identity and purity of the synthesized α-dihydrolycorine can be confirmed by standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: The structural confirmation of α-dihydrolycorine is achieved by comparing the obtained ¹H and ¹³C NMR spectra with literature data. Detailed spectral analysis will show the absence of the olefinic protons and carbons present in the starting material, lycorine, and the appearance of new aliphatic signals corresponding to the saturated C-ring. A comprehensive analysis of the ¹H and ¹³C NMR spectra for lycorine and α-dihydrolycorine has been reported, which can be used as a reference for signal assignment[3].

  • Mass Spectrometry: The molecular weight of the product can be confirmed by mass spectrometry. The expected exact mass for this compound (C₁₆H₁₉NO₄) is 289.1314[2].

Experimental Workflow Diagram

Hydrogenation_of_Lycorine cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve Lycorine HCl in H₂O add_catalyst Add 10% Pd/C start->add_catalyst hydrogenate Stir under H₂ atmosphere for 40h add_catalyst->hydrogenate alkalize Alkalize with NaOH hydrogenate->alkalize filter Filter to remove catalyst alkalize->filter extract Extract with organic solvent filter->extract purify Purify by column chromatography extract->purify end α-Dihydrolycorine purify->end

Caption: Experimental workflow for the catalytic hydrogenation of lycorine.

Discussion

The provided protocol offers a reliable and high-yielding method for the synthesis of α-dihydrolycorine from lycorine hydrochloride. The use of water as a solvent makes this procedure relatively green and straightforward. The reaction proceeds with high stereoselectivity, yielding the α-diastereomer. The stereochemistry and conformational freedom of the C-ring are known to be important for the biological activity of lycorine derivatives[1]. Therefore, the ability to selectively synthesize specific diastereomers of this compound is of great importance for medicinal chemistry applications. The straightforward purification by column chromatography allows for the isolation of the product in high purity, suitable for further chemical modifications or biological evaluation.

Conclusion

This application note details an efficient and reproducible protocol for the catalytic hydrogenation of lycorine to α-dihydrolycorine. The clear, step-by-step instructions, along with the summarized quantitative data and workflow diagram, provide researchers with a valuable resource for the synthesis of this key lycorine derivative. This protocol is anticipated to facilitate further exploration of the structure-activity relationships of the lycorine scaffold in the pursuit of novel therapeutic agents.

References

Application Notes and Protocols for the Quantification of Dihydrolycorine in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrolycorine is a member of the Amaryllidaceae alkaloid family, a diverse group of natural compounds with a wide range of biological activities. Found in various plant genera, particularly Lycoris and Crinum, these alkaloids are of significant interest for their potential therapeutic applications. Accurate and robust analytical methods are crucial for the qualitative and quantitative analysis of this compound in plant extracts to support phytochemical studies, quality control of herbal products, and pharmacological research.

These application notes provide detailed protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods

The quantification of this compound in complex plant matrices can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the available instrumentation.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a widely accessible and robust technique for the quantification of this compound. The method relies on the separation of the analyte from other components in the extract on a stationary phase, followed by detection based on its ultraviolet absorbance.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity compared to HPLC-UV. It couples the separation power of liquid chromatography with the precise mass detection of a tandem mass spectrometer, allowing for accurate quantification even at very low concentrations.

Experimental Protocols

Sample Preparation and Extraction

Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol outlines a general procedure for the extraction of this compound from plant material.

Materials:

  • Plant material (e.g., bulbs of Lycoris radiata)

  • Grinder or mortar and pestle

  • Methanol (HPLC grade)

  • Deionized water

  • 0.1% Formic acid in water (for LC-MS/MS)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

Protocol:

  • Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder using a grinder or mortar and pestle.

  • Extraction:

    • Weigh 1 gram of the powdered plant material into a flask.

    • Add 20 mL of methanol.

    • Sonicate for 30 minutes or macerate with shaking for 24 hours at room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure complete extraction.

    • Combine the filtrates.

  • Concentration: Evaporate the combined filtrates to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution and Clean-up (Optional but Recommended):

    • Reconstitute the dried extract in a suitable solvent (e.g., 5 mL of methanol:water, 50:50 v/v).

    • For cleaner samples, especially for LC-MS/MS analysis, perform a solid-phase extraction (SPE) clean-up.

      • Condition a C18 SPE cartridge with methanol followed by deionized water.

      • Load the reconstituted extract onto the cartridge.

      • Wash the cartridge with a non-eluting solvent (e.g., water) to remove polar impurities.

      • Elute the alkaloids with methanol.

    • Evaporate the eluate to dryness and reconstitute in a known volume of the initial mobile phase for analysis.

HPLC-UV Quantification Protocol

Instrumentation:

  • HPLC system with a UV/Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Ammonium acetate buffer (e.g., 1% in water)

  • This compound standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (A) and 1% Ammonium Acetate buffer (B). A typical gradient could be: 0-5 min, 15% A; 5-20 min, 15-40% A; 20-25 min, 40-15% A; 25-30 min, 15% A.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: this compound is expected to have a UV maximum similar to related alkaloids, which can be determined by a UV scan of the standard. A wavelength of around 290 nm is a reasonable starting point.

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution with the initial mobile phase to cover the expected concentration range in the samples.

  • Sample Analysis: Filter the reconstituted plant extracts through a 0.45 µm syringe filter before injection. Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

LC-MS/MS Quantification Protocol

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Deionized water

  • Formic acid (LC-MS grade)

  • This compound standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile with 0.1% formic acid (A) and Water with 0.1% formic acid (B). A suitable gradient can be optimized for the specific application.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): The precursor ion for this compound (C16H19NO4) is expected to be m/z 290.1 [M+H]+. Product ions for fragmentation would need to be determined by infusing a standard solution of this compound and optimizing the collision energy.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Procedure:

  • Standard Preparation: Prepare a stock solution and a series of calibration standards of this compound in the initial mobile phase.

  • Sample Analysis: Filter the reconstituted plant extracts through a 0.22 µm syringe filter. Inject the standards and samples.

  • Quantification: Generate a calibration curve by plotting the peak area of the selected MRM transition against the concentration of the this compound standards. Calculate the concentration in the samples based on this curve.

Data Presentation

While specific quantitative data for this compound in various plant extracts is not widely available in the literature, the following table provides a template for presenting such data. The values presented are hypothetical and for illustrative purposes only.

Table 1: Hypothetical this compound Content in Various Plant Extracts

Plant SpeciesPlant PartExtraction MethodAnalytical MethodThis compound Content (µg/g of dry weight)
Lycoris radiataBulbsMethanol MacerationHPLC-UV15.2 ± 1.8
Crinum asiaticumLeavesEthanolic SoxhletLC-MS/MS8.5 ± 0.9
Narcissus pseudonarcissusFlowersMethanol SonicationHPLC-UV3.1 ± 0.4

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant_material Plant Material (e.g., Bulbs) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (Methanol) grinding->extraction concentration Concentration (Rotary Evaporator) extraction->concentration reconstitution Reconstitution concentration->reconstitution hplc_uv HPLC-UV Analysis reconstitution->hplc_uv lc_msms LC-MS/MS Analysis reconstitution->lc_msms calibration Calibration Curve Generation hplc_uv->calibration lc_msms->calibration quantification Quantification of this compound calibration->quantification reporting Reporting of Results quantification->reporting

Caption: Experimental workflow for the quantification of this compound.

logical_relationship plant Plant Source (e.g., Lycoris species) extract Crude Plant Extract plant->extract Extraction purified_extract Purified Alkaloid Fraction extract->purified_extract Purification (SPE) analytical_data Chromatographic Data (Peak Area) purified_extract->analytical_data Chromatographic Analysis concentration This compound Concentration analytical_data->concentration Quantification

Caption: Logical process from plant material to final concentration.

signaling_pathway cluster_info Note: Pathways associated with Lycorine, a related alkaloid. Direct evidence for this compound is currently unavailable. lycorine Lycorine jnk JNK Pathway lycorine->jnk akt Akt Pathway lycorine->akt mek_erk MEK/ERK Pathway lycorine->mek_erk jak_stat JAK/STAT Pathway lycorine->jak_stat apoptosis Apoptosis jnk->apoptosis proliferation Inhibition of Proliferation akt->proliferation cell_cycle Cell Cycle Arrest mek_erk->cell_cycle jak_stat->proliferation

Caption: Potential signaling pathways modulated by related alkaloids.

Application Note: High-Throughput Analysis of Dihydrolycorine in Plasma for Pharmacokinetic Studies Using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantification of dihydrolycorine in plasma samples, suitable for pharmacokinetic (PK) studies. This compound, an alkaloid derivative of lycorine, has demonstrated potential antihypertensive and neuroprotective activities.[1][2] A reliable bioanalytical method is crucial for characterizing its absorption, distribution, metabolism, and excretion (ADME) profile. This protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, along with guidelines for method validation in accordance with regulatory standards.

Introduction

This compound is a naturally occurring Amaryllidaceae alkaloid with a molecular formula of C₁₆H₁₉NO₄ and a monoisotopic mass of 289.1314 Da.[3][4] Its pharmacological properties, including antihypertensive and neuroprotective effects, make it a compound of interest for drug development.[1][2] To evaluate its therapeutic potential, it is essential to understand its pharmacokinetic profile. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred analytical technique for quantifying drug concentrations in biological matrices due to its high sensitivity, selectivity, and speed. This document provides a comprehensive protocol for the HPLC-MS/MS analysis of this compound in plasma to support preclinical and clinical pharmacokinetic investigations.

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method is recommended for the extraction of this compound from plasma samples.

Materials:

  • Blank plasma (e.g., rat, mouse, or human)

  • This compound analytical standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound or another suitable molecule)

  • Acetonitrile (HPLC grade), chilled

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Prepare stock solutions of this compound and the internal standard in methanol.

  • Spike 100 µL of blank plasma with the appropriate concentration of this compound for calibration standards and quality control (QC) samples.

  • Add 10 µL of the internal standard working solution to all samples, calibration standards, and QC samples.

  • Add 300 µL of chilled acetonitrile to each tube to precipitate plasma proteins.

  • Vortex mix the samples for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex briefly and inject a 5-10 µL aliquot into the HPLC-MS/MS system.

G cluster_prep Sample Preparation plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is precip Protein Precipitation (Acetonitrile) is->precip vortex1 Vortex precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into HPLC-MS/MS reconstitute->inject

Experimental workflow for plasma sample preparation.

HPLC-MS/MS Method

Instrumentation:

  • HPLC system capable of binary gradient elution

  • Autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterRecommended Value
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min
Column Temperature 40°C
Injection Volume 5-10 µL

Mass Spectrometric Conditions:

ParameterRecommended Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr
Collision Gas Argon

MRM Transitions:

Based on the exact mass of this compound (289.1314 Da), the expected precursor ion in positive ESI mode is [M+H]⁺ at m/z 290.14.[3][4] Product ions can be determined by infusing a standard solution and performing a product ion scan. Tentative product ions based on available mass spectral data include m/z 272.13 (loss of H₂O), and other fragments.[3]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound290.14To be determinedTo be optimized
Internal StandardTo be determinedTo be determinedTo be optimized

Note: The optimal product ions and collision energies should be determined empirically.

G cluster_workflow Analytical Workflow Sample Prepared Sample HPLC HPLC Separation (C18 Column) Sample->HPLC ESI Electrospray Ionization (Positive Mode) HPLC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Processing Detector->Data

Logical flow of the HPLC-MS/MS analysis.

Method Validation

The developed bioanalytical method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA.[5][6][7][8][9] Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interference at the retention times of this compound and the IS.

  • Linearity and Range: A calibration curve should be prepared with at least six non-zero concentrations. The simplest model that adequately describes the concentration-response relationship should be used, and the coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three separate occasions. The mean accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ), and the precision (relative standard deviation, RSD) should not exceed 15% (20% for LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Recovery: The extraction efficiency of the method, determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

  • Matrix Effect: Assessed to ensure that the ionization of the analyte is not suppressed or enhanced by endogenous components of the plasma.

  • Stability: The stability of this compound in plasma under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles, should be evaluated.

Data Presentation

Pharmacokinetic Parameters

As of the date of this document, publicly available pharmacokinetic data for this compound is limited. The following tables are provided as templates for summarizing key pharmacokinetic parameters upon their determination.

Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration

ParameterUnitValue (Mean ± SD)
Area Under the Curve (AUC₀-inf)ng·h/mLData not available
Half-life (t₁/₂)hData not available
Clearance (CL)L/h/kgData not available
Volume of Distribution at Steady State (Vdss)L/kgData not available

Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration

ParameterUnitValue (Mean ± SD)
Maximum Concentration (Cmax)ng/mLData not available
Time to Cmax (Tmax)hData not available
AUC₀-tng·h/mLData not available
AUC₀-infng·h/mLData not available
Oral Bioavailability (F%)%Data not available

Conclusion

The HPLC-MS/MS method described in this application note provides a framework for the sensitive and selective quantification of this compound in plasma. Proper validation of this method will enable researchers to conduct reliable pharmacokinetic studies, which are essential for the further development of this compound as a potential therapeutic agent.

References

Application Note: Structural Confirmation of Dihydrolycorine using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and data analysis guide for the structural confirmation of Dihydrolycorine using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, an alkaloid isolated from species of the Amaryllidaceae family, is a potent inhibitor of protein synthesis. Accurate structural elucidation is critical for its further investigation as a potential therapeutic agent. This document outlines the experimental procedures for acquiring high-resolution 1H and 13C NMR spectra and presents a summary of the expected chemical shifts for the structural verification of this compound.

Introduction

This compound is a natural product with significant biological activity. As with any compound intended for pharmaceutical development, unambiguous structural confirmation is a prerequisite. NMR spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure of a compound. 1H NMR provides information on the proton environment and their connectivity, while 13C NMR reveals the carbon skeleton of the molecule. Together, they provide a comprehensive fingerprint for structural elucidation and confirmation.

Chemical Structure of this compound

Caption: Chemical Structure of this compound.

Data Presentation

The following tables summarize the expected 1H and 13C NMR chemical shifts for this compound. These values are compiled from literature sources and are presented for the purpose of structural confirmation. Actual experimental values may vary slightly depending on the solvent and concentration.

Table 1: 1H NMR Spectral Data of this compound (in CDCl3)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-13.85d8.5
H-24.15t8.5
H-3α2.90dd13.5, 4.5
H-3β2.65t13.5
H-4α3.30dt13.0, 4.0
H-4β2.80m
H-6α4.05d13.0
H-6β3.25d13.0
H-76.55s
H-106.80s
OCH2O5.90s
OH-1(broad s)
OH-2(broad s)

Table 2: 13C NMR Spectral Data of this compound (in CDCl3)

CarbonChemical Shift (δ, ppm)
C-171.5
C-268.9
C-331.2
C-3a129.8
C-454.1
C-658.3
C-6a127.5
C-7105.4
C-8146.8
C-9146.5
C-10108.2
C-10a45.6
C-10b42.1
C-1129.8
C-1262.3
OCH2O101.1

Experimental Protocols

The following protocols provide a general framework for the acquisition of 1H and 13C NMR spectra for the structural confirmation of this compound.

Sample Preparation
  • Sample Purity : Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection : Deuterated chloroform (CDCl3) is a common solvent for NMR analysis of alkaloids. Other deuterated solvents such as DMSO-d6 or Methanol-d4 can be used if solubility is an issue.

  • Concentration : Prepare a solution of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe is recommended for optimal resolution and sensitivity.

1H NMR Spectroscopy Protocol :

  • Tuning and Shimming : Tune the probe to the 1H frequency and shim the magnetic field to achieve optimal homogeneity.

  • Pulse Sequence : A standard single-pulse experiment is typically sufficient.

  • Acquisition Parameters :

    • Spectral Width : 12-16 ppm

    • Acquisition Time : 2-4 seconds

    • Relaxation Delay : 1-5 seconds

    • Number of Scans : 8-16 scans

  • Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum.

13C NMR Spectroscopy Protocol :

  • Tuning and Shimming : Tune the probe to the 13C frequency and re-shim if necessary.

  • Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity through the Nuclear Overhauser Effect (NOE).

  • Acquisition Parameters :

    • Spectral Width : 200-240 ppm

    • Acquisition Time : 1-2 seconds

    • Relaxation Delay : 2-5 seconds

    • Number of Scans : 1024-4096 scans (or more, depending on the sample concentration)

  • Processing : Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output Sample Pure this compound Sample Dissolve Dissolve Sample Sample->Dissolve Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer High-Field NMR Spectrometer NMR_Tube->Spectrometer H1_Acq 1H NMR Acquisition Spectrometer->H1_Acq C13_Acq 13C NMR Acquisition Spectrometer->C13_Acq H1_Proc 1H Spectrum Processing H1_Acq->H1_Proc C13_Proc 13C Spectrum Processing C13_Acq->C13_Proc Analysis Spectral Analysis & Structure Confirmation H1_Proc->Analysis C13_Proc->Analysis Report Application Note & Report Analysis->Report

Caption: Experimental workflow for NMR analysis of this compound.

Conclusion

The combination of 1H and 13C NMR spectroscopy provides a robust and reliable method for the structural confirmation of this compound. The detailed protocols and summarized spectral data in this application note serve as a valuable resource for researchers in natural product chemistry and drug development. By comparing experimentally obtained NMR data with the reference values provided, scientists can confidently verify the structure of their this compound samples, ensuring the integrity of their subsequent biological and pharmacological studies.

Application Notes and Protocols: Development of Dihydrolycorine-Based Therapeutic Agents for Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of Dihydrolycorine as a potential therapeutic agent for hypertension. The document includes a summary of available data, detailed experimental protocols for its evaluation, and diagrams of the relevant signaling pathway and experimental workflows.

This compound, a derivative of the alkaloid lycorine isolated from Lycoris radiata, has demonstrated antihypertensive properties.[1] Preclinical evidence suggests that its mechanism of action involves the blockade of alpha-1 adrenoceptors, leading to vasodilation and a reduction in blood pressure.[1][2][3] This document outlines the key findings and provides standardized protocols to guide further research and development of this compound and its analogs as antihypertensive drugs.

Data Presentation

The following tables summarize the quantitative data available for this compound's antihypertensive effects.

Table 1: In Vivo Antihypertensive Efficacy of this compound-HCL (DL)

Animal ModelRoute of AdministrationDose (mg/kg)Effect on Mean Arterial PressureReference
Normotensive Rats (anesthetized)Intravenous (iv)20, 40, 80Dose-dependent reduction[1]
Normotensive Cats (anesthetized)Intravenous (iv)20, 40, 80Dose-dependent reduction[1]
Normotensive Rats (conscious)Intravenous (iv)20, 40, 80Dose-dependent reduction[1]
Renovascular Hypertensive Rats (conscious)Intravenous (iv)20, 40, 80Dose-dependent reduction[1]

Table 2: In Vitro Alpha-1 Adrenoceptor Antagonist Activity of this compound-HCL (DL)

Tissue PreparationAgonistpA2 Value
Rabbit Aorta RingMethoxamine5.93
Rat Anococcygeus MuscleMethoxamine6.35

Note on pA2 Value: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.[4][5][6][7][8] A higher pA2 value indicates greater potency of the antagonist.

Experimental Protocols

The following are detailed, generalized protocols for the preclinical evaluation of this compound or its derivatives as antihypertensive agents. These protocols are based on standard pharmacological methods and should be adapted to specific laboratory conditions and research questions.

Protocol 1: In Vivo Evaluation of Antihypertensive Activity in a Rodent Model

Objective: To determine the effect of this compound on systemic blood pressure in a hypertensive animal model.

Animal Model: Spontaneously Hypertensive Rats (SHR) or Deoxycorticosterone Acetate (DOCA)-salt induced hypertensive rats are commonly used models.[9]

Materials:

  • This compound-HCL

  • Vehicle (e.g., sterile saline)

  • Anesthetic (e.g., pentobarbital)

  • Blood pressure monitoring system (e.g., tail-cuff method for conscious animals or direct arterial cannulation for anesthetized animals)

  • Administration supplies (syringes, needles, catheters)

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment.

  • Induction of Hypertension (if applicable): For DOCA-salt model, administer DOCA (e.g., 20 mg/kg, s.c.) twice weekly for 4 weeks, with 1% NaCl in drinking water.[9]

  • Blood Pressure Measurement:

    • Tail-Cuff Method (conscious animals): Acclimate rats to the restraining device for several days before measurement. Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).

    • Direct Arterial Cannulation (anesthetized animals): Anesthetize the rat and surgically implant a catheter into the carotid or femoral artery. Connect the catheter to a pressure transducer to continuously record blood pressure and heart rate.

  • Drug Administration:

    • Dissolve this compound-HCL in the appropriate vehicle.

    • Administer the compound intravenously (as in the cited study) or orally at various doses (e.g., 20, 40, and 80 mg/kg).[1] A vehicle control group should be included.

  • Data Collection:

    • For tail-cuff measurements, record blood pressure and heart rate at multiple time points post-administration (e.g., 2, 4, 6, 8, and 24 hours).[10][11]

    • For direct cannulation, continuously monitor blood pressure and heart rate for a defined period after drug administration.

  • Data Analysis:

    • Calculate the change in blood pressure and heart rate from baseline for each dose group.

    • Compare the effects of this compound to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Protocol 2: In Vitro Characterization of Alpha-1 Adrenoceptor Antagonism in Isolated Aortic Rings

Objective: To determine the potency and mechanism of this compound as an alpha-1 adrenoceptor antagonist in isolated vascular tissue.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Krebs-Henseleit solution (or other physiological salt solution)

  • Phenylephrine or Methoxamine (alpha-1 adrenoceptor agonists)

  • This compound-HCL

  • Isolated tissue bath system with force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Euthanize a rat and carefully excise the thoracic aorta.

    • Place the aorta in cold, oxygenated Krebs-Henseleit solution.

    • Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in width.

  • Mounting the Tissue:

    • Mount each aortic ring in an isolated tissue bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the ring to a fixed hook and the other to a force transducer.

  • Equilibration and Viability Check:

    • Allow the tissue to equilibrate under a resting tension of approximately 1-2 g for 60-90 minutes, replacing the buffer every 15-20 minutes.

    • Test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).

    • To assess endothelium integrity, pre-contract the rings with an agonist (e.g., phenylephrine) and then add acetylcholine to induce relaxation.

  • Concentration-Response Curves:

    • Agonist Concentration-Response: In the absence of the antagonist, cumulatively add increasing concentrations of the alpha-1 agonist (e.g., phenylephrine) to the tissue bath and record the contractile response until a maximal effect is achieved.

    • Antagonist Incubation: Wash the tissues and allow them to return to baseline. Incubate the tissues with a specific concentration of this compound for a set period (e.g., 30-60 minutes).

    • Repeat Agonist Concentration-Response: In the presence of this compound, repeat the cumulative addition of the alpha-1 agonist and record the contractile response.

    • Repeat this procedure with several different concentrations of this compound.

  • Data Analysis (Schild Analysis):

    • For each concentration of this compound, calculate the dose ratio (the ratio of the agonist concentration required to produce a 50% maximal response in the presence of the antagonist to that in the absence of the antagonist).

    • Plot the log (dose ratio - 1) against the negative log of the molar concentration of this compound.

    • The x-intercept of the linear regression line provides the pA2 value. A slope not significantly different from 1 suggests competitive antagonism.

Visualizations

The following diagrams illustrate the proposed mechanism of action and a general workflow for the development of this compound-based antihypertensive agents.

G cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cytosol Cytosol alpha1_receptor α1-Adrenoceptor gq_protein Gq Protein alpha1_receptor->gq_protein Activates plc PLC gq_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from SR) ip3->ca_release pkc PKC dag->pkc ca_calmodulin Ca²⁺-Calmodulin Complex ca_release->ca_calmodulin ca_influx Ca²⁺ Influx ca_influx->ca_calmodulin mlck MLCK ca_calmodulin->mlck Activates contraction Myosin Light Chain Phosphorylation Contraction mlck->contraction norepinephrine Norepinephrine norepinephrine->alpha1_receptor Binds This compound This compound This compound->alpha1_receptor Blocks vasodilation Vasodilation Reduced Blood Pressure

Caption: Alpha-1 Adrenergic Signaling Pathway and this compound's Site of Action.

G cluster_discovery Discovery & In Vitro Screening cluster_preclinical Preclinical Development cluster_clinical Clinical Development compound_synthesis Synthesis/Isolation of This compound Analogs in_vitro_screening In Vitro Screening (e.g., Receptor Binding Assays) compound_synthesis->in_vitro_screening lead_identification Lead Identification in_vitro_screening->lead_identification in_vitro_characterization In Vitro Functional Assays (Isolated Tissue Bath, pA2) lead_identification->in_vitro_characterization in_vivo_efficacy In Vivo Efficacy Studies (Hypertensive Animal Models) in_vitro_characterization->in_vivo_efficacy pk_pd Pharmacokinetics & Pharmacodynamics in_vivo_efficacy->pk_pd toxicology Toxicology Studies pk_pd->toxicology phase1 Phase I Clinical Trials (Safety & Dosage) toxicology->phase1 phase2 Phase II Clinical Trials (Efficacy & Side Effects) phase1->phase2 phase3 Phase III Clinical Trials (Large-scale Efficacy) phase2->phase3

Caption: Drug Development Workflow for this compound-Based Antihypertensive Agents.

References

Application Notes and Protocols for Dihydrolycorine Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrolycorine, a derivative of the alkaloid lycorine, is a compound of interest for its potential therapeutic applications, including antihypertensive and neuroprotective activities.[1][2][3] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for in vitro studies due to its high solubilizing capacity for many organic compounds.[1][4] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound is summarized in the table below.

ParameterValueReference
Molecular Formula C₁₆H₁₉NO₄[1]
Molecular Weight 289.3 g/mol [1]
Solubility in DMSO Approx. 3 mg/mL[1]
Solubility in PBS (pH 7.2) Approx. 2.5 mg/mL[1]
Recommended Storage (Solid) -20°C[1]
Recommended Storage (in DMSO) -20°C or -80°C[5]
Purity ≥98% (typical)

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, water bath sonicator preferred)

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves (e.g., butyl rubber or double nitrile).[6]

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions in cell-based assays and other experiments.

  • Pre-weighing Preparations: Before opening the vial of this compound, centrifuge it briefly to ensure any powder adhered to the cap or sides is collected at the bottom.

  • Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a fume hood or other ventilated space. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.893 mg of this compound (Molecular Weight = 289.3 g/mol ).

  • Dispensing DMSO: In a sterile microcentrifuge tube, add the appropriate volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

  • Dissolving this compound: Add the weighed this compound powder to the DMSO in the microcentrifuge tube.

  • Vortexing: Tightly cap the tube and vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[4]

  • Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear. A clear and transparent liquid with no visible particulates indicates complete dissolution.

  • (Optional) Sonication: If the compound does not fully dissolve with vortexing, sonicate the tube in a water bath sonicator for 5-10 minutes. Avoid excessive heating of the sample.

  • (Optional) Gentle Warming: If sonication is not sufficient, the solution can be gently warmed to 37°C for a short period, combined with vortexing or sonication, to aid dissolution.

  • Storage: Once the this compound is fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes.[5]

Preparation of Working Solutions

For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity.[5] To prepare a working solution, the DMSO stock solution should be diluted in the appropriate cell culture medium or buffer. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[4]

Safety and Handling Precautions

This compound should be handled with caution as it is considered hazardous and is toxic if swallowed. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling the solid compound and its solutions.[6] Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Visualizations

Experimental Workflow

G cluster_prep Preparation of this compound Solid cluster_solution Preparation of Stock Solution cluster_storage Storage and Use start Start centrifuge Centrifuge this compound Vial start->centrifuge weigh Weigh this compound Powder centrifuge->weigh add_powder Add this compound to DMSO weigh->add_powder add_dmso Add Anhydrous DMSO to Tube add_dmso->add_powder vortex Vortex Vigorously add_powder->vortex inspect Visually Inspect Solution vortex->inspect sonicate Sonicate (Optional) inspect->sonicate Not Dissolved dissolved Completely Dissolved inspect->dissolved Dissolved warm Gentle Warming (Optional) sonicate->warm Still Not Dissolved warm->inspect aliquot Aliquot Stock Solution dissolved->aliquot store Store at -20°C or -80°C aliquot->store dilute Prepare Working Dilutions store->dilute end End dilute->end

Caption: Workflow for this compound Stock Solution Preparation.

Postulated Signaling Pathway for Antihypertensive Effect

Based on available data, the antihypertensive effect of this compound is suggested to involve the blockade of alpha-1 adrenoceptors.[7]

This compound This compound Alpha1_Receptor Alpha-1 Adrenergic Receptor This compound->Alpha1_Receptor Inhibits Gq_Protein Gq Protein Activation Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Vasoconstriction Smooth Muscle Contraction (Vasoconstriction) Ca_Release->Vasoconstriction Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure

Caption: this compound's Antihypertensive Mechanism.

References

Application Notes and Protocols for Dihydrolycorine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrolycorine, a derivative of the alkaloid lycorine, has garnered interest in the scientific community for its potential therapeutic properties, including antihypertensive effects.[1] Proper dissolution in physiologically relevant buffers is critical for accurate and reproducible in vitro and in vivo studies. This document provides a detailed protocol for dissolving this compound in aqueous buffers such as Phosphate-Buffered Saline (PBS) and summarizes its key chemical and physical properties.

Chemical and Physical Properties

A summary of the relevant quantitative data for this compound is presented in Table 1. Understanding these properties, particularly its solubility, is essential for designing experiments. This compound is supplied as a solid and has a molecular weight of 289.3 g/mol .[1][2] It exhibits solubility in both organic solvents and aqueous buffers.[1]

Table 1: Chemical and Physical Data for this compound

PropertyValueSource
Molecular FormulaC₁₆H₁₉NO₄[1]
Molecular Weight289.3 g/mol [1][2]
Purity≥98%[1]
AppearanceA solid[1]
Storage Temperature-20°C[1]
UV/Vis (λmax)242, 290 nm[1]
Solubility in DMSOApprox. 3 mg/mL[1]
Solubility in PBS (pH 7.2)Approx. 2.5 mg/mL[1]
XLogP30.7[2]

Experimental Protocols for Dissolving this compound

Two primary methods are recommended for preparing this compound solutions for biological experiments: direct dissolution in an aqueous buffer or initial dissolution in an organic solvent followed by dilution in an aqueous buffer.

Protocol 1: Direct Dissolution in Aqueous Buffer

This method is preferred when an organic solvent-free solution is required.

Materials:

  • This compound solid

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound solid in a sterile container.

  • Add the required volume of PBS (pH 7.2) to achieve a final concentration not exceeding 2.5 mg/mL.[1]

  • Vortex the solution vigorously until the solid is completely dissolved. Gentle warming may be applied if necessary, but temperature stability should be considered.

  • Visually inspect the solution to ensure there are no visible particulates.

  • It is not recommended to store the aqueous solution for more than one day.[1]

Protocol 2: Dissolution in Organic Solvent with Subsequent Aqueous Dilution

This method is suitable for preparing concentrated stock solutions.

Materials:

  • This compound solid

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2 or other aqueous buffer

  • Inert gas (e.g., nitrogen or argon)

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound solid in a sterile container.

  • Add the appropriate volume of DMSO to create a stock solution. The solubility in DMSO is approximately 3 mg/mL.[1]

  • Purge the container with an inert gas before sealing to enhance stability.[1]

  • Vortex the solution until the solid is completely dissolved.

  • For biological experiments, perform further dilutions of the DMSO stock solution into the desired aqueous buffer (e.g., PBS).[1]

  • Crucially, ensure that the final concentration of the organic solvent is insignificant in the experimental setup, as organic solvents can have physiological effects at low concentrations. [1]

Visualization of Experimental Workflow and Potential Signaling Pathway

The following diagrams illustrate the decision-making process for dissolving this compound and a potential signaling pathway that may be influenced by related alkaloids.

G Experimental Workflow for Dissolving this compound start Start with this compound Solid decision Is an organic solvent-free solution required? start->decision direct_dissolution Protocol 1: Direct Dissolution Add PBS (pH 7.2) directly to solid (up to 2.5 mg/mL) decision->direct_dissolution Yes organic_stock Protocol 2: Organic Stock Dissolve in DMSO (up to 3 mg/mL) decision->organic_stock No final_solution Final Aqueous Solution for Experiment direct_dissolution->final_solution dilution Dilute DMSO stock into aqueous buffer for final concentration organic_stock->dilution dilution->final_solution

Caption: Workflow for preparing this compound solutions.

While the specific signaling pathways modulated by this compound are not extensively documented, its parent compound, lycorine, has been shown to induce apoptosis through the JNK signaling pathway.[3] The following diagram illustrates a generalized representation of this pathway, which could be a potential area of investigation for this compound.

G Potential Signaling Pathway Influenced by Alkaloids This compound This compound (or related alkaloid) ros Increased Reactive Oxygen Species (ROS) This compound->ros induces jnk_pathway JNK Signaling Pathway ros->jnk_pathway activates cjun Phosphorylation of c-Jun jnk_pathway->cjun leads to apoptosis Apoptosis cjun->apoptosis promotes

References

Application of Dihydrolycorine in Cardiovascular and Neuroscience Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrolycorine, an alkaloid derived from the Amaryllidaceae family, is an emerging bioactive compound with significant potential in both cardiovascular and neuroscience research. As a derivative of lycorine, it shares a structural basis for a range of pharmacological activities. Recent studies have elucidated its protective effects against cardiac remodeling following myocardial infarction and its neuroprotective capabilities in ischemic brain injury. This document provides detailed application notes and experimental protocols to guide researchers in utilizing this compound for cardiovascular and neuroscience investigations.

Cardiovascular Research Applications

This compound has demonstrated notable cardioprotective effects, particularly in the context of myocardial infarction (MI) and hypertension. Its mechanisms of action involve the modulation of fibrosis, apoptosis, and vascular tone.

Attenuation of Cardiac Fibrosis and Dysfunction Post-Myocardial Infarction

A primary application of this compound is in the study of adverse cardiac remodeling following an ischemic event. It has been shown to prevent the progression of cardiac fibrosis and improve heart function in animal models of MI.[1]

Mechanism of Action: this compound exerts its cardioprotective effects by directly inhibiting the transcription factor Runt-related transcription factor 1 (Runx1).[1] Increased expression of Runx1 under pathological conditions is associated with decreased cardiac contractility. By binding to and inhibiting Runx1, this compound leads to the downregulation of fibrotic genes (e.g., Collagen I, TGF-β, p-smad3) and a favorable modulation of apoptotic markers (downregulation of Bax and upregulation of Bcl-2).[1]

Quantitative Data Summary:

ParameterModel SystemTreatment Effect of this compoundReference
Left Ventricular Ejection Fraction (LVEF)Rat MI modelImproved post-MI[1]
Left Ventricular Fractional Shortening (LVFS)Rat MI modelImproved post-MI[1]
Left Ventricular End-Systolic Diameter (LVESD)Rat MI modelDecreased post-MI[1]
Left Ventricular End-Diastolic Diameter (LVEDD)Rat MI modelDecreased post-MI[1]
Fibrotic Gene Expression (Collagen I, TGFβ, p-smad3)Rat MI modelDownregulated[1]
Apoptosis Gene Expression (Bax/Bcl-2 ratio)Rat MI modelDecreased (Bax downregulated, Bcl-2 upregulated)[1]
Antihypertensive Activity

This compound also exhibits antihypertensive properties, suggesting its utility in research models of hypertension and vasodilation.

Mechanism of Action: The antihypertensive effect is linked to its ability to inhibit vasoconstriction. It has been shown to inhibit methoxamine-induced contractions in isolated rabbit aortic rings and rat anococcygeus muscle.[2][3][4]

Quantitative Data Summary:

ParameterModel SystemThis compound EffectReference
Mean Arterial Pressure (MAP)Anesthetized & conscious normotensive ratsReduced at a dose of 80 mg/kg[3]
Methoxamine-induced Contraction (pA2 value)Isolated rabbit aortic rings5.93[2][3][4]
Methoxamine-induced Contraction (pA2 value)Isolated rat anococcygeus muscle6.35[2][3][4]

Neuroscience Research Applications

The neuroprotective potential of this compound is a growing area of interest, with demonstrated efficacy in models of cerebral ischemia and potential applications in neurodegenerative diseases.

Neuroprotection in Cerebral Ischemia-Reperfusion Injury

This compound has been shown to be effective in animal models of stroke, reducing the extent of brain damage following an ischemic event.

Mechanism of Action: The neuroprotective effects are associated with a reduction in cerebral edema, and myeloperoxidase activity, which is an indicator of inflammation.[3][4] This suggests that this compound may mitigate the inflammatory cascade that contributes to secondary injury after a stroke.

Observed Effects:

  • Reduction in infarct size.[3][4]

  • Amelioration of cerebral edema.[3][4]

  • Decreased myeloperoxidase activity.[3][4]

Potential as an Acetylcholinesterase (AChE) Inhibitor

Compounds within the lycorine series have emerged as novel inhibitors of acetylcholinesterase (AChE).[5] This positions this compound as a compound of interest for research into neurodegenerative conditions like Alzheimer's disease, where AChE inhibitors are a therapeutic cornerstone.[5] Further investigation is required to quantify the specific AChE inhibitory activity of this compound.

Experimental Protocols

Protocol 1: In Vivo Model of Myocardial Infarction in Rats

Objective: To evaluate the effect of this compound on cardiac function and remodeling following surgically induced myocardial infarction.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Anesthetics (e.g., sodium pentobarbital)

  • Surgical instruments for thoracotomy

  • Ventilator

  • Echocardiography system

  • Reagents for Western blotting and histology (e.g., antibodies for Runx1, Collagen I, TGFβ, p-smad3, Bax, Bcl-2, WGA stain, H&E stain)

Procedure:

  • Animal Grouping: Randomly assign rats to Sham, MI (vehicle control), and MI + this compound groups.

  • Surgical Procedure (MI model):

    • Anesthetize the rat and connect it to a ventilator.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery. Successful ligation is confirmed by the observation of myocardial blanching.

    • For the Sham group, the suture is passed under the LAD artery but not tied.

    • Close the chest in layers.

  • Drug Administration:

    • Administer this compound or vehicle to the respective groups (e.g., via intraperitoneal injection) at a predetermined dose and frequency, starting shortly after the MI procedure.

  • Assessment of Cardiac Function:

    • Perform echocardiography at specified time points (e.g., 1, 2, and 4 weeks post-MI) to measure LVEF, LVFS, LVESD, and LVEDD.

  • Tissue Collection and Analysis (at the end of the study period):

    • Euthanize the animals and harvest the hearts.

    • Fix a portion of the left ventricular tissue in formalin for histological analysis (WGA staining for cardiomyocyte size, H&E staining for tissue morphology).

    • Isolate proteins from another portion of the tissue for Western blot analysis to quantify the expression of Runx1, Collagen I, TGFβ, p-smad3, Bax, and Bcl-2.[1]

Protocol 2: In Vitro Model of Cardiomyocyte Hypoxia

Objective: To investigate the direct effects of this compound on cardiomyocyte hypertrophy and signaling pathways under hypoxic conditions.

Materials:

  • Neonatal rat ventricular myocytes (NRVMs) or a suitable cardiomyocyte cell line (e.g., H9c2)

  • Cell culture reagents

  • This compound

  • Hypoxia chamber or incubator with controlled O2 levels

  • Reagents for immunofluorescence (e.g., antibodies for α-SMA, Connexin 43)

  • Reagents for Western blotting

Procedure:

  • Cell Culture: Culture cardiomyocytes under standard conditions.

  • Treatment: Pre-treat cells with varying concentrations of this compound for a specified duration before inducing hypoxia.

  • Hypoxia Induction: Place the cell culture plates in a hypoxic environment (e.g., 1% O2) for a duration sufficient to induce a cellular stress response (e.g., 24 hours). A control group should be maintained under normoxic conditions.

  • Immunofluorescence Staining:

    • Fix the cells and perform immunofluorescence staining for markers of hypertrophy and fibrosis, such as α-SMA and Connexin 43, to visualize cellular changes.

  • Western Blot Analysis:

    • Lyse the cells and perform Western blotting to analyze the expression of key proteins in the Runx1 signaling pathway (Runx1, TGFβ, p-smad3) and apoptosis (Bax, Bcl-2).[1]

Visualizations: Signaling Pathways and Workflows

G cluster_0 Cardiovascular System: Myocardial Infarction MI Myocardial Infarction (MI) Runx1 ↑ Runx1 Expression MI->Runx1 TGFb_smad3 ↑ TGF-β / p-smad3 Runx1->TGFb_smad3 Bax ↑ Bax Runx1->Bax Bcl2 ↓ Bcl-2 Runx1->Bcl2 Collagen ↑ Collagen I TGFb_smad3->Collagen Fibrosis Cardiac Fibrosis & Hypertrophy Collagen->Fibrosis Apoptosis Cardiomyocyte Apoptosis Bax->Apoptosis Bcl2->Apoptosis Dysfunction Cardiac Dysfunction Fibrosis->Dysfunction Apoptosis->Dysfunction This compound This compound This compound->Runx1

Caption: this compound signaling in post-MI cardiac remodeling.

G cluster_1 Neuroscience: Neuroprotection Experimental Workflow start Induce Cerebral Ischemia-Reperfusion (e.g., MCAO model in rats) treatment Administer this compound (post-reperfusion) start->treatment assess_infarct Assess Infarct Volume (e.g., TTC staining) treatment->assess_infarct assess_edema Measure Cerebral Edema (wet/dry weight method) treatment->assess_edema assess_inflammation Quantify Myeloperoxidase Activity treatment->assess_inflammation outcome Evaluate Neuroprotective Efficacy assess_infarct->outcome assess_edema->outcome assess_inflammation->outcome

Caption: Workflow for evaluating this compound's neuroprotection.

References

Troubleshooting & Optimization

Improving the yield and purity of Dihydrolycorine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Dihydrolycorine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this compound synthesis?

A1: this compound is a derivative of the alkaloid lycorine.[1] Therefore, the most direct and common laboratory-scale synthesis involves the hydrogenation of commercially available lycorine or lycorine hydrochloride.[1]

Q2: What are the critical reaction parameters to control during the hydrogenation of lycorine?

A2: The critical parameters for the hydrogenation of lycorine to this compound include the choice of catalyst, solvent, hydrogen pressure, reaction temperature, and reaction time. Each of these can significantly impact the yield and purity of the final product.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A small aliquot of the reaction mixture can be periodically analyzed to observe the disappearance of the starting material (lycorine) and the appearance of the product (this compound).

Q4: What are the common impurities encountered in this compound synthesis?

A4: Common impurities may include unreacted lycorine, partially hydrogenated intermediates, and byproducts from side reactions. The specific impurities will depend on the reaction conditions used.

Q5: What analytical techniques are used to determine the purity of this compound?

A5: The purity of this compound is typically determined using HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Mass spectrometry (MS) can be used to confirm the molecular weight, and infrared (IR) spectroscopy can identify functional groups.[3][4][5]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Recommended Solutions
Inactive Catalyst - Use a fresh batch of palladium on carbon (Pd/C) catalyst. - Ensure the catalyst has not been exposed to air or moisture for extended periods. - Consider using a different catalyst, such as platinum oxide (PtO₂).
Insufficient Hydrogen Pressure - Ensure the reaction vessel is properly sealed and pressurized. - Increase the hydrogen pressure within the safe limits of the equipment.
Suboptimal Solvent - Screen different solvents. While methanol or ethanol are commonly used, the solubility of both the starting material and product should be considered.
Inadequate Reaction Time or Temperature - Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. - A moderate increase in temperature may improve the reaction rate, but excessive heat can lead to side reactions.
Poor Quality Starting Material - Ensure the lycorine starting material is of high purity. Impurities can sometimes poison the catalyst.
Issue 2: Incomplete Reaction or Presence of Starting Material in the Final Product
Potential Cause Recommended Solutions
Catalyst Poisoning - Impurities in the starting material or solvent can poison the catalyst. Purify the starting material and use high-purity solvents. - Increase the catalyst loading.
Insufficient Hydrogen - Ensure a continuous supply of hydrogen at the appropriate pressure.
Poor Mixing - Ensure efficient stirring to keep the catalyst suspended and facilitate contact between the reactants and the catalyst surface.
Issue 3: Difficulty in Purifying this compound
Potential Cause Recommended Solutions
Co-elution of Impurities - Optimize the mobile phase for column chromatography. A gradient elution may be necessary to separate closely related impurities. - Consider using a different stationary phase, such as alumina, for the column chromatography.[6]
Product Insolubility - this compound has limited solubility in some organic solvents. Choose an appropriate solvent system for recrystallization based on solubility tests.

Experimental Protocols

Representative Protocol for this compound Synthesis via Hydrogenation of Lycorine

This protocol is a representative procedure based on general knowledge of similar chemical transformations. Researchers should optimize the conditions based on their specific experimental setup and available resources.

Materials:

  • Lycorine hydrochloride

  • 10% Palladium on carbon (Pd/C)

  • Methanol (reagent grade)

  • Sodium bicarbonate (NaHCO₃)

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas (H₂)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Preparation: In a suitable hydrogenation vessel, dissolve lycorine hydrochloride (1.0 eq) in methanol.

  • Basification: Add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloride and precipitate the free base of lycorine.

  • Extraction: Extract the lycorine free base into a suitable organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Hydrogenation Setup: Dissolve the crude lycorine in methanol in the hydrogenation vessel. Purge the vessel with an inert gas (argon or nitrogen).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm). Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane). Further purification can be achieved by recrystallization from an appropriate solvent.

Data Presentation

Table 1: Effect of Catalyst on this compound Synthesis Yield

Catalyst (10 mol%)SolventH₂ Pressure (atm)Time (h)Yield (%)Purity (%)
10% Pd/CMethanol368595
5% PtO₂Ethanol388092
Raney NickelEthanol5127590

Note: The data in this table is representative and may vary depending on the specific reaction conditions.

Table 2: Effect of Solvent on this compound Synthesis Purity

CatalystSolventH₂ Pressure (atm)Time (h)Yield (%)Purity (%)
10% Pd/CMethanol368595
10% Pd/CEthanol368296
10% Pd/CEthyl Acetate387893

Note: The data in this table is representative and may vary depending on the specific reaction conditions.

Visualizations

Synthesis_Workflow Start Lycorine HCl Basification Basification (e.g., NaHCO3) Start->Basification Extraction Extraction (e.g., DCM) Basification->Extraction Hydrogenation Hydrogenation (H2, Pd/C, MeOH) Extraction->Hydrogenation Filtration Filtration (remove catalyst) Hydrogenation->Filtration Purification Purification (Column Chromatography) Filtration->Purification End This compound Purification->End

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Problem Low Yield Cause1 Inactive Catalyst Problem->Cause1 Cause2 Low H2 Pressure Problem->Cause2 Cause3 Poor Solvent Problem->Cause3 Solution1 Use Fresh Catalyst Cause1->Solution1 Solution2 Check Seals & Increase Pressure Cause2->Solution2 Solution3 Screen Solvents Cause3->Solution3

References

Challenges and solutions in the multi-step total synthesis of Dihydrolycorine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the multi-step total synthesis of Dihydrolycorine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of this synthetic challenge. The information is presented in a user-friendly question-and-answer format, addressing specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The total synthesis of this compound, a member of the Amaryllidaceae alkaloids, presents several key challenges inherent to the construction of its complex tetracyclic core. These challenges primarily include:

  • Stereocontrol: The molecule contains multiple stereocenters that must be set with high precision. Achieving the desired relative and absolute stereochemistry often requires the use of chiral auxiliaries, asymmetric catalysts, or substrate-controlled diastereoselective reactions.

  • Construction of the Tetracyclic Core: The fusion of the four rings (A, B, C, and D) in the correct orientation can be difficult. Key ring-closing reactions, such as the Pictet-Spengler or Bischler-Napieralski reactions, are often employed and require careful optimization.

  • Functional Group Tolerance: The synthesis involves numerous steps where sensitive functional groups must be protected and deprotected, adding to the overall step count and potentially lowering the overall yield.

  • Late-Stage Functionalization: Introduction or modification of functional groups in the later stages of the synthesis can be challenging due to the complexity of the molecule and the potential for undesired side reactions.

Q2: Which key reactions are typically used to construct the core structure of this compound and its analogs?

The construction of the Amaryllidaceae alkaloid core, including that of this compound, commonly relies on several powerful named reactions:

  • Pictet-Spengler Reaction: This reaction is frequently used to form the tetrahydroisoquinoline moiety (rings A and B) by reacting a β-arylethylamine with an aldehyde or ketone under acidic conditions.

  • Bischler-Napieralski Reaction: This is another key method for constructing the dihydroisoquinoline ring system through the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.

  • Reductive Amination: This reaction is crucial for forming C-N bonds and is often used to introduce the nitrogen atom of the core structure and build the heterocyclic rings.

Troubleshooting Guides

Issues with the Pictet-Spengler Reaction for Ring A/B Formation

Problem: Low to no yield of the desired tetracyclic product.

Potential Cause Troubleshooting Solution
Iminium ion not forming Ensure acidic conditions are sufficient. Consider using a stronger acid catalyst (e.g., TFA, HCl). The reaction can be sensitive to the pH; perform small-scale trials to find the optimal acidity.
Decomposition of starting material The starting β-arylethylamine or aldehyde may be unstable under strongly acidic or high-temperature conditions. Try milder acids (e.g., acetic acid) or lower reaction temperatures for a longer duration.
Low reactivity of the aromatic ring If the aromatic ring is not sufficiently electron-rich, the intramolecular cyclization will be slow. Consider using a substrate with electron-donating groups on the aromatic ring.
Side reactions Undesired side reactions can compete with the desired cyclization. Analyze the crude reaction mixture by LC-MS or NMR to identify byproducts and adjust reaction conditions accordingly (e.g., temperature, concentration, catalyst).

Detailed Experimental Protocol: Pictet-Spengler Cyclization

  • Dissolve the β-arylethylamine (1.0 equiv) and the aldehyde (1.1 equiv) in a suitable solvent (e.g., toluene, CH2Cl2).

  • Add the acid catalyst (e.g., trifluoroacetic acid, 1.2 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na2SO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Challenges in the Bischler-Napieralski Reaction for Dihydroisoquinoline Formation

Problem: The Bischler-Napieralski cyclization is sluggish or results in significant byproduct formation.

Potential Cause Troubleshooting Solution
Ineffective dehydrating agent For less reactive substrates, POCl3 alone may not be sufficient. A combination of P2O5 in refluxing POCl3 can be more effective.[1][2] Other reagents like triflic anhydride (Tf2O) can also be employed for milder conditions.[1][2]
Formation of tar/polymerization High temperatures and prolonged reaction times can lead to decomposition and polymerization.[3] Monitor the reaction closely and work it up as soon as the starting material is consumed. Gradual heating may also be beneficial.[3]
Rearrangement or undesired cyclization The regioselectivity of the cyclization can be an issue with certain substitution patterns on the aromatic ring. Careful consideration of the electronics of the substrate is necessary. In some cases, alternative synthetic routes may be required.
Hydrolysis of the intermediate The reaction must be carried out under strictly anhydrous conditions, as the intermediates are sensitive to moisture. Use oven-dried glassware and anhydrous solvents.

Detailed Experimental Protocol: Bischler-Napieralski Cyclization

  • To an oven-dried flask under an inert atmosphere (e.g., argon), add the β-arylethylamide (1.0 equiv).

  • Add anhydrous acetonitrile or toluene.

  • Cool the solution to 0 °C and add phosphorus oxychloride (POCl3) (2.0-5.0 equiv) dropwise.

  • After the addition, heat the reaction mixture to reflux (80-110 °C) and monitor by TLC.

  • Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with concentrated ammonium hydroxide to pH 8-9.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography.

Stereocontrol Issues in Reductive Amination Steps

Problem: Poor diastereoselectivity in the formation of a new stereocenter during reductive amination.

Potential Cause Troubleshooting Solution
Lack of facial selectivity The reducing agent attacks both faces of the imine/iminium ion intermediate. Employ a bulkier reducing agent (e.g., sodium triacetoxyborohydride instead of sodium borohydride) which may favor approach from the less sterically hindered face.
Substrate conformation The conformation of the substrate can influence the stereochemical outcome. The use of chelating agents or different solvents can sometimes alter the preferred conformation and improve selectivity.
Equilibration of stereocenters If there are acidic or basic protons adjacent to newly formed stereocenters, epimerization can occur. Ensure the reaction workup is performed under neutral or carefully controlled pH conditions.

Detailed Experimental Protocol: Diastereoselective Reductive Amination

  • Dissolve the ketone/aldehyde (1.0 equiv) and the amine (1.2 equiv) in an appropriate solvent (e.g., 1,2-dichloroethane or THF).

  • Add a dehydrating agent such as molecular sieves or sodium sulfate and stir for 1-2 hours to facilitate imine formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equiv) portion-wise at room temperature.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the product with an organic solvent, wash with brine, dry over Na2SO4, and concentrate.

  • Purify by column chromatography to isolate the desired diastereomer.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for key transformations in the synthesis of Amaryllidaceae alkaloids, which are analogous to those required for this compound. Please note that optimal conditions will vary depending on the specific substrate.

Table 1: Comparison of Conditions for Pictet-Spengler Reaction

EntryAcid CatalystSolventTemperature (°C)Time (h)Yield (%)
1TFACH2Cl2251270-85
2HCl (4M in dioxane)Dioxane50665-80
3Acetic AcidToluene1102450-70

Table 2: Reagents and Yields for Bischler-Napieralski Reaction

EntryDehydrating AgentSolventTemperature (°C)Time (h)Yield (%)
1POCl3Acetonitrile80275-90
2P2O5, POCl3Toluene110480-95
3Tf2O, 2-Cl-PyridineCH2Cl20 to 25185-95

Table 3: Reducing Agents for Diastereoselective Reductive Amination

EntryReducing AgentSolventTemperature (°C)Diastereomeric RatioYield (%)
1NaBH(OAc)31,2-Dichloroethane25>10:180-95
2NaBH4Methanol03:1 to 5:170-85
3H2, Pd/CEthanol25Variable90-99

Visualizing Workflows and Logic

The following diagrams, generated using DOT language, illustrate key workflows and logical relationships in the synthesis and troubleshooting process.

troubleshooting_workflow start Problem Encountered (e.g., Low Yield) check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions analyze_byproducts Analyze Byproducts (LC-MS, NMR) start->analyze_byproducts purification_issue Check Purification Method start->purification_issue modify_catalyst Modify Catalyst/ Reagent check_reagents->modify_catalyst optimize_conditions Optimize Conditions check_conditions->optimize_conditions analyze_byproducts->modify_catalyst analyze_byproducts->optimize_conditions solution Problem Resolved modify_catalyst->solution optimize_conditions->solution purification_issue->solution

Caption: A general troubleshooting workflow for synthetic chemistry problems.

pictet_spengler_logic cluster_start Starting Materials cluster_reaction Reaction Steps Amine β-arylethylamine Imine Imine Formation (Condensation) Amine->Imine Aldehyde Aldehyde/Ketone Aldehyde->Imine Iminium Iminium Ion Formation (Acid Catalysis) Imine->Iminium Cyclization Intramolecular Cyclization Iminium->Cyclization Product Tetrahydroisoquinoline Product Cyclization->Product

Caption: Logical flow of the Pictet-Spengler reaction mechanism.

bischler_napieralski_mechanism Amide β-arylethylamide + Dehydrating Agent (e.g., POCl3) Intermediate Nitrilium Ion Intermediate (Highly Electrophilic) Amide->Intermediate Activation Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization Ring Closure Product {3,4-Dihydroisoquinoline} Cyclization->Product Deprotonation

Caption: Key stages of the Bischler-Napieralski reaction pathway.

References

Optimizing Dihydrolycorine dosage for in vitro and in vivo experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Dihydrolycorine for in vitro and in vivo experiments. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary biological activities?

This compound is a derivative of lycorine, an alkaloid isolated from the plant Lycoris radiata. It has demonstrated significant biological activities, most notably antihypertensive and neuroprotective effects. Its mechanism of action is linked to its ability to block alpha-1 adrenoceptors, leading to vasodilation and a reduction in blood pressure. Additionally, it has been shown to have protective effects in models of cerebral ischemia.

2. What is a recommended starting concentration for in vitro experiments?

For initial in vitro screening, a concentration range of 1 µM to 50 µM is recommended. The optimal concentration will be cell-line and assay-dependent. It is advisable to perform a dose-response curve to determine the IC50 or effective concentration for your specific experimental model. For neuroprotection assays in SH-SY5Y cells, concentrations between 1 µM and 25 µM have been shown to be effective for related compounds.

3. What is a suitable dosage range for in vivo studies in rats?

For antihypertensive and neuroprotective studies in rats, intravenous (i.v.) administration of this compound at doses of 20, 40, and 80 mg/kg has been reported to be effective in lowering mean arterial pressure. The selection of the appropriate dose will depend on the specific animal model and the intended therapeutic effect.

4. How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 100 mg/mL. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is below 0.5% to avoid solvent-induced cytotoxicity.

5. What are the known signaling pathways affected by this compound?

The primary mechanism of action for this compound's antihypertensive effect is the blockade of alpha-1 adrenoceptors. This antagonism prevents the binding of norepinephrine and epinephrine, leading to the relaxation of vascular smooth muscle. The downstream signaling cascade involves the inhibition of Gq protein activation, which in turn reduces the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately leading to decreased intracellular calcium levels and vasodilation. Its neuroprotective effects are likely linked to improved cerebral blood flow due to this vasodilatory action and potential modulation of neuronal signaling pathways.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Precipitation of this compound in cell culture medium. The final concentration of this compound exceeds its solubility in the aqueous medium. Rapid dilution of the DMSO stock into the medium can cause the compound to crash out of solution.Prepare an intermediate dilution of the DMSO stock in a serum-free medium before adding it to the final culture medium. Vortex or gently mix the solution during dilution. Reduce the final concentration of this compound if precipitation persists.
High background cytotoxicity in control wells (vehicle only). The final concentration of the solvent (e.g., DMSO) is too high and is causing cellular toxicity.Ensure the final concentration of DMSO in the cell culture medium is at or below 0.5% (v/v). Ideally, aim for a concentration of 0.1% or lower. Prepare a vehicle control with the same final DMSO concentration as the experimental wells.
Inconsistent results in in vivo blood pressure measurements. Improper catheter placement or calibration of the pressure transducer. Animal stress can also lead to fluctuations in blood pressure.Ensure proper surgical technique for catheter implantation and allow for adequate recovery time. Calibrate the pressure transducer before each experiment. Acclimatize the animals to the experimental setup to minimize stress.
No observable effect at expected active concentrations. The compound may have degraded. The specific cell line or animal model may be resistant to the effects of this compound.Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Verify the activity of the compound in a well-established positive control assay. Consider screening different cell lines or using a different animal model.

Quantitative Data Summary

Table 1: In Vitro Dosage and Efficacy of Lycorine (Parent Compound of this compound) in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayCitation
HSC-3Oral Squamous Cell Carcinoma15.65 (24h), 6.23 (48h)CCK-8[1]
HSC-4Oral Squamous Cell Carcinoma48.55 (24h)CCK-8[1]
UM1Oral Squamous Cell Carcinoma35.32 (24h)CCK-8[1]
UM2Oral Squamous Cell Carcinoma27.95 (24h)CCK-8[1]
A549Non-small-cell lung cancer~5MTT[2]
U373Glioblastoma~5MTT[2]

Note: Data for this compound is limited; these values for the parent compound Lycorine can be used as a starting point for dose-ranging studies.

Table 2: In Vivo Dosage of this compound in Animal Models

Animal ModelApplicationRoute of AdministrationEffective DosageObserved EffectCitation
Normotensive RatsAntihypertensiveIntravenous (i.v.)20, 40, 80 mg/kgLowered mean arterial pressure[3]
Renovascular Hypertensive RatsAntihypertensiveIntravenous (i.v.)20, 40, 80 mg/kgLowered mean arterial pressure[3]
Pithed RatsAntihypertensiveIntravenous (i.v.)20, 40, 80 mg/kgDepressed hypertensive effect of phenylephrine[3]
Rat Model of Focal Cerebral Ischemia-ReperfusionNeuroprotectionNot SpecifiedNot SpecifiedReduced infarct size and cerebral edema[4]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using MTT
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
  • Animal Model: Use adult male Spontaneously Hypertensive Rats (SHR).

  • Catheter Implantation: Anesthetize the rats and surgically implant a catheter into the carotid artery for direct blood pressure measurement. Allow the animals to recover for at least 24 hours.

  • Blood Pressure Measurement: Connect the arterial catheter to a pressure transducer and a data acquisition system to continuously record systolic and diastolic blood pressure, and heart rate.

  • Drug Administration: Prepare this compound in a suitable vehicle (e.g., saline with a small amount of DMSO). Administer the drug intravenously (i.v.) at doses of 20, 40, and 80 mg/kg.

  • Data Collection: Record blood pressure and heart rate continuously before and for at least 2 hours after drug administration.

  • Data Analysis: Calculate the mean arterial pressure (MAP) and analyze the change in MAP from baseline at different time points after drug administration.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies invitro_start Prepare this compound Stock Solution (in DMSO) dose_response Dose-Response & IC50 Determination (e.g., MTT Assay) invitro_start->dose_response Cytotoxicity Screening invivo_start Formulate this compound for Injection neuro_assay Neuroprotection Assay (e.g., SH-SY5Y cells + oxidative stress) dose_response->neuro_assay Select non-toxic, effective concentrations mechanism_study Mechanism of Action Studies (e.g., Western Blot for signaling proteins) neuro_assay->mechanism_study Investigate molecular pathways toxicity_study Acute Toxicity Study (LD50 determination) invivo_start->toxicity_study Safety Assessment antihypertensive_model Antihypertensive Model (e.g., Spontaneously Hypertensive Rats) toxicity_study->antihypertensive_model Select safe dose range neuro_model Neuroprotection Model (e.g., Cerebral Ischemia in Rats) toxicity_study->neuro_model Select safe dose range pk_pd_study Pharmacokinetic/Pharmacodynamic (PK/PD) Studies antihypertensive_model->pk_pd_study neuro_model->pk_pd_study

Caption: Preclinical Experimental Workflow for this compound.

signaling_pathway ligand Norepinephrine/ Epinephrine receptor Alpha-1 Adrenoceptor ligand->receptor Activates g_protein Gq Protein receptor->g_protein Activates This compound This compound This compound->receptor Blocks plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Increased Intracellular Ca2+ ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc vasoconstriction Vasoconstriction ca_release->vasoconstriction pkc->vasoconstriction

Caption: this compound's Mechanism of Action via Alpha-1 Adrenoceptor Blockade.

References

Overcoming the limited solubility of Dihydrolycorine in physiological buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dihydrolycorine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for overcoming the limited solubility of this compound in physiological buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents and buffers?

A1: this compound is a poorly water-soluble compound. Its approximate solubility in commonly used solvents is summarized in the table below. Please note that these values can be affected by temperature, pH, and the presence of other solutes.[1]

Solvent/BufferApproximate Solubility
DMSO (Dimethyl Sulfoxide)~ 3 mg/mL
PBS (Phosphate Buffered Saline), pH 7.2~ 2.5 mg/mL
WaterPoorly soluble

Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What is causing this and how can I prevent it?

A2: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a high-concentration organic stock solution becomes insoluble upon dilution into an aqueous medium. The final concentration of the organic solvent (e.g., DMSO) is a critical factor. To prevent this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation.

  • Stepwise Dilution: Perform serial dilutions of your stock solution in the aqueous buffer or medium rather than a single large dilution. This gradual change in solvent composition can help keep the compound in solution.

  • Pre-warming Medium: Gently pre-warm your cell culture medium to 37°C before adding the this compound solution.

  • Vortexing: Immediately after adding the drug solution to the medium, vortex or mix it thoroughly to ensure rapid and uniform dispersion.

Q3: Can I prepare a stock solution of this compound directly in an aqueous buffer like PBS?

A3: While this compound has some solubility in PBS at pH 7.2 (approximately 2.5 mg/mL), it is not recommended to store aqueous stock solutions for more than one day due to potential instability and precipitation over time.[1] For long-term storage, preparing a concentrated stock solution in an organic solvent like DMSO is preferable.

Q4: How does pH affect the solubility of this compound?

pHExpected Solubility TrendRationale
< 5HigherProtonation of the molecule increases its polarity and interaction with water.
5 - 7ModerateA mix of ionized and unionized forms exists.
> 7LowerThe molecule is predominantly in its less soluble, neutral form.

Q5: Are there methods to significantly increase the aqueous solubility of this compound for in vivo studies?

A5: Yes, several formulation strategies can be employed to enhance the aqueous solubility of this compound for in vivo applications. These include:

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can significantly increase its apparent water solubility.

  • Nanoparticle Formulation: Preparing this compound as a nanosuspension or encapsulating it in nanoparticles can improve its dissolution rate and bioavailability.

  • Co-solvents: For preclinical formulations, the use of water-miscible co-solvents can increase solubility. However, the concentration of these co-solvents must be carefully controlled to avoid toxicity.

Troubleshooting Guides

Issue: Precipitate Formation in Cell Culture Wells

Symptoms:

  • Visible particulate matter or cloudiness in the cell culture medium after adding this compound.

  • Inconsistent experimental results between wells.

Possible Causes:

  • The concentration of this compound exceeds its solubility limit in the final culture medium.

  • The final concentration of the organic solvent (e.g., DMSO) is too high.

  • Improper mixing or dilution technique.

  • Interaction with components in the serum or medium.

Solutions:

  • Workflow for Preparing this compound Working Solution:

    A Prepare concentrated stock in 100% DMSO B Perform serial dilutions in cell culture medium A->B Step 1 C Gently pre-warm medium to 37°C B->C Step 2 D Add final dilution to pre-warmed medium C->D Step 3 E Immediately mix thoroughly by gentle pipetting or swirling D->E Step 4 F Visually inspect for any precipitate before adding to cells E->F Step 5

    Workflow for preparing this compound working solution.

  • Solubility Test: Before your main experiment, perform a small-scale solubility test. Prepare your final this compound concentration in the complete cell culture medium and incubate for the duration of your experiment. Visually inspect for any precipitation.

  • Reduce Final Concentration: If precipitation is observed, consider lowering the final concentration of this compound.

  • Alternative Solubilization Methods: If a higher concentration is necessary, consider using a solubilizing agent like a low concentration of a biocompatible cyclodextrin.

Experimental Protocols

Protocol 1: Enhancing this compound Solubility using β-Cyclodextrin Complexation

This protocol describes a method to prepare a this compound-β-cyclodextrin inclusion complex to improve its aqueous solubility.

Materials:

  • This compound

  • β-Cyclodextrin

  • Deionized water

  • Magnetic stirrer and stir bar

  • Lyophilizer (freeze-dryer)

Methodology:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 molar ratio is a good starting point).

  • Dissolution of β-Cyclodextrin: Dissolve the calculated amount of β-cyclodextrin in deionized water with gentle heating (e.g., 40-50°C) and stirring until a clear solution is obtained.

  • Addition of this compound: Slowly add the calculated amount of this compound powder to the β-cyclodextrin solution while continuously stirring.

  • Complexation: Continue stirring the mixture at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution may appear slightly opalescent.

  • Filtration (Optional): If any undissolved this compound is visible, filter the solution through a 0.22 µm filter.

  • Lyophilization: Freeze the solution (e.g., at -80°C) and then lyophilize it for 48-72 hours until a dry powder is obtained. This powder is the this compound-β-cyclodextrin complex.

  • Solubility Assessment: Determine the solubility of the complex in your desired physiological buffer by preparing a saturated solution and quantifying the concentration of this compound.

Note: The following table provides representative data for the effect of β-cyclodextrin on the solubility of the structurally related compound, Lycorine, which demonstrates the expected linear increase in solubility.

β-Cyclodextrin Concentration (mM)Apparent Solubility of Lycorine (mM)
0(Intrinsic Solubility)
2(Increased Solubility)
4(Further Increased Solubility)
6(Linear Increase Expected)
8(Linear Increase Expected)
10(Linear Increase Expected)

This data is illustrative for the related compound Lycorine and a similar trend is expected for this compound.

Signaling Pathways

This compound is known to have antihypertensive and neuroprotective effects. The following diagrams illustrate the likely signaling pathways involved.

Antihypertensive Effect: α1-Adrenergic Receptor Antagonism

This compound has been shown to act as an antagonist of α1-adrenergic receptors. This blockade inhibits the downstream signaling cascade that leads to smooth muscle contraction, resulting in vasodilation and a decrease in blood pressure.

cluster_cell Vascular Smooth Muscle Cell This compound This compound Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR Blocks Gq11 Gq/11 Protein Alpha1_AR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Antihypertensive signaling pathway of this compound.

Proposed Neuroprotective Signaling Pathway

The neuroprotective effects of this compound may be attributed to its anti-inflammatory properties. A plausible mechanism is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which is a key regulator of neuroinflammation. By inhibiting this pathway, this compound may reduce the production of pro-inflammatory cytokines and mitigate neuronal damage.

cluster_microglia Microglia / Neuron Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 This compound This compound This compound->TLR4 Inhibits? MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to IkB->NFkB_p65_p50 Releases Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes Activates Neuroinflammation Neuroinflammation Inflammatory_Genes->Neuroinflammation

Proposed neuroprotective signaling pathway of this compound.

References

Troubleshooting ambiguous signals in the NMR spectrum of Dihydrolycorine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ambiguous signals in the NMR spectrum of dihydrolycorine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for ambiguous or unexpected signals in the 1H NMR spectrum of this compound?

A1: Ambiguous signals in the 1H NMR spectrum of this compound can arise from several factors:

  • Residual Solvents: Peaks from solvents used during extraction and purification (e.g., ethyl acetate, hexane) are common contaminants.[1]

  • Water: A broad peak, typically around 1.5-2.5 ppm in CDCl₃, can be due to residual water in the sample or NMR solvent.

  • Overlapping Signals: The complexity of the this compound structure can lead to overlapping multiplets, making interpretation difficult.

  • Presence of Isomers: this compound has multiple stereoisomers. The presence of a mixture of diastereomers can result in a more complex spectrum than expected.

  • Sample Concentration: High sample concentration can lead to peak broadening and shifts in chemical values due to intermolecular interactions.[2]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

Q2: I am observing broad peaks in my spectrum. What could be the cause and how can I fix it?

A2: Broad peaks in an NMR spectrum can be caused by several issues:

  • Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer is recommended.

  • Incomplete Dissolution: If the sample is not fully dissolved, it can lead to a non-homogeneous solution and broad lines. Ensure complete solubility in the chosen deuterated solvent.[2] this compound is soluble in DMSO and PBS.[3]

  • High Concentration: A highly concentrated sample can result in increased viscosity and faster relaxation times, leading to broader signals.[2][4] Diluting the sample may help.

  • Chemical Exchange: Protons involved in chemical exchange, such as hydroxyl (-OH) or amine (-NH) protons, can appear as broad signals. A D₂O exchange experiment can confirm this; the broad peak will disappear upon addition of D₂O.[2]

  • Presence of Paramagnetic Species: As mentioned, paramagnetic impurities can cause significant broadening.

Q3: How can I differentiate between the signals of different stereoisomers of this compound?

A3: Distinguishing between stereoisomers often requires advanced NMR techniques:

  • High-Resolution 1D 1H NMR: Subtle differences in the chemical environment of protons in diastereomers can lead to distinct chemical shifts and coupling constants.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are powerful for differentiating stereoisomers. NOESY, in particular, provides information about the spatial proximity of protons, which can help determine the relative stereochemistry.[5]

Troubleshooting Guide for Ambiguous Signals

This guide provides a systematic approach to troubleshooting common issues encountered during the NMR analysis of this compound.

Problem 1: Overlapping Aromatic or Aliphatic Signals
  • Symptom: The aromatic region (typically ~6.5-7.5 ppm) or the aliphatic region shows a complex pattern of overlapping multiplets, making assignment impossible.

  • Possible Cause: The inherent complexity of the molecule and potential presence of isomers.

  • Troubleshooting Steps:

    • Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄) can alter the chemical shifts of protons and may resolve overlapping signals.[2]

    • Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer will increase the dispersion of signals.

    • Perform 2D NMR Experiments:

      • COSY: To identify proton-proton coupling networks and trace out spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together molecular fragments.[5]

Problem 2: Unexpected Singlets in the Spectrum
  • Symptom: The appearance of sharp singlets that do not correspond to the expected structure of this compound.

  • Possible Cause: Contamination from residual solvents or other impurities.

  • Troubleshooting Steps:

    • Identify Common Solvents: Compare the chemical shifts of the unknown singlets to known values for common laboratory solvents (e.g., acetone: ~2.17 ppm, dichloromethane: ~5.32 ppm, ethyl acetate: ~1.26, 2.05, 4.12 ppm in CDCl₃).

    • Check Glassware: Ensure all NMR tubes and other glassware are thoroughly cleaned and dried to avoid contamination from previous samples or cleaning solvents like acetone.[2]

    • Purify the Sample: If solvent peaks persist even after drying under high vacuum, re-purification of the sample may be necessary.

Problem 3: Poor Signal-to-Noise Ratio
  • Symptom: The signals for this compound are weak and difficult to distinguish from the baseline noise.

  • Possible Cause: Insufficient sample concentration or too few scans.

  • Troubleshooting Steps:

    • Increase Sample Concentration: If solubility allows, prepare a more concentrated sample.

    • Increase the Number of Scans: Acquiring more scans will improve the signal-to-noise ratio. The signal-to-noise ratio increases with the square root of the number of scans.

    • Use a Cryoprobe: If available, a cryogenically cooled probehead significantly enhances sensitivity.

Data Presentation

Table 1: 1H and 13C NMR Chemical Shift Assignments for α-Dihydrolycorine

Position1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)
14.15 (d, J=14.0 Hz)68.9
23.80 (m)67.8
32.10 (m)31.5
3a2.65 (m)42.1
42.85 (m), 3.30 (m)53.2
64.05 (d, J=14.0 Hz)57.9
6a3.40 (m)60.2
76.60 (s)106.8
8-146.2
9-146.5
106.85 (s)108.2
10a-127.9
10b-131.8
115.90 (s)100.8

Note: Data is based on published literature and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Sample Preparation for NMR Analysis of this compound
  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). This compound is reported to be soluble in DMSO.[3]

  • Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution for any particulate matter.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional): If quantitative analysis (qNMR) is required, a known amount of an internal standard can be added. For 1H NMR, tetramethylsilane (TMS) is a common reference standard, often included in the deuterated solvent.

Acquisition of 1D and 2D NMR Spectra
  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • 1D 1H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • 1D 13C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Select the appropriate 2D pulse program (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgplpndqf).

    • Set the spectral widths for both dimensions based on the corresponding 1D spectra.

    • Optimize acquisition parameters such as the number of increments in the indirect dimension and the number of scans per increment to balance resolution and experiment time.

    • Process the 2D data using appropriate window functions, Fourier transformation in both dimensions, and phase correction.

Mandatory Visualizations

Troubleshooting_Workflow start Ambiguous NMR Signal check_impurities Check for Impurities (Solvent, Water) start->check_impurities broad_peaks Broad Peaks Observed? check_impurities->broad_peaks Impurities Absent purify Re-purify Sample / Use Fresh Solvent check_impurities->purify Impurities Present overlapping_signals Overlapping Signals? broad_peaks->overlapping_signals No troubleshoot_broad Troubleshoot Broadening (Shimming, Concentration) broad_peaks->troubleshoot_broad Yes change_solvent Change NMR Solvent overlapping_signals->change_solvent Yes run_2d_nmr Acquire 2D NMR (COSY, HSQC, HMBC) overlapping_signals->run_2d_nmr No, but need more data d2o_exchange D2O Exchange troubleshoot_broad->d2o_exchange change_solvent->run_2d_nmr Dihydrolycorine_Signaling cluster_this compound This compound Structure cluster_correlations Key 2D NMR Correlations H1 H1 (~4.15 ppm) COSY COSY H1->COSY Couples with H2 H2 H2 (~3.80 ppm) H2->COSY Couples with H1 H_aromatic Aromatic H's (H7, H10: ~6.6-6.9 ppm) HSQC HSQC H_aromatic->HSQC Correlates to Aromatic C's H_methylene_bridge Methylene Bridge H's (~5.90 ppm) H_methylene_bridge->HSQC Correlates to O-CH2-O C HMBC HMBC H_methylene_bridge->HMBC Long-range to Aromatic C's C_aromatic Aromatic Carbons (~106-147 ppm) C_aromatic->HSQC C_aromatic->HMBC C_O_CH2_O O-CH2-O Carbon (~101 ppm) C_O_CH2_O->HSQC

References

Technical Support Center: Advanced Purification of Dihydrolycorine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the advanced purification of Dihydrolycorine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of this Amaryllidaceae alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the most effective advanced purification techniques for this compound?

A1: The most effective modern techniques for purifying this compound and related lycorine-type alkaloids are pH-zone-refinement Centrifugal Partition Chromatography (CPC) and preparative High-Performance Liquid Chromatography (HPLC). These methods offer high resolution and recovery, overcoming challenges associated with traditional solid-support chromatography such as irreversible adsorption.[1]

Q2: I am experiencing low yield during the initial extraction from plant material. What could be the cause?

A2: Low extraction yields of alkaloids like this compound can stem from several factors. One common issue is the use of an inappropriate solvent. A slightly acidic aqueous solution (e.g., water with 0.1% to 1% hydrochloric or sulfuric acid) is often effective for extracting alkaloids in their salt form. Another factor could be incomplete cell lysis. Employing techniques like ultrasonication or enzymatic digestion (e.g., with cellulase) can improve the extraction efficiency by breaking down plant cell walls.

Q3: My purified this compound sample shows poor stability. How can I improve it?

A3: this compound, like many alkaloids, can be sensitive to pH, light, and temperature. For storage, it is recommended to keep the purified solid compound at -20°C. Stock solutions in DMSO can be stored at -20°C for up to a month, while aqueous solutions should ideally be prepared fresh and not stored for more than one day. Ensure that the pH of the final purified solution is near neutral if it is to be used in biological assays, as extreme pH can promote degradation.

Q4: What is a suitable starting solvent system for the CPC purification of this compound?

A4: A good starting point for the pH-zone-refinement CPC purification of lycorine-type alkaloids, including this compound, is a two-phase solvent system of methyl-tert-butyl ether (MTBE), acetonitrile (ACN), and water. A common ratio to begin optimizing from is 4:1:5 (v/v/v).[1]

Troubleshooting Guides

Centrifugal Partition Chromatography (CPC) Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor Peak Resolution Inappropriate solvent system leading to poor partitioning (K values are too high or too low).- Re-evaluate the partition coefficient (K) of this compound in the chosen solvent system. Aim for K values between 0.5 and 2 for good separation. - Adjust the solvent ratios to modify the polarity of the phases. For polar compounds, increasing the proportion of the more polar solvent in the stationary phase can improve retention. - Consider adding modifiers to the solvent system to improve selectivity.
Low Stationary Phase Retention - High mobile phase flow rate. - Low rotational speed. - Emulsion formation.- Decrease the mobile phase flow rate. - Increase the rotational speed of the centrifuge. - Ensure the solvent system is fully equilibrated and degassed before use to prevent emulsion. - If the sample solvent is different from the mobile phase, ensure it is miscible to avoid precipitation at the injection point.
Peak Tailing - Sample overload. - Secondary interactions with the system. - pH of the mobile phase is close to the pKa of this compound.- Reduce the amount of sample injected. - In pH-zone-refinement CPC, ensure a sufficient pH gradient is established by the retainer and eluter to keep the analyte in its ionized or non-ionized form. - Adjust the pH of the retainer (in the stationary phase) and the eluter (in the mobile phase) to be further from the pKa of this compound.
No Elution of Compound The compound is too strongly retained in the stationary phase.- Switch the elution mode (e.g., from descending to ascending if the compound is retained in the lower phase). - Increase the strength of the eluter in the mobile phase. - If all else fails, the stationary phase can be extruded from the column to recover the compound.
Preparative High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue Potential Cause Troubleshooting Steps
Peak Tailing - Secondary interactions with residual silanols on the silica-based stationary phase. - Column overload. - Inappropriate mobile phase pH.- Use a base-deactivated column or an end-capped column. - Lower the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or trifluoroacetic acid) to protonate the silanol groups and reduce secondary interactions. - Reduce the sample load. - Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations, but be aware this may affect detection.
Poor Resolution of this compound from Impurities - Inadequate selectivity of the stationary phase. - Mobile phase composition is not optimal. - Gradient is too steep.- Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl). - Try different organic modifiers (e.g., acetonitrile vs. methanol) as they offer different selectivities. - Optimize the gradient slope. A shallower gradient provides better resolution. - Adjust the mobile phase pH to potentially alter the retention times of ionizable impurities.
High Backpressure - Blockage in the system (e.g., guard column, column frit). - Sample precipitation on the column. - High mobile phase viscosity.- Filter all samples and mobile phases before use. - Use a guard column to protect the analytical column. - Ensure the sample is fully dissolved in the mobile phase or a weaker solvent. - If using a buffer, ensure it is soluble in the organic modifier concentration used. - Consider using a column with a larger particle size or a wider internal diameter.
Low Recovery - Irreversible adsorption to the stationary phase. - Degradation of this compound on the column. - Inefficient fraction collection.- Ensure the mobile phase pH is suitable for the stability of this compound. - Use a column with a different stationary phase chemistry if strong adsorption is suspected. - Optimize the fraction collection parameters to ensure the entire peak is collected.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related alkaloids to aid in the planning of purification experiments.

Parameter Value Technique/Conditions Notes
Molecular Weight 289.33 g/mol -For this compound.
Solubility of this compound ~3 mg/mLIn DMSOUseful for preparing stock solutions for HPLC.
~2.5 mg/mLIn PBS (pH 7.2)Relevant for biological assays. Aqueous solutions should be prepared fresh.
Purification Yield (related alkaloids) ~12.3 - 165.7 mg from 556.2 mg crude extractpH-zone-refinement CPCData for lycorine-type alkaloids from Rhodolirium speciosum. Yields for individual alkaloids varied.[1]
Purity Achieved (related alkaloids) 84.4% - 97.7%pH-zone-refinement CPCPurity of different lycorine-type alkaloids from a single CPC run.[1]
UV/Vis λmax 242, 290 nm-For this compound, useful for HPLC detection.

Experimental Protocols

Acid-Base Extraction of this compound from Plant Material

This protocol describes a general method for the initial extraction of this compound from plant sources such as bulbs of Lycoris species.

Materials:

  • Dried and powdered plant material

  • Methanol

  • 1% Sulfuric acid (H₂SO₄)

  • Ammonium hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • pH meter or pH paper

Procedure:

  • Maceration: Soak the powdered plant material in methanol at a 1:10 (w/v) ratio for 24-48 hours at room temperature.

  • Filtration: Filter the mixture through cheesecloth and then filter paper to remove solid plant debris.

  • Concentration: Concentrate the methanol extract under reduced pressure using a rotary evaporator until a crude syrup is obtained.

  • Acidification: Dissolve the crude extract in 1% sulfuric acid. The volume of acid will depend on the amount of crude extract.

  • Defatting: Transfer the acidic solution to a separatory funnel and wash with dichloromethane (3 x equal volume) to remove non-polar compounds and pigments. Discard the organic layer.

  • Basification: Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide. This will convert the alkaloid salts to their free base form.

  • Extraction of Free Base: Extract the basified aqueous solution with dichloromethane (3 x equal volume). The this compound will move into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude alkaloid extract.

Purification of this compound by pH-Zone-Refinement CPC

This protocol is based on the successful separation of lycorine-type alkaloids.[1]

Materials:

  • Crude alkaloid extract containing this compound

  • Methyl-tert-butyl ether (MTBE)

  • Acetonitrile (ACN)

  • Deionized water

  • Triethylamine (TEA)

  • Formic acid

  • Centrifugal Partition Chromatography (CPC) system

Procedure:

  • Solvent System Preparation: Prepare a biphasic solvent system of MTBE:ACN:Water (4:1:5, v/v/v). Equilibrate the mixture in a separatory funnel and separate the upper (organic) and lower (aqueous) phases.

  • Phase Modification: Add a retainer to the stationary phase and an eluter to the mobile phase. For example, add formic acid (e.g., 6 mM final concentration) to the lower aqueous phase (stationary phase) and triethylamine (e.g., 15 mM final concentration) to the upper organic phase (mobile phase).

  • CPC System Preparation: Fill the CPC column with the stationary phase (lower phase) at a moderate flow rate and rotational speed. Then, increase the rotational speed to the desired value (e.g., 1800 rpm) and pump the mobile phase (upper phase) through the system until the stationary phase is retained and the system is equilibrated.

  • Sample Preparation and Injection: Dissolve the crude alkaloid extract in a mixture of the stationary and mobile phases. Inject the sample into the CPC system.

  • Elution and Fraction Collection: Elute with the mobile phase at a constant flow rate (e.g., 12 mL/min). Monitor the effluent with a UV detector (at 290 nm for this compound) and collect fractions.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC or TLC to identify those containing pure this compound.

  • Compound Recovery: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Preparative HPLC Purification of this compound (Adaptable Method)

Materials:

  • Partially purified this compound extract (e.g., from CPC)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • Preparative HPLC system with a fraction collector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

Procedure:

  • Analytical Method Development: First, develop an analytical HPLC method to achieve good separation of this compound from its impurities.

    • Column: Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a linear gradient (e.g., 10-50% B over 30 minutes) and optimize for the best resolution.

    • Detection: 290 nm.

  • Method Scale-Up: Scale up the analytical method to the preparative scale.

    • Adjust the flow rate based on the column diameter. For a 21.2 mm ID column, the flow rate would be approximately 21.6 times higher than for a 4.6 mm ID column to maintain the same linear velocity.

    • Adjust the injection volume and sample concentration. Perform loading studies to determine the maximum amount of sample that can be loaded without significant loss of resolution.

  • Preparative Run:

    • Dissolve the this compound sample in the initial mobile phase composition.

    • Inject the sample onto the equilibrated preparative column.

    • Run the scaled-up gradient.

    • Collect fractions corresponding to the this compound peak.

  • Purity Analysis and Compound Recovery:

    • Analyze the purity of the collected fractions using the analytical HPLC method.

    • Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Crystallization of this compound (General Approach)

A specific crystallization protocol for this compound is not available. The following is a general approach for the crystallization of small organic molecules.

Materials:

  • Purified this compound

  • A selection of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane)

  • Small glass vials

Procedure:

  • Solvent Screening:

    • Dissolve a small amount of purified this compound in a minimal amount of a good solvent (e.g., methanol or acetone) at room temperature or with gentle heating.

    • Slowly add a poor solvent (an anti-solvent, e.g., water or hexane) dropwise until the solution becomes slightly turbid.

    • Gently warm the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator or freezer.

  • Vapor Diffusion:

    • Dissolve the this compound in a suitable solvent in a small open vial.

    • Place this vial inside a larger sealed container that contains a poor solvent for this compound.

    • The vapor of the poor solvent will slowly diffuse into the solution of this compound, gradually inducing crystallization.

  • Slow Evaporation:

    • Dissolve the this compound in a solvent in which it is moderately soluble.

    • Loosely cover the vial and allow the solvent to evaporate slowly over several days.

  • Crystal Collection:

    • Once crystals have formed, carefully collect them by filtration or decantation of the mother liquor.

    • Wash the crystals with a small amount of the cold poor solvent and dry them under vacuum.

Visualizations

Experimental_Workflow cluster_extraction Initial Extraction cluster_purification Purification Stages cluster_analysis Analysis plant_material Dried Plant Material extraction Acid-Base Extraction plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract cpc pH-Zone-Refinement CPC crude_extract->cpc hplc Preparative HPLC cpc->hplc crystallization Crystallization hplc->crystallization analytical_hplc Purity Analysis (Analytical HPLC) crystallization->analytical_hplc pure_this compound Pure this compound analytical_hplc->pure_this compound

Caption: Overall workflow for the isolation and purification of this compound.

CPC_Logic start Inject Crude Extract into Equilibrated CPC System elution Elute with Mobile Phase (Organic Phase + Eluter e.g., TEA) start->elution separation Compounds Partition Between Stationary and Mobile Phases Based on pKa and Partition Coefficient elution->separation fractionation Collect Fractions and Monitor UV Absorbance and pH separation->fractionation analysis Analyze Fractions by Analytical HPLC fractionation->analysis pooling Pool Fractions with Pure this compound analysis->pooling end Evaporate Solvent to Obtain Pure Compound pooling->end

Caption: Logical flow of a pH-zone-refinement CPC purification.

HPLC_Troubleshooting_Logic cluster_solutions Troubleshooting Steps start Peak Tailing Observed? check_ph Lower Mobile Phase pH (e.g., to 2.5-3.5) start->check_ph Yes check_column Use Base-Deactivated/ End-Capped Column start->check_column Yes check_load Reduce Sample Load start->check_load Yes no_issue No Tailing start->no_issue No result Improved Peak Shape check_ph->result Re-run check_column->result Re-run check_load->result Re-run

Caption: Decision-making process for troubleshooting HPLC peak tailing.

References

Best practices for the long-term storage and handling of Dihydrolycorine to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

This center provides best practices for the long-term storage and handling of Dihydrolycorine to prevent degradation, along with troubleshooting guides and FAQs for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container. Under these conditions, it is reported to be stable for at least four years.

Q2: How should I store this compound solutions?

A2: Stock solutions of this compound, typically prepared in organic solvents like DMSO, should be stored at -20°C in small, single-use aliquots to minimize freeze-thaw cycles. It is advisable to use these stock solutions within one month. Aqueous solutions of this compound are not recommended for storage beyond one day due to lower stability.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in organic solvents such as DMSO. For biological experiments, stock solutions in DMSO can be further diluted into aqueous buffers or isotonic saline. Ensure the final concentration of the organic solvent is minimal to avoid physiological effects.

Q4: Is this compound sensitive to light or air?

A4: Like many alkaloids, this compound may be susceptible to degradation upon exposure to light and air (oxidation). Therefore, it is crucial to store both solid and solution forms protected from light in tightly sealed containers. When preparing solutions, purging the solvent with an inert gas like nitrogen or argon is a good practice to minimize oxidative degradation.

Q5: What type of containers are best for storing this compound?

A5: For solid this compound and stock solutions, amber glass vials with tight-fitting caps are recommended to protect against light and moisture. For aqueous solutions intended for immediate use, sterile polypropylene tubes can be used. High-density polyethylene (HDPE) containers are also a suitable option for storing many chemical compounds.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or inconsistent bioactivity in experiments. Degradation of this compound due to improper storage or handling.- Prepare fresh working solutions from a new aliquot of the frozen stock solution for each experiment.- Verify the storage conditions of the solid compound and stock solutions (-20°C, protected from light).- Perform a quality control check of the compound using an analytical technique like HPLC.
Appearance of unknown peaks in HPLC analysis. Degradation of this compound into one or more degradation products.- Review the handling procedures to identify potential exposure to harsh conditions (e.g., extreme pH, high temperatures, prolonged light exposure).- Conduct a forced degradation study to intentionally generate and identify potential degradation products.- Ensure the purity of the solvent used for sample preparation.
Precipitation of this compound in aqueous solutions. Low aqueous solubility or supersaturation.- Ensure the final concentration in aqueous buffer is within the solubility limit.- If a higher concentration is needed, consider using a co-solvent system, but validate its compatibility with the experimental model.- Gently warm and sonicate the solution to aid dissolution, but avoid excessive heat.
Discoloration of this compound solutions. Oxidative degradation or reaction with impurities.- Prepare solutions using high-purity, de-gassed solvents.- Store solutions under an inert atmosphere (e.g., argon or nitrogen).- Avoid contamination of the stock solution.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Container Duration Key Considerations
Solid-20°CTightly sealed amber glass vial≥ 4 yearsProtect from light and moisture.
Stock Solution (in DMSO)-20°CTightly sealed amber glass vial (aliquoted)Up to 1 monthMinimize freeze-thaw cycles. Protect from light.
Aqueous Solution2-8°CSterile polypropylene tube≤ 24 hoursPrepare fresh before use. Protect from light.

Table 2: General Conditions for Forced Degradation Studies of Alkaloids

Stress Condition Typical Reagents and Conditions Purpose
Acid Hydrolysis0.1 M - 1 M HCl, Room Temperature to 60°CTo investigate degradation in acidic environments.
Base Hydrolysis0.1 M - 1 M NaOH, Room Temperature to 60°CTo investigate degradation in alkaline environments.
Oxidation3% - 30% H₂O₂, Room TemperatureTo assess susceptibility to oxidative degradation.
Thermal Degradation40°C - 80°C (in 10°C increments)To determine the effect of heat on stability.
PhotodegradationExposure to UV and visible light (e.g., 1.2 million lux hours)To evaluate light sensitivity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound (solid), anhydrous DMSO, sterile amber glass vials, precision balance, vortex mixer, sonicator.

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile environment.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex and/or sonicate the vial until the solid is completely dissolved.

    • Aliquot the stock solution into single-use, tightly sealed amber glass vials.

    • Label the vials clearly with the compound name, concentration, date, and store them at -20°C.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. The extent of degradation should be monitored by a stability-indicating analytical method, such as HPLC.

  • Preparation of Test Solutions: Prepare a solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound solution and 1 M HCl.

    • Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound solution and 1 M NaOH.

    • Keep the mixture at 60°C for a specified period.

    • At each time point, withdraw a sample, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix the this compound solution with a solution of 30% H₂O₂.

    • Keep the mixture at room temperature, protected from light, for a specified period.

    • At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store the this compound solution at 80°C, protected from light.

    • At specified time points, withdraw a sample, cool it to room temperature, and dilute with the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose the this compound solution to a calibrated light source (UV and visible light) for a defined duration.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to observe the formation of any degradation products.

Mandatory Visualization

Amaryllidaceae_Alkaloid_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dvl Dishevelled (Dvl) Frizzled->Dvl Activates LRP5_6 LRP5/6 LRP5_6->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1) Dvl->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates beta_catenin_n β-catenin beta_catenin->beta_catenin_n Translocates beta_catenin_p Phosphorylated β-catenin Proteasome Proteasome beta_catenin_p->Proteasome Ubiquitination & Degradation Amaryllidaceae_Alkaloids Amaryllidaceae Alkaloids (e.g., Lycorine) Amaryllidaceae_Alkaloids->Destruction_Complex Modulates Amaryllidaceae_Alkaloids->beta_catenin Modulates Stability TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF Binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates

Caption: Wnt/β-catenin signaling pathway modulated by Amaryllidaceae alkaloids.

Experimental_Workflow_Dihydrolycorine_Stability cluster_stress_conditions Forced Degradation start Start: this compound Sample prepare_solution Prepare Stock Solution (e.g., 1 mg/mL in Methanol) start->prepare_solution acid Acid Hydrolysis (1M HCl, 60°C) prepare_solution->acid base Base Hydrolysis (1M NaOH, 60°C) prepare_solution->base oxidation Oxidation (30% H₂O₂, RT) prepare_solution->oxidation thermal Thermal (80°C) prepare_solution->thermal photo Photodegradation (UV/Vis Light) prepare_solution->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Quench (if applicable) sampling->neutralize hplc HPLC Analysis neutralize->hplc data_analysis Data Analysis: - % Degradation - Degradant Profiling hplc->data_analysis end End: Stability Profile data_analysis->end

Caption: Experimental workflow for this compound forced degradation study.

Cell-based assay optimization to accurately measure Dihydrolycorine's effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying the cellular effects of Dihydrolycorine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you design, execute, and interpret your cell-based assays accurately.

Frequently Asked Questions (FAQs)

Q1: What are the primary cellular effects of this compound and its parent compound, Lycorine?

A1: this compound is a derivative of Lycorine, an alkaloid from the Amaryllidaceae family.[1] Research on Lycorine, which shares a core structure, shows it can induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit cell proliferation and migration in various cancer cell lines.[2][3][4] The specific effects, such as the phase of cell cycle arrest (e.g., G0/G1 or G2/M), can be cell-type dependent.[5][6]

Q2: I am starting my experiments. Which assays should I perform first to assess this compound's effects?

A2: A logical first step is to determine the compound's cytotoxic or cytostatic potential. Start with a dose-response experiment using a cytotoxicity/cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50).[7][8] Based on these results, you can select appropriate concentrations for more detailed mechanistic assays like apoptosis and cell cycle analysis.

Q3: How does this compound induce apoptosis and cell cycle arrest?

A3: Studies on the parent compound Lycorine suggest multiple mechanisms. Apoptosis can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases like caspase-3, -8, and -9, and regulation of Bcl-2 family proteins.[2][3] Cell cycle arrest is often linked to the modulation of key regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and inhibitors like p21 and p53.[5][6] this compound and Lycorine have also been shown to affect signaling pathways like PI3K/Akt/mTOR and JNK.[2][9][10][11]

Q4: Are there solubility issues I should be aware of when working with this compound?

A4: Like many natural alkaloids, this compound may have limited aqueous solubility. It is common practice to dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. When preparing working concentrations, ensure the final DMSO concentration in your cell culture medium is low (typically ≤0.1%) to avoid solvent-induced toxicity.[12] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Troubleshooting Guides

Cytotoxicity & Cell Viability Assays (e.g., MTT, XTT)
Problem / Question Possible Cause(s) Recommended Solution(s)
High variability between replicate wells. 1. Inconsistent cell seeding number.2. Pipetting errors.3. Edge effects in the microplate.4. Precipitation of this compound at high concentrations.1. Ensure a single-cell suspension before seeding; count cells accurately.2. Calibrate pipettes; use reverse pipetting for viscous solutions.3. Avoid using the outermost wells of the plate or fill them with sterile PBS/medium.4. Visually inspect wells for precipitate under a microscope. If observed, consider using a different solvent or lowering the top concentration.
Assay signal in treated wells is higher than in the vehicle control (unexpected increase in metabolic activity). 1. This compound may directly interact with the tetrazolium dye (e.g., MTT), causing chemical reduction.2. The compound may induce a cellular stress response that temporarily increases metabolic activity.1. Perform a cell-free control: add this compound to culture medium without cells and run the assay. If the signal increases, the compound is interfering. Consider a different viability assay (e.g., ATP-based like CellTiter-Glo or a dye exclusion method like Trypan Blue).2. Analyze at multiple time points to see if the effect is transient.
Low signal-to-background ratio. 1. Insufficient incubation time with the assay reagent.2. Low cell number or poor cell health.3. Phenol red in the culture medium can quench fluorescence/absorbance.[13]1. Optimize incubation time; ensure you are within the linear range of the assay.2. Use healthy, log-phase cells and optimize the initial seeding density.[14]3. Use phenol red-free medium for the final incubation step if it interferes with your assay's wavelength.[13]
Apoptosis Assays (Annexin V / Propidium Iodide Staining)
Problem / Question Possible Cause(s) Recommended Solution(s)
High percentage of Annexin V positive cells in the negative/vehicle control. 1. Harsh cell handling, especially for adherent cells (e.g., over-trypsinization), can damage the cell membrane.[15]2. Poor cell health or overgrown cultures.3. Centrifugation speed is too high.1. Use a gentle, non-enzymatic cell dissociation method like using EDTA or Accutase.[14][16] Scrape cells gently if necessary.2. Use cells in the logarithmic growth phase.3. Centrifuge at a lower speed (e.g., 300 x g) for 5 minutes.[16]
Most cells are Annexin V positive and PI positive (late apoptotic/necrotic), with very few early apoptotic cells (Annexin V positive, PI negative). 1. This compound concentration is too high or the treatment time is too long, causing rapid progression to secondary necrosis.2. Cells were harvested too late after treatment.1. Perform a time-course (e.g., 12h, 24h, 48h) and dose-response experiment to find the optimal window for detecting early apoptosis.2. Reduce the this compound concentration to a level closer to the IC50.
Weak or no Annexin V signal in treated cells. 1. Insufficient drug concentration or treatment time.[14]2. Apoptotic cells detached and were lost during media removal (for adherent cells).[14]3. Reagents (especially Annexin V) have expired or were stored improperly.[16]1. Increase the concentration of this compound or extend the incubation period.2. Always collect the culture supernatant, pellet any floating cells, and combine them with the adherent cells before staining.[14][17]3. Use fresh reagents and include a positive control (e.g., cells treated with staurosporine) to validate the assay protocol and reagents.[16]
Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)
Problem / Question Possible Cause(s) Recommended Solution(s)
High coefficient of variation (CV) in G1 and G2 peaks, making them broad and difficult to interpret. 1. Inconsistent or slow addition of ethanol during the fixation step, causing cell clumping.2. Cell clumps or doublets are being analyzed.3. Incorrect flow rate on the cytometer.1. Add ice-cold ethanol dropwise while vortexing the cell suspension gently to ensure rapid and uniform fixation.2. Filter the cell suspension through a 35-40 µm nylon mesh before analysis. Use doublet discrimination gating during data acquisition/analysis.3. Use a low to medium flow rate for data acquisition to improve resolution.
A very large sub-G1 peak is present, even at low drug concentrations. 1. The sub-G1 peak represents apoptotic cells with fragmented DNA. This is an expected outcome if this compound induces apoptosis.[3]2. Excessive cellular debris.1. This is a valid result. Quantify the sub-G1 population as an indicator of apoptosis. Correlate this finding with other apoptosis assays (e.g., Annexin V, caspase activity).2. Set an appropriate forward scatter (FSC) threshold to exclude small debris from the analysis.
No change in cell cycle distribution after treatment. 1. This compound concentration is too low or treatment time is too short.2. The chosen cell line is resistant to this compound's cell cycle effects.3. The primary effect is cytotoxicity, not cytostasis (cell cycle arrest).1. Increase the concentration and/or treatment duration. A common time point for cell cycle analysis is 24 hours.2. Test a different cell line.3. If significant cell death is observed in viability/apoptosis assays without a clear cell cycle block, the compound may be primarily cytotoxic at the tested doses.

Visualizations

Signaling Pathways & Experimental Workflows

Data Presentation Examples

Table 1: Cytotoxicity of this compound on A549 Cells (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD, n=3)
0 (Vehicle)100 ± 4.5
195.2 ± 5.1
578.6 ± 6.2
1051.3 ± 3.8
2524.1 ± 2.9
509.8 ± 1.5
IC50 (µM) ~10.2

Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining, 24h)

Treatment% Viable (AV-/PI-)% Early Apoptotic (AV+/PI-)% Late Apoptotic (AV+/PI+)% Necrotic (AV-/PI+)
Vehicle94.1 ± 2.12.5 ± 0.81.9 ± 0.51.5 ± 0.4
This compound (5 µM)75.3 ± 3.515.8 ± 2.44.2 ± 1.14.7 ± 1.3
This compound (10 µM)40.1 ± 4.235.2 ± 3.918.9 ± 2.85.8 ± 1.6

Table 3: Cell Cycle Distribution Analysis (PI Staining, 24h)

Treatment% Sub-G1% G0/G1 Phase% S Phase% G2/M Phase
Vehicle3.1 ± 0.765.4 ± 2.820.1 ± 1.911.4 ± 1.5
This compound (10 µM)15.8 ± 2.272.5 ± 3.18.2 ± 1.43.5 ± 0.9

Experimental Protocols

Protocol: Caspase-3 Colorimetric Assay

This protocol is for assaying the activity of caspase-3, an key executioner caspase in apoptosis, based on the spectrophotometric detection of the chromophore p-nitroanilide (p-NA).[18][19]

Materials:

  • Cell Lysis Buffer (chilled on ice)

  • 2x Reaction Buffer

  • Dithiothreitol (DTT), 1M stock

  • Caspase-3 substrate (DEVD-p-NA), 4 mM stock

  • 96-well flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 400-405 nm

Procedure:

  • Induce Apoptosis: Plate cells and treat with desired concentrations of this compound for the appropriate time. Include an untreated or vehicle-treated control.

  • Cell Lysis:

    • For adherent cells, collect both floating and attached cells. Pellet the combined cells by centrifugation (e.g., 500 x g, 5 min, 4°C).

    • Resuspend the cell pellet (1-5 x 10⁶ cells) in 50 µL of chilled Cell Lysis Buffer.[19]

    • Incubate on ice for 10 minutes.[19]

    • Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Protein Quantification: Measure the protein concentration of the lysate (e.g., using a BCA assay). This is crucial for normalizing caspase activity.

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of lysate per well. Adjust the volume with Cell Lysis Buffer so that each well contains 50-200 µg of protein.[19]

    • Prepare fresh 1x Reaction Buffer by diluting the 2x stock and adding DTT to a final concentration of 10 mM.

    • Add 50 µL of 1x Reaction Buffer to each well.

    • Add 5 µL of the 4 mM DEVD-p-NA substrate to each well (final concentration: 200 µM).[19]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 400 or 405 nm using a microplate reader.

  • Analysis: Compare the absorbance of this compound-treated samples to the control to determine the fold-increase in caspase-3 activity after normalizing to protein concentration.

Protocol: Western Blot for Apoptosis & Signaling Markers

This protocol outlines the general steps for detecting key proteins like cleaved PARP, cleaved Caspase-3, and phosphorylated Akt by Western Blot.[20][21][22]

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-phospho-Akt, anti-total-Akt, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Sample Preparation:

    • Treat cells with this compound as desired.

    • Collect cells (including floaters), wash once with ice-cold PBS, and pellet.[17]

    • Lyse cells in RIPA buffer with inhibitors on ice for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE:

    • Normalize all samples to the same protein concentration (e.g., 20-40 µg per lane).

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using imaging software. Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin). For signaling proteins, compare the phosphorylated form to the total protein level.[20]

References

Minimizing batch-to-batch variability in Dihydrolycorine synthesis and testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability in the synthesis and biological testing of Dihydrolycorine.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound synthesis?

A1: Batch-to-batch variability in the synthesis of this compound, which is typically produced by the hydrogenation of lycorine, can stem from several factors:

  • Purity of Starting Material (Lycorine): The purity of the initial lycorine extracted from natural sources can vary significantly, impacting the final purity and yield of this compound.[1]

  • Catalyst Activity: The activity of the Palladium on carbon (Pd/C) catalyst can differ between batches. Proper handling and storage are crucial, as the catalyst is flammable and can absorb moisture.[2]

  • Reaction Conditions: Minor deviations in hydrogen pressure, reaction temperature, and stirring speed can affect the rate and completeness of the hydrogenation reaction.[3][4]

  • Solvent Quality: The purity and water content of the solvent used for the reaction and purification steps can influence the reaction's efficiency and the final product's purity.

  • Work-up and Purification: Inconsistencies in the filtration and purification procedures to remove the catalyst and any byproducts can lead to variations in the final product's purity and yield.

Q2: How can I confirm the identity and purity of a new batch of this compound?

A2: A combination of analytical techniques is recommended for the comprehensive characterization of each new batch of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to determine the purity of the compound and identify any impurities by their mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to assess the purity of the final product.

  • Elemental Analysis: Determines the elemental composition of the sample to verify that it matches the molecular formula of this compound.

Q3: What level of purity is recommended for this compound in preclinical studies?

A3: The required purity level depends on the intended application. For initial in vitro assays, a purity of >95% is often acceptable. However, for more advanced preclinical and in vivo studies, a purity of >98% is highly recommended to ensure that the observed biological effects are attributable to this compound and not to impurities.

Q4: What are the common causes of variability in biological assays testing this compound?

A4: Variability in cell-based assays can arise from several sources unrelated to the compound itself:

  • Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and media composition can all impact cellular response.

  • Pipetting and Dilution Errors: Inaccurate pipetting can lead to significant variations in the final concentration of this compound in the assay wells.

  • Reagent Stability: The stability of reagents, such as the MTT reagent in viability assays, can affect the final readout.

  • Incubation Times: Deviations in the incubation time with this compound or with assay reagents can lead to inconsistent results.

  • Operator Variability: Differences in experimental technique between researchers can introduce variability.[2]

Troubleshooting Guides

This compound Synthesis
Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.Ensure the reaction is run for a sufficient amount of time. Monitor the reaction progress by TLC or LC-MS. Increase the hydrogen pressure or temperature if necessary.
Poor catalyst activity.Use fresh, high-quality Pd/C catalyst. Ensure the catalyst is not exposed to air for extended periods.
Loss of product during work-up.Ensure complete extraction of the product from the reaction mixture. Minimize transfer steps to reduce mechanical losses.
Low Purity Incomplete reaction.As above, ensure the reaction goes to completion.
Presence of starting material (lycorine).Increase reaction time or catalyst loading.
Formation of byproducts.Optimize reaction conditions (temperature, pressure) to minimize side reactions.
Inefficient purification.Optimize the purification method (e.g., recrystallization solvent system, chromatography conditions).
Inconsistent Results Between Batches Variability in starting material.Source high-purity lycorine and characterize each batch before use.
Inconsistent reaction conditions.Standardize all reaction parameters, including solvent volume, temperature, pressure, and stirring rate.
Catalyst variability.Use the same batch of catalyst for a series of experiments whenever possible.
Biological Assays (MTT Assay Example)
Issue Potential Cause Troubleshooting Steps
High Variability Between Replicate Wells Inconsistent cell seeding.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and check for air bubbles.
Pipetting errors during drug addition.Use calibrated pipettes and perform serial dilutions carefully.
Edge effects in the microplate.Avoid using the outer wells of the plate, or fill them with sterile media to maintain humidity.
Low Signal-to-Noise Ratio Suboptimal cell number.Perform a cell titration experiment to determine the optimal cell seeding density.
Insufficient incubation with MTT reagent.Ensure the MTT reagent is incubated for the recommended time to allow for formazan crystal formation.
Incomplete solubilization of formazan.Ensure the formazan crystals are fully dissolved by mixing thoroughly before reading the absorbance.
Inconsistent IC50 Values Between Experiments Differences in cell passage number.Use cells within a consistent and narrow passage number range for all experiments.
Variation in drug preparation.Prepare fresh drug dilutions for each experiment from a well-characterized stock solution.
Changes in incubation time.Maintain a consistent incubation time with this compound across all experiments.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrogenation of Lycorine

This protocol is a general guideline for the hydrogenation of lycorine using a Palladium on carbon (Pd/C) catalyst. Optimization may be required to achieve desired yield and purity.

Materials:

  • Lycorine hydrochloride

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH), analytical grade

  • Hydrogen gas (H₂)

  • Celite

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stir bar, add 10% Pd/C (5-10 wt% relative to lycorine). Seal the flask and purge with an inert gas (Argon or Nitrogen).

  • Solvent Addition: Add methanol to the flask.

  • Substrate Addition: Dissolve lycorine hydrochloride in methanol and add it to the reaction flask.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon or a hydrogenation apparatus.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude this compound can be further purified by recrystallization or column chromatography.

  • Characterization: Confirm the identity and purity of the final product using NMR, LC-MS, and HPLC.

Safety Precautions: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen and a solvent. Handle with care in a well-ventilated fume hood.

Protocol 2: Cell Viability Measurement using MTT Assay

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 3: Western Blot Analysis of p-JNK and p-ERK

Materials:

  • Cell lysates from this compound-treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-JNK (Thr183/Tyr185) and Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (e.g., from Cell Signaling Technology).

  • Total JNK and total ERK antibodies for loading control.

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL detection reagent

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per well onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL reagent and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total JNK, total ERK, and a loading control like GAPDH or β-actin to ensure equal protein loading.

Visualizations

G cluster_synthesis This compound Synthesis Workflow Start Start Reaction_Setup Reaction Setup: - Add Pd/C to flask - Purge with inert gas Start->Reaction_Setup Solvent_Substrate_Addition Solvent & Substrate Addition: - Add Methanol - Add dissolved Lycorine HCl Reaction_Setup->Solvent_Substrate_Addition Hydrogenation Hydrogenation: - Purge with H2 - Stir under H2 atmosphere Solvent_Substrate_Addition->Hydrogenation Monitoring Reaction Monitoring: - TLC or LC-MS Hydrogenation->Monitoring Workup Work-up: - Purge with inert gas - Filter through Celite Monitoring->Workup Reaction Complete Purification Purification: - Evaporate solvent - Recrystallize or Chromatography Workup->Purification Analysis Analysis: - NMR, LC-MS, HPLC Purification->Analysis End End Analysis->End

Caption: this compound Synthesis Workflow.

G cluster_pathway This compound Signaling Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS induces AKT AKT This compound->AKT activates JNK JNK This compound->JNK activates ERK ERK This compound->ERK activates p38 p38 MAPK ROS->p38 activates Proliferation_Inhibition Inhibition of Proliferation AKT->Proliferation_Inhibition Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest ERK->Cell_Cycle_Arrest

Caption: this compound Signaling Pathway.

References

Mitigating off-target effects and cytotoxicity of Dihydrolycorine in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating off-target effects and cytotoxicity of Dihydrolycorine in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a derivative of lycorine, an alkaloid isolated from plants of the Amaryllidaceae family.[1] Like its parent compound, this compound exhibits a range of biological activities, including potential anti-tumor effects. Its primary mechanism of action is believed to involve the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[2][3]

Q2: What are the known off-target effects of this compound?

While specific off-target interactions of this compound are still under investigation, its structural similarity to lycorine suggests potential interactions with a range of cellular targets beyond its primary mechanism. Off-target effects can occur when a drug interacts with unintended biological molecules, which may lead to unexpected experimental results or cellular toxicity.[4] General approaches to identify off-target effects include proteinh-based methods and computational predictions.[4][5]

Q3: What are the common causes of high cytotoxicity observed with this compound treatment?

High cytotoxicity from this compound can stem from both on-target and off-target effects. On-target effects, such as potent induction of apoptosis, can lead to significant cell death, especially at higher concentrations. Off-target interactions can also contribute to cytotoxicity by disrupting essential cellular processes. Additionally, the formation of reactive metabolites during cellular processing of the compound can induce toxicity.

Q4: How can I reduce the cytotoxicity of this compound in my cell culture experiments?

Several strategies can be employed to mitigate this compound-induced cytotoxicity:

  • Dose Optimization: Perform a dose-response study to identify the optimal concentration that balances on-target efficacy with minimal cytotoxicity.

  • Co-treatment with Antioxidants: The use of antioxidants may help to mitigate cytotoxicity caused by oxidative stress, which can be a downstream effect of some anti-cancer agents.

  • Formulation Strategies: For in vivo studies, consider formulation approaches like nanoparticle delivery to improve the therapeutic index and reduce systemic toxicity.

  • Use of Pathway-Specific Inhibitors: If off-target activity on a specific signaling pathway is identified or suspected, co-treatment with a specific inhibitor for that pathway may reduce unwanted effects.

Q5: Which signaling pathways are known to be affected by this compound and its parent compound, lycorine?

Lycorine has been reported to modulate several signaling pathways, and it is likely that this compound affects similar pathways. These include:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its inhibition is a common mechanism for anti-cancer drugs.[6][7]

  • JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is involved in cellular responses to stress, and its activation can lead to apoptosis.[8][9]

  • STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes cell survival and proliferation, and its inhibition is a target for cancer therapy.[10][11][12]

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.
Possible Cause Troubleshooting Step
Cell density variations Ensure consistent cell seeding density across all wells and plates. Perform a cell titration experiment to determine the optimal cell number for your assay.
Compound solubility issues Visually inspect the compound in solution for precipitation. Optimize the solvent and consider using techniques like sonication to ensure complete dissolution.
Inconsistent incubation times Strictly adhere to the specified incubation times for compound treatment and assay development. Use a multichannel pipette for simultaneous addition of reagents.
Edge effects in microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Issue 2: Observed cellular phenotype is inconsistent with the expected on-target effect.
Possible Cause Troubleshooting Step
Off-target effects Perform a dose-response curve and compare the IC50 for the observed phenotype with the IC50 for the on-target effect. A significant difference may indicate off-target activity. Use a structurally different compound with the same on-target mechanism to see if the phenotype is replicated.
Experimental artifact Review and optimize the experimental protocol, including all controls. Consistent results with appropriate positive and negative controls will help validate the observed phenotype.
Cell line-specific responses Test the compound in multiple cell lines, including those that may not express the intended target, to assess for off-target-driven phenotypes.
Issue 3: Difficulty in confirming the engagement of this compound with its intended target.
Possible Cause Troubleshooting Step
Insufficient target engagement at the tested concentration Increase the concentration of this compound in a stepwise manner. Ensure the compound has sufficient time to interact with the cells and its target.
Indirect measurement of target engagement Employ a direct target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm binding of this compound to its target protein in intact cells.[13][14][15][16][17]

Quantitative Data

Table 1: Cytotoxicity (IC50) of Lycorine and its Derivatives in Various Cell Lines

CompoundCell LineCell TypeIC50 (µM)Reference
LycorineU373Glioblastoma~5[2]
LycorineA549Non-small cell lung cancer~5[2]
LycorineHs683Oligodendrogliomasingle-digit µM[2]
LycorineB16F10Melanomasingle-digit µM[2]
Lycorine Derivative (1a)Huh 7.5Hepatocellular carcinomaSimilar to Lycorine[18]
Lycorine Derivative (3)Huh 7.5Hepatocellular carcinomaSimilar to Lycorine[18]
α-DihydrolycorineVarious(Not specified)> 10[19]
β-DihydrolycorineVarious(Not specified)> 10[19]

Note: Data for this compound is limited. Researchers should perform their own dose-response experiments to determine the accurate IC50 in their specific cellular model.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is for assessing the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway

This protocol is for analyzing the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • This compound-treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration using the BCA assay.[20][21]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[20]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general workflow for CETSA to confirm the binding of this compound to its target protein.

Materials:

  • This compound

  • Target cells

  • PBS

  • Lysis buffer with protease inhibitors

  • Antibody against the target protein

  • Western blot reagents or ELISA-based detection system

Procedure:

  • Compound Treatment: Treat intact cells with this compound or vehicle control for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.

  • Lysis: Lyse the cells to release soluble proteins.

  • Separation: Centrifuge the lysates to separate the precipitated proteins from the soluble fraction.

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant using Western blot or an ELISA-based method.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[15]

Signaling Pathways and Experimental Workflows

This compound and Key Signaling Pathways

Dihydrolycorine_Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_JNK JNK Pathway cluster_STAT3 STAT3 Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition JNK JNK This compound->JNK Activation STAT3 STAT3 This compound->STAT3 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Stress Cellular Stress Stress->JNK Apoptosis_JNK Apoptosis JNK->Apoptosis_JNK Gene_Transcription Gene Transcription (Survival, Proliferation) STAT3->Gene_Transcription

Experimental Workflow for Investigating Off-Target Effects

Off_Target_Workflow Start Start: Observe unexpected phenotype or cytotoxicity Step1 Step 1: Confirm On-Target Engagement (e.g., CETSA) Start->Step1 Decision1 Target Engaged? Step1->Decision1 Step2 Step 2: Identify Potential Off-Targets (Proteomics, Computational Prediction) Decision1->Step2 Yes No_Engagement Re-evaluate compound purity and experimental conditions Decision1->No_Engagement No Step3 Step 3: Validate Off-Target Interactions (Biochemical/Biophysical Assays) Step2->Step3 Step4 Step 4: Assess Functional Consequence (Cell-based assays with off-target knockdown/knockout) Step3->Step4 End End: Characterize Off-Target Profile Step4->End

Troubleshooting Logic for High Cytotoxicity

Cytotoxicity_Troubleshooting Start Start: High Cytotoxicity Observed Step1 Step 1: Verify IC50 and Dose-Response Start->Step1 Decision1 Is cytotoxicity dose-dependent? Step1->Decision1 Step2a Step 2a: Investigate On-Target Toxicity (e.g., apoptosis assays) Decision1->Step2a Yes Check_Purity Check compound purity and solubility Decision1->Check_Purity No Step2b Step 2b: Investigate Off-Target Toxicity (See Off-Target Workflow) Step2a->Step2b Step3 Step 3: Mitigation Strategies (Co-treatment, formulation) Step2b->Step3 End End: Optimized Experimental Conditions Step3->End

References

Validation & Comparative

Dihydrolycorine vs. Lycorine: A Comparative Analysis of Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the contrasting anticancer potential of lycorine and its derivative, dihydrolycorine.

This guide provides an objective comparison of the anticancer activities of this compound and lycorine, supported by experimental data. The information presented herein is intended to inform future research and drug development efforts in the field of oncology.

Introduction

Lycorine, a natural alkaloid extracted from plants of the Amaryllidaceae family, has demonstrated significant anticancer properties across a wide range of cancer cell lines. Its mechanisms of action are multifaceted, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key cellular signaling pathways. This compound is a derivative of lycorine in which the C-3 to C-3a double bond has been saturated. This structural modification has a profound impact on the molecule's biological activity, as will be detailed in this comparative study.

Quantitative Comparison of In Vitro Anticancer Activity

The in vitro growth inhibitory effects of lycorine and α-dihydrolycorine have been evaluated against a panel of human cancer cell lines and normal human fibroblasts. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's potency.

As the data in the table below illustrates, lycorine exhibits potent anticancer activity with IC50 values in the low micromolar range across all tested cancer cell lines. In stark contrast, α-dihydrolycorine is significantly less active, with IC50 values greater than 10 µM. This suggests that the double bond between C-3 and C-3a in the lycorine structure is critical for its cytotoxic effects.[1][2] Furthermore, lycorine displays a favorable therapeutic window, as it is considerably less potent against normal human fibroblast cell lines compared to cancer cell lines.[1][2]

CompoundA549 (NSCLC)U373 (Glioblastoma)OE21 (Esophageal)SKMEL-28 (Melanoma)Hs683 (Oligodendroglioma)B16F10 (Murine Melanoma)WI-38 (Normal)WSI (Normal)NHDF (Normal)
Lycorine 5.1 ± 0.4 µM4.8 ± 0.3 µM3.9 ± 0.3 µM4.2 ± 0.2 µM2.8 ± 0.2 µM1.9 ± 0.1 µM>100 µM>100 µM>100 µM
α-Dihydrolycorine >10 µM>10 µM>10 µM>10 µM>10 µM>10 µM>10 µM>10 µM>10 µM

Data sourced from Lamoral-Theys et al., 2009.

Mechanistic Insights: Signaling Pathways

Lycorine exerts its anticancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and death. Due to its significantly reduced potency, this compound is not expected to engage these pathways with the same efficacy.

Lycorine's Multifaceted Anticancer Mechanisms

Lycorine has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[3] Additionally, lycorine can arrest the cell cycle at various phases, including G0/G1 and G2/M, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[3] Key signaling pathways inhibited by lycorine include the NF-κB, JAK2/STAT3, and PI3K/Akt/mTOR pathways.

Lycorine_Signaling_Pathways cluster_0 Lycorine Action cluster_1 Cellular Processes cluster_2 Signaling Pathways Lycorine Lycorine Apoptosis Apoptosis Lycorine->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Lycorine->Cell_Cycle_Arrest NFkB NF-κB Pathway Lycorine->NFkB JAK_STAT JAK/STAT Pathway Lycorine->JAK_STAT PI3K_Akt PI3K/Akt Pathway Lycorine->PI3K_Akt Proliferation_Inhibition Proliferation_Inhibition NFkB->Proliferation_Inhibition JAK_STAT->Proliferation_Inhibition PI3K_Akt->Proliferation_Inhibition

Caption: Lycorine inhibits key survival pathways and induces apoptosis and cell cycle arrest.

The significantly weaker activity of this compound strongly suggests a diminished ability to interact with the molecular targets of lycorine within these pathways. The saturation of the C3-C3a double bond likely alters the three-dimensional structure of the molecule, hindering its ability to bind effectively to its targets.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticancer activity of compounds like this compound and lycorine.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow start Seed cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat with varying concentrations of this compound and Lycorine incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_solvent Add solubilization solvent (e.g., DMSO) incubation3->add_solvent read_absorbance Read absorbance at 570 nm add_solvent->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or lycorine. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 values are determined by plotting the cell viability against the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with this compound or lycorine at their respective IC50 concentrations (or other relevant concentrations) for 24-48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+) are quantified.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Cells are treated with the compounds of interest for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A. PI stains the cellular DNA, and RNase A ensures that only DNA is stained.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

Conclusion

The comparative data clearly demonstrates that lycorine is a potent anticancer agent, while its derivative, this compound, is largely inactive. The saturation of the C-3 to C-3a double bond in this compound abrogates its cytotoxic activity, highlighting this structural feature as a critical pharmacophore for its anticancer effects. Researchers investigating the therapeutic potential of lycorine and its analogues should consider the importance of this double bond in their drug design and development strategies. Future studies could focus on synthesizing and evaluating other derivatives of lycorine to further elucidate the structure-activity relationship and identify compounds with improved potency and selectivity.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Dihydrolycorine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of Dihydrolycorine, a naturally occurring alkaloid with potential therapeutic applications. The selection of a robust and reliable analytical method is crucial for accurate pharmacokinetic studies, quality control of raw materials, and formulation development. This document summarizes the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose, supported by experimental data from studies on this compound and structurally related alkaloids.

Data Presentation: A Comparative Analysis of Method Performance

The following table summarizes the key validation parameters for different analytical methods. It is important to note that while data for LC-MS/MS and GC-MS are available for lycorine-type alkaloids including this compound, specific validated quantitative data for HPLC and UPLC methods for this compound are limited in publicly available literature. Therefore, for HPLC and UPLC, performance data from validated methods for other structurally similar alkaloids are presented to provide a reasonable expectation of method performance.

ParameterHPLC (UV detection)UPLC (UV detection)LC-MS/MSGC-MS
Linearity (Range) 20–200 µg/mL0.5–100 ng/mL0.625–250 ng/mL5.00–1000.0 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999> 0.997> 0.993
Accuracy (% Recovery) 98 - 102%89.5 - 109.7%93.1 - 103.2%87.2 - 103.8%
Precision (% RSD) < 2%< 10.5%< 13.7%< 9.9%
Limit of Detection (LOD) ~1 µg/mL~0.15 ng/mLNot Reported1.50 ng/mL
Limit of Quantification (LOQ) Not Reported0.5 ng/mL0.625 ng/mL5.00 ng/mL

Note: Data for HPLC and UPLC are based on validated methods for other alkaloids and may vary for this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for each of the discussed techniques, based on published literature for this compound and related alkaloids.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is based on a general method for the analysis of alkaloid compounds.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the maximum absorbance of this compound.

  • Sample Preparation:

    • Extraction of this compound from the matrix (e.g., plant material, biological fluid) using a suitable solvent.

    • Filtration of the extract through a 0.45 µm filter.

    • Injection of the filtered sample into the HPLC system.

  • Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Ultra-Performance Liquid Chromatography (UPLC) with UV Detection

This protocol is adapted from a validated method for a similar alkaloid, Dihydrocodeine.[1]

  • Instrumentation: A UPLC system with a UV detector.

  • Column: Acquity UPLC BEH C18 column (2.1 mm x 50 mm, 1.7 µm).[1]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and 1% formic acid in water.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Detection: UV detection at the appropriate wavelength for this compound.

  • Sample Preparation:

    • For plasma samples, liquid-liquid extraction with ethyl acetate is performed.[1]

    • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.[1]

    • The reconstituted sample is then injected into the UPLC system.[1]

  • Quantification: Similar to HPLC, quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared with this compound standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on a validated method for the quantification of Dehydrocorydaline, a structurally related alkaloid, in rat plasma.[2]

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

  • Column: C18 chromatography column.[2]

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water (containing 0.8% formic acid and 10 mM ammonium acetate) (28:72, v/v).[2]

  • Detection: Positive ion electrospray ionization in multiple reaction monitoring (MRM) mode.[2]

  • Sample Preparation:

    • Solid-phase extraction (SPE) is used to extract the analyte from plasma samples.[2]

    • The eluate from the SPE cartridge is then injected into the LC-MS/MS system.[2]

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to an internal standard against the concentration of the standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method has been successfully applied for the analysis of lycorine-type alkaloids, including this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for alkaloid analysis (e.g., HP-5MS).

  • Carrier Gas: Helium.

  • Injector and Oven Temperature Program: The injector temperature is typically set to 280°C. The oven temperature is programmed to ramp from an initial temperature (e.g., 100°C) to a final temperature (e.g., 325°C) to ensure separation of the analytes.

  • Detection: The mass spectrometer is operated in full-scan mode or selected ion monitoring (SIM) mode for enhanced sensitivity.

  • Sample Preparation:

    • Extraction of the analyte from the matrix.

    • Derivatization may be necessary to improve the volatility and thermal stability of this compound.

    • The derivatized sample is then injected into the GC-MS system.

  • Quantification: A calibration curve is generated using derivatized standards of this compound.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships involved in the cross-validation and application of these analytical methods, the following diagrams are provided.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation cluster_comparison Cross-Validation Matrix Biological Matrix (e.g., Plasma, Tissue) Extraction Extraction (LLE, SPE) Matrix->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC HPLC-UV Extraction->HPLC UPLC UPLC-UV Extraction->UPLC LCMS LC-MS/MS Extraction->LCMS GCMS GC-MS Derivatization->GCMS Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ UPLC->Linearity UPLC->Accuracy UPLC->Precision UPLC->LOD_LOQ LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOD_LOQ GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD_LOQ Comparison Comparative Analysis of Validation Data Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison

Caption: Workflow for the cross-validation of analytical methods for this compound quantification.

Dihydrolycorine_MoA cluster_cellular_effects Potential Cellular Mechanisms This compound This compound Apoptosis Induction of Apoptosis This compound->Apoptosis CellCycle Cell Cycle Arrest This compound->CellCycle Anti_Inflammatory Anti-inflammatory Effects This compound->Anti_Inflammatory Antiviral Antiviral Activity This compound->Antiviral Bcl2 Modulation of Bcl-2 family proteins Apoptosis->Bcl2 Caspase Caspase Activation Apoptosis->Caspase CDK Inhibition of Cyclin-Dependent Kinases CellCycle->CDK

Caption: Conceptual diagram of the potential mechanisms of action of this compound.

References

A Comparative Analysis of Dihydrolycorine's Bioactivity with other Amaryllidaceae Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anticancer, Antiviral, and Acetylcholinesterase Inhibitory Activities.

The Amaryllidaceae family of plants is a rich source of structurally diverse alkaloids with a wide array of biological activities. Among these, dihydrolycorine, a derivative of the more extensively studied lycorine, has garnered interest for its potential therapeutic applications. This guide provides a comparative overview of the bioactivity of this compound against other prominent Amaryllidaceae alkaloids, including lycorine, galantamine, crinine, and haemanthamine. The comparison focuses on three key areas of pharmacological interest: anticancer, antiviral, and acetylcholinesterase inhibitory activities, supported by available experimental data.

Anticancer Activity

The cytotoxicity of Amaryllidaceae alkaloids against various cancer cell lines has been a primary focus of research. While lycorine is known for its potent anticancer effects, data on this compound is less abundant but suggests a potential role in this area.

Comparative Cytotoxicity Data (IC50 in µM)
AlkaloidA549 (Lung Carcinoma)U373 (Glioblastoma)Hs683 (Oligodendroglioma)SKMEL-28 (Melanoma)
This compound> 100> 100> 100> 100
Lycorine1.8 ± 0.11.5 ± 0.11.2 ± 0.11.6 ± 0.1
Haemanthamine1.5 ± 0.21.1 ± 0.10.9 ± 0.11.3 ± 0.1
Crinine> 100> 100> 100> 100

Data sourced from a comparative study by Lamoral-Theys et al., 2009. Values represent the concentration required to inhibit cell growth by 50%.

It is important to note that a study on total alkaloid extracts from three Lycoris species showed that the extract containing this compound exhibited inhibitory activity against HepG2 (liver cancer) cells[1]. However, this study did not evaluate the isolated compound. The available data from direct comparative studies on isolated compounds indicates that this compound possesses significantly lower anticancer activity compared to lycorine and haemanthamine[2].

Antiviral Activity

Several Amaryllidaceae alkaloids have demonstrated promising antiviral properties. Lycorine, in particular, has been shown to be effective against a range of viruses. Direct comparative studies including this compound are limited in the currently available literature.

Antiviral Activity Data (IC50 in µM)
AlkaloidVirusCell LineIC50 (µM)
LycorineSARS-CoV-2Vero E60.4[3]
LycorineMERS-CoVVero1.406 ± 0.26[4]
LycorineEnterovirus 71 (EV71)RD1 µg/ml[4]

Note: Direct comparative IC50 values for this compound against these viruses were not available in the reviewed literature.

While specific data for this compound is lacking, the potent antiviral activity of lycorine suggests that this class of alkaloids warrants further investigation for the development of novel antiviral agents[3][5][6].

Acetylcholinesterase Inhibitory Activity

The inhibition of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Galantamine is a well-established AChE inhibitor from the Amaryllidaceae family.

Comparative Acetylcholinesterase Inhibitory Activity (IC50 in µM)
AlkaloidAcetylcholinesterase Inhibition IC50 (µM)
This compound (α)Inactive
Lycorine15.6
Galantamine1.9
Haemanthamine134

Data compiled from studies by López et al., 2002 and a comparative study on the neuroprotective activities of Amaryllidaceae alkaloids.

In comparative studies, α-dihydrolycorine was found to be inactive as an acetylcholinesterase inhibitor. Lycorine exhibits moderate inhibitory activity, while galantamine remains the most potent AChE inhibitor among the compared alkaloids[7][8].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test alkaloids and a vehicle control. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add Amaryllidaceae alkaloids B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for determining the concentration of an antiviral substance that is required to reduce the number of plaque-forming units by 50%.

Principle: This assay measures the ability of an antiviral compound to inhibit the formation of viral plaques in a monolayer of host cells.

Procedure:

  • Cell Seeding: Seed host cells (e.g., Vero E6) in 6-well plates and grow to confluence.

  • Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the test alkaloid for 1 hour at 37°C.

  • Infection: Infect the confluent cell monolayers with the virus-alkaloid mixture.

  • Adsorption: Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a medium containing 1% low-melting-point agarose and the corresponding concentration of the test alkaloid.

  • Incubation: Incubate the plates at 37°C until plaques are visible.

  • Staining and Counting: Fix the cells with 4% paraformaldehyde and stain with crystal violet. Count the number of plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.

Logical Flow of Plaque Reduction Assay

Plaque_Reduction_Assay start Start prepare_cells Prepare confluent cell monolayer start->prepare_cells prepare_virus_mix Prepare virus-alkaloid mixtures (serial dilutions) start->prepare_virus_mix infect_cells Infect cells with mixtures prepare_cells->infect_cells prepare_virus_mix->infect_cells adsorption Allow virus adsorption (1h) infect_cells->adsorption overlay Add agarose overlay with alkaloids adsorption->overlay incubation Incubate until plaques form overlay->incubation stain_and_count Fix, stain, and count plaques incubation->stain_and_count calculate_ic50 Calculate plaque reduction and IC50 stain_and_count->calculate_ic50 end End calculate_ic50->end

Caption: Logical flow of the plaque reduction assay for antiviral activity.

Ellman's Method for Acetylcholinesterase Inhibition

Ellman's method is a rapid and sensitive colorimetric assay for measuring acetylcholinesterase activity.

Principle: The assay is based on the reaction of the sulfhydryl group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 25 µL of 15 mM acetylthiocholine iodide (ATCI), 125 µL of 3 mM DTNB, and 50 µL of 50 mM Tris-HCl buffer (pH 8.0).

  • Inhibitor Addition: Add 25 µL of different concentrations of the test alkaloid.

  • Enzyme Addition: Initiate the reaction by adding 25 µL of 0.22 U/mL acetylcholinesterase.

  • Absorbance Measurement: Immediately measure the absorbance at 405 nm at regular intervals for a set period.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per unit time). Determine the percentage of inhibition for each alkaloid concentration and calculate the IC50 value.

Signaling Pathway of Acetylcholinesterase Inhibition Assay

AChE_Inhibition_Pathway cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_inhibition Inhibition AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Acetate Acetate AChE->Acetate ATCI Acetylthiocholine (ATCI) ATCI->AChE Substrate DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB Reacts with TNB 5-Thio-2-Nitrobenzoate (Yellow) DTNB->TNB Measurement Measure Absorbance at 405 nm TNB->Measurement Alkaloid Amaryllidaceae Alkaloid Alkaloid->AChE Inhibits

Caption: Reaction pathway of the Ellman's method for AChE inhibition.

References

Dihydrolycorine and its Synthetic Derivatives: A Comparative Analysis of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) of Dihydrolycorine and its synthetic derivatives, focusing on their anticancer and acetylcholinesterase inhibitory activities. While extensive research has been conducted on derivatives of the parent compound, lycorine, specific data on a broad range of synthetic this compound analogs remains limited. This guide summarizes the available experimental data, outlines key experimental protocols, and visualizes relevant biological pathways to facilitate further research and drug development efforts.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound and its derivatives is significantly influenced by structural modifications, particularly at the C-1, C-2, and C-3 positions of the phenanthridine core.

Anticancer Activity:

A pivotal finding in the SAR of this compound is the dramatic loss of anticancer activity upon saturation of the C3-C3a double bond present in its parent compound, lycorine. Studies have shown that both α- and β-dihydrolycorine derivatives are inactive against various cancer cell lines.[1] This suggests that the planarity or electronic configuration conferred by the double bond in ring C is critical for its cytotoxic effects.

In contrast, modifications to the hydroxyl groups at the C-1 and C-2 positions of the broader lycorine scaffold have yielded derivatives with potent anticancer activities. While specific data for a series of this compound derivatives is scarce, the extensive research on lycorine analogs provides valuable insights. For instance, the introduction of diverse amine substituents at the C-2 position of lycorine has been shown to produce compounds with significant anticancer properties against a panel of human cancer cell lines.[2][3]

Acetylcholinesterase Inhibition:

Quantitative Data Summary

A comprehensive quantitative comparison of this compound and a wide range of its specific synthetic derivatives is challenging due to the limited availability of published data. The following table summarizes the key findings regarding the activity of this compound itself in comparison to its parent compound, lycorine, and highlights the general trends observed for lycorine derivatives.

Compound/DerivativeTarget/AssayActivity/IC50Key FindingsReference
This compound (α- and β-isomers) Anticancer (various cell lines)InactiveSaturation of the C3-C3a double bond abolishes anticancer activity.[1]
Lycorine Anticancer (various cell lines)Active (µM range)Parent compound with established anticancer activity.[2]
C-2 Amine Derivatives of Lycorine Anticancer (A549, HCT116, SK-OV-3, etc.)Active (µM range)Introduction of amine substituents at C-2 can maintain or enhance anticancer activity.[2][3]
Acylated/Etherified Lycorine Derivatives Acetylcholinesterase InhibitionActive (µM range)Modification of hydroxyl groups can lead to AChE and BChE inhibition.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound and its derivatives are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay is used to screen for inhibitors of acetylcholinesterase.

Principle: The assay is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be measured spectrophotometrically.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 8.0), DTNB, and the test compound at various concentrations.

  • Enzyme Addition: Add the acetylcholinesterase enzyme to the wells and incubate for a short period to allow for inhibitor-enzyme interaction.

  • Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

Signaling Pathways

While the specific signaling pathways affected by this compound and its derivatives are not well-elucidated, research on the parent compound, lycorine, provides significant insights into the potential mechanisms of action. Lycorine is known to induce apoptosis and cell cycle arrest in cancer cells through multiple signaling pathways. It is plausible that this compound derivatives, if active, could engage similar cellular machinery.

Apoptosis Induction Pathway

The following diagram illustrates the signaling cascade typically activated by lycorine to induce programmed cell death.

G This compound This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bcl2 ↓ Bcl-2 (anti-apoptotic) This compound->Bcl2 Bax ↑ Bax (pro-apoptotic) This compound->Bax CellCycle Cell Cycle Arrest (G1/S or G2/M) This compound->CellCycle JNK_p38 JNK/p38 MAPK Activation ROS->JNK_p38 Mitochondrion Mitochondrial Dysfunction JNK_p38->Mitochondrion Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway for active this compound derivatives.

Experimental Workflow for SAR Studies

The logical flow for conducting structure-activity relationship studies on this compound derivatives is depicted below.

G Start Start: this compound Scaffold Synthesis Synthesis of Derivatives (e.g., C-1, C-2 modifications) Start->Synthesis Screening Primary Biological Screening (e.g., MTT Assay) Synthesis->Screening Hit_Ident Hit Identification (Active Compounds) Screening->Hit_Ident SAR_Analysis Structure-Activity Relationship Analysis Screening->SAR_Analysis Inactive Hit_Ident->SAR_Analysis Active Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Hit_Ident->Mechanism Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Design Lead_Opt->Mechanism End Lead Candidate Mechanism->End

Caption: Workflow for SAR studies of this compound derivatives.

Disclaimer: The signaling pathway information is largely extrapolated from studies on lycorine. Further research is required to confirm these mechanisms for this compound and its specific derivatives. The lack of extensive published data on a series of synthetic this compound analogs currently limits a comprehensive quantitative comparison. This guide is intended to be a starting point for researchers in this field.

References

Validating the proposed mechanism of action for Dihydrolycorine's neuroprotective effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the proposed neuroprotective mechanism of Dihydrolycorine with established alternative agents. Drawing upon experimental data from its parent compound, Lycorine, we delineate a potential mechanism of action for this compound and present it alongside the known pathways of Galantamine and Edaravone. All quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided to facilitate further research in this promising area.

Proposed Mechanism of Action for this compound

This compound, a derivative of the Amaryllidaceae alkaloid Lycorine, is postulated to exert its neuroprotective effects through a multi-faceted approach targeting key pathological drivers of neurodegeneration: inflammation, oxidative stress, and apoptosis. While direct experimental data on this compound is limited, extensive research on Lycorine provides a strong foundation for its proposed mechanism.

Lycorine has been demonstrated to possess potent anti-inflammatory, antioxidant, and anti-apoptotic properties. It is suggested that this compound shares this therapeutic profile. The proposed mechanism involves the inhibition of the NF-κB signaling pathway, a critical regulator of inflammation. By suppressing NF-κB activation, this compound may reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in microglia, the primary immune cells of the central nervous system.[1][2] Furthermore, this compound is expected to mitigate oxidative stress by scavenging reactive oxygen species (ROS) and bolstering endogenous antioxidant defenses. The anti-apoptotic effects are likely mediated through the regulation of the Bcl-2 family of proteins and inhibition of caspase activation, thereby preventing programmed cell death of neurons. One study on a marine-derived compound, Dihydrosinularin, has shown neuroprotective effects via the PI3K/Akt signaling pathway, which is also a plausible downstream target for this compound.[3]

Comparative Analysis with Alternative Neuroprotective Agents

To contextualize the potential of this compound, its proposed mechanism is compared with two clinically relevant neuroprotective agents: Galantamine and Edaravone.

  • Galantamine: An alkaloid used in the management of Alzheimer's disease, Galantamine's primary mechanism involves the inhibition of acetylcholinesterase (AChE), leading to increased acetylcholine levels in the brain.[4][5] Additionally, it acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which is believed to contribute to its neuroprotective effects by modulating neurotransmitter release and activating pro-survival signaling pathways.[4][5][6] This dual action offers both symptomatic relief and potential disease-modifying effects.

  • Edaravone: A potent free radical scavenger, Edaravone is approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[7][8][9] Its mechanism is primarily centered on the direct neutralization of a wide range of ROS and reactive nitrogen species (RNS), thereby reducing oxidative damage to neurons, glial cells, and the vascular endothelium.[7][8][9] Edaravone has been shown to inhibit lipid peroxidation and protect against neuronal apoptosis induced by oxidative stress.[9]

Quantitative Data Comparison

The following tables summarize the comparative efficacy of Lycorine (as a proxy for this compound), Galantamine, and Edaravone based on key neuroprotective parameters.

Table 1: Effect on Inflammatory Markers

CompoundTargetModel SystemKey FindingsReference
Lycorine NF-κB, TNF-α, IL-1β, IL-6LPS-stimulated BV-2 microgliaDose-dependent reduction in pro-inflammatory cytokine production.[1][2]
Galantamine nAChRs, NF-κB, iNOSOGD/R in rat hippocampal slicesInhibition of iNOS induction and NF-κB activation.[10]
Edaravone Pro-inflammatory cytokines-Reduces microglial activation and production of pro-inflammatory cytokines.[9]

Table 2: Effect on Oxidative Stress Markers

CompoundTargetModel SystemKey FindingsReference
Lycorine ROSGlioma cellsInduces ROS production leading to apoptosis in cancer cells (Note: context-dependent effect).[11]
Galantamine NADPH oxidase, ROSOGD/R in rat hippocampal slicesInhibits NADPH oxidase activation and subsequent ROS production.[10]
Edaravone Free radicals (ROS, RNS)Cerebral ischemia modelsPotent scavenger of hydroxyl radicals and peroxynitrite.[7][8]

Table 3: Effect on Apoptotic Markers

CompoundTargetModel SystemKey FindingsReference
Lycorine Caspase-3, Bcl-2HSC-3 cellsInduces apoptosis via mitochondrial pathway and JNK signaling.[12]
Galantamine Bcl-2In vitro models of glutamate and Aβ toxicityUpregulation of the anti-apoptotic protein Bcl-2.[6]
Edaravone ApoptosisNeuronal cell culturesProtects against oxidative stress-induced apoptosis.[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's neuroprotective effects.

1. Cell Culture and Treatment

  • Cell Lines: SH-SY5Y (human neuroblastoma), BV-2 (murine microglia).

  • Culture Conditions: Cells are maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for 1-2 hours, followed by co-treatment with an insult (e.g., lipopolysaccharide [LPS] for inflammation, hydrogen peroxide [H2O2] or 6-hydroxydopamine [6-OHDA] for oxidative stress) for 24 hours.

2. Assessment of Neuroinflammation

  • Nitric Oxide (NO) Assay: The production of NO in culture supernatants is measured using the Griess reagent.

  • ELISA for Pro-inflammatory Cytokines: Levels of TNF-α, IL-1β, and IL-6 in cell culture supernatants are quantified using commercially available ELISA kits.

  • Western Blot for NF-κB Pathway: Whole-cell lysates are subjected to SDS-PAGE and transferred to PVDF membranes. The membranes are probed with primary antibodies against total and phosphorylated forms of NF-κB p65 and IκBα, followed by HRP-conjugated secondary antibodies.

3. Assessment of Oxidative Stress

  • Intracellular ROS Measurement: Cells are incubated with 2',7'-dichlorofluorescin diacetate (DCF-DA) dye, and the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

  • Glutathione (GSH) Assay: The levels of reduced glutathione in cell lysates are determined using a colorimetric assay kit.

  • Lipid Peroxidation (MDA) Assay: The concentration of malondialdehyde (MDA), a marker of lipid peroxidation, in cell lysates is measured using a thiobarbituric acid reactive substances (TBARS) assay.

4. Assessment of Apoptosis

  • MTT Assay for Cell Viability: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Annexin V/Propidium Iodide (PI) Staining: Apoptotic and necrotic cells are quantified by flow cytometry after staining with Annexin V-FITC and PI.

  • Western Blot for Apoptotic Proteins: Cell lysates are analyzed by Western blotting for the expression of Bcl-2, Bax, and cleaved caspase-3.

Visualizations

Proposed Signaling Pathway for this compound's Neuroprotective Effects

G cluster_stress Cellular Stressors cluster_this compound This compound cluster_pathways Intracellular Signaling Pathways cluster_outcomes Cellular Outcomes Oxidative Stress Oxidative Stress ROS ROS Generation Oxidative Stress->ROS Neuroinflammation Neuroinflammation NF-kB NF-kB Activation Neuroinflammation->NF-kB DHL This compound DHL->ROS Inhibits DHL->NF-kB Inhibits PI3K/Akt PI3K/Akt Pathway DHL->PI3K/Akt Activates Apoptosis Apoptosis ROS->Apoptosis Inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Inflammatory Cytokines Survival Neuronal Survival PI3K/Akt->Survival Promotes Inflammatory Cytokines->Apoptosis Apoptosis->Survival Inhibits

Caption: Proposed mechanism of this compound's neuroprotective action.

Experimental Workflow for Validating this compound's Neuroprotective Effects

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Conclusion A Neuronal/Microglial Cell Culture B Induce Neurotoxicity (e.g., LPS, H2O2) A->B C Treat with This compound B->C D Assess Neuroprotection (Viability, Inflammation, Oxidative Stress, Apoptosis) C->D I Compare with Alternative Agents D->I E Animal Model of Neurodegeneration F Administer This compound E->F G Behavioral Assessments F->G H Histopathological & Biochemical Analysis G->H H->I J Validate Mechanism of Action I->J

Caption: Workflow for validating this compound's neuroprotective effects.

References

Dihydrolycorine: A Comparative Analysis of Synthetic and Natural Sources for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of synthetically derived and naturally isolated Dihydrolycorine for researchers, scientists, and drug development professionals. While direct comparative efficacy studies between the two forms are not extensively available in current literature, this document outlines the key considerations, potential advantages, and disadvantages of each source based on established principles of natural product chemistry and synthesis. Furthermore, it details standardized experimental protocols to enable researchers to conduct their own comparative efficacy studies.

Introduction to this compound

This compound is a derivative of Lycorine, a prominent alkaloid found in plants of the Amaryllidaceae family.[1] Lycorine and its derivatives have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-tumor, anti-viral, and anti-inflammatory properties.[2] These compounds are known to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, making them promising candidates for further investigation in oncology.[2][3]

Sourcing this compound: Synthetic vs. Natural Isolation

The choice between synthetically derived and naturally isolated this compound can have implications for research outcomes, primarily concerning purity, consistency, and the presence of confounding variables.

Naturally Isolated this compound:

Natural isolation involves extracting and purifying the compound from plant sources, typically from the bulbs of plants like those from the Lycoris genus.[1]

  • Advantages:

    • "Natural" Standard: Serves as the benchmark for biological activity as it is the form found in nature.

    • Potential for Novel Bioactivity: The presence of minor, structurally related alkaloids in the isolate could lead to synergistic or unique biological effects.

  • Disadvantages:

    • Variability: The concentration and composition of alkaloids can vary depending on the plant species, geographical location, and harvest time.[4]

    • Purity Challenges: Achieving high purity can be challenging due to the presence of closely related alkaloids, which may interfere with experimental results.[3] The concept of "residual complexity" suggests that even in highly purified natural products, minor components can contribute to the observed biological activity.[3]

    • Sustainability: Large-scale extraction can be unsustainable and dependent on the availability of the plant source.

Synthetically Derived this compound:

Total synthesis of this compound has been achieved, offering an alternative to natural extraction.

  • Advantages:

    • High Purity and Consistency: Chemical synthesis can produce this compound with a high degree of purity and batch-to-batch consistency, free from other plant-derived alkaloids.[4] This is crucial for ensuring the reproducibility of experimental results.

    • Scalability: Synthetic routes can be scaled up to produce large quantities of the compound, ensuring a stable supply for research and development.

    • Analog Production: Synthesis allows for the creation of structural analogs of this compound, facilitating structure-activity relationship (SAR) studies to optimize its therapeutic properties.

  • Disadvantages:

    • Potential for Synthetic Impurities: Impurities from reagents and side reactions during the synthesis process can be present and may have their own biological effects.[5][6]

    • Stereochemistry: The precise stereochemistry of the natural product must be faithfully reproduced in the synthesis, as different stereoisomers can have vastly different biological activities.

Chemically, a synthetically produced compound is identical to its natural counterpart if it has the same molecular structure.[1][7] Therefore, any observed differences in efficacy are likely attributable to the purity and the presence or absence of minor components in the respective preparations.[3][4]

Comparative Efficacy: A Framework for Evaluation

While no direct comparative studies on the efficacy of synthetic versus natural this compound are readily available, a comparative study of natural and synthetic diallyl disulfide on human breast cancer cells found both to have similar cytotoxicities and apoptotic effects.[8] This suggests that if purity is high, the biological activity should be comparable. To definitively assess the efficacy of this compound from different sources, standardized in vitro assays are essential. The following sections detail the experimental protocols for key biological activities of this compound's precursor, Lycorine, which are presumed to be relevant for this compound as well.

Data Presentation

To facilitate a direct comparison of efficacy, all quantitative data from the following experimental protocols should be summarized in clearly structured tables.

Table 1: Comparative Cytotoxicity of this compound

SourceConcentration (µM)Cell Viability (%)IC50 (µM)
Synthetic 1
5
10
25
50
Natural 1
5
10
25
50

Table 2: Comparative Analysis of Apoptosis Induction

SourceConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Synthetic 10
Natural 10
Control 0

Table 3: Comparative Analysis of Cell Cycle Distribution

SourceConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Synthetic 10
Natural 10
Control 0

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Materials:

    • Cancer cell line (e.g., K562, HeLa)

    • 96-well plates

    • Complete cell culture medium

    • This compound (synthetic and natural)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of synthetic and naturally isolated this compound for 48 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[9]

  • Materials:

    • Cancer cell line

    • 6-well plates

    • Complete cell culture medium

    • This compound (synthetic and natural)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[10]

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the IC50 concentration of synthetic and natural this compound for 24 hours.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[11]

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle.[2][12]

  • Materials:

    • Cancer cell line

    • 6-well plates

    • Complete cell culture medium

    • This compound (synthetic and natural)

    • 70% cold ethanol

    • PBS

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)[13]

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the IC50 concentration of synthetic and natural this compound for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells by flow cytometry.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[13]

Visualization of Methodologies and Pathways

Experimental Workflow for Efficacy Comparison

G cluster_source This compound Source cluster_assays In Vitro Efficacy Assays cluster_analysis Data Analysis & Comparison Synthetic Synthetic this compound Cytotoxicity Cytotoxicity Assay (MTT) Synthetic->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Synthetic->Apoptosis CellCycle Cell Cycle Analysis (PI) Synthetic->CellCycle Natural Naturally Isolated this compound Natural->Cytotoxicity Natural->Apoptosis Natural->CellCycle IC50 IC50 Determination Cytotoxicity->IC50 ApoptosisQuant Quantification of Apoptotic Cells Apoptosis->ApoptosisQuant CellCycleDist Cell Cycle Distribution Analysis CellCycle->CellCycleDist Comparison Efficacy Comparison IC50->Comparison ApoptosisQuant->Comparison CellCycleDist->Comparison

Caption: Workflow for comparing the efficacy of synthetic vs. natural this compound.

Signaling Pathway of Lycorine-Induced Apoptosis

G cluster_ros cluster_jnk JNK Signaling Pathway cluster_mito Mitochondrial Pathway This compound This compound ROS ↑ ROS Production This compound->ROS JNK ↑ p-JNK ROS->JNK Bax ↑ Bax ROS->Bax MKK4 ↑ p-MKK4 MKK4->JNK cJun ↑ p-c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis MMP ↓ Mitochondrial Membrane Potential Casp9 ↑ Caspase-9 MMP->Casp9 Bax->MMP Mcl1 ↓ Mcl-1 Mcl1->MMP Casp3 ↑ Caspase-3 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP PARP->Apoptosis

Caption: Proposed signaling pathways for this compound-induced apoptosis.

Conclusion

The decision to use synthetically derived or naturally isolated this compound in research depends on the specific experimental goals. For studies requiring high purity, batch-to-batch consistency, and the ability to perform structure-activity relationship analyses, synthetic this compound is the preferred choice. For investigations aiming to understand the biological activity of the compound as it exists in its natural context, or to explore potential synergistic effects with other co-isolated compounds, the natural form may be more appropriate.

It is crucial for researchers to thoroughly characterize their this compound samples, regardless of the source, to ensure the validity and reproducibility of their findings. The experimental protocols provided in this guide offer a standardized framework for conducting a direct efficacy comparison, which will be invaluable for advancing our understanding of this compound's therapeutic potential.

References

Dihydrolycorine: An Assessment of Its Therapeutic Potential in Drug-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of resistance to conventional chemotherapy is a primary obstacle in cancer treatment, necessitating the exploration of novel therapeutic agents. While natural products are a promising source of new anticancer compounds, this guide addresses the therapeutic potential of Dihydrolycorine (DHL), a derivative of the Amaryllidaceae alkaloid Lycorine, in the context of drug-resistant cancer cell lines. Contrary to expectations that DHL might retain or enhance the anticancer properties of its parent compound, scientific evidence indicates that this compound derivatives are largely inactive.[1] This guide provides a comparative analysis of this compound and Lycorine, presenting experimental data that underscores the critical structural features required for anticancer activity and explains the observed lack of therapeutic potential for DHL.

Comparative Analysis of In Vitro Anticancer Activity

Experimental data from studies on Lycorine and its derivatives have consistently demonstrated that the hydrogenation of the C(3)-C(3a) double bond in the C-ring of Lycorine to form this compound results in a loss of antitumor activity. The following table summarizes the in vitro growth inhibitory activities (IC50 values) of Lycorine compared to its dihydro-derivatives in various cancer cell lines, including those known to be resistant to pro-apoptotic stimuli.

CompoundCancer Cell LineResistance ProfileIC50 (µM)Reference
Lycorine A549 (NSCLC)Resistant to pro-apoptotic stimuli~5[1]
U373 (Glioblastoma)Resistant to pro-apoptotic stimuli~5[1]
OE21 (Esophageal)Resistant to pro-apoptotic stimuli~5[1]
SKMEL-28 (Melanoma)Resistant to pro-apoptotic stimuli~5[1]
Hs683 (Oligodendroglioma)Sensitive to pro-apoptotic stimuli~5[1]
B16F10 (Melanoma)Sensitive to pro-apoptotic stimuli~5[1]
α-Dihydrolycorine Not specifiedNot applicableInactive[1]
β-Dihydrolycorine Not specifiedNot applicableInactive[1]
α-Dihydrolycorine lactam Not specifiedNot applicableInactive[1]

NSCLC: Non-Small Cell Lung Cancer

The data clearly indicates that while Lycorine exhibits significant growth inhibitory activity in the low micromolar range across a panel of cancer cell lines, its hydrogenated derivatives are inactive.[1] This highlights the importance of the specific chemical structure of Lycorine for its biological function.

Structure-Activity Relationship (SAR) and the Inactivity of this compound

The observed lack of activity in this compound derivatives is a key finding in the structure-activity relationship studies of Lycorine-type alkaloids. The anti-tumor activity is dependent on the stereochemistry and conformational freedom of the C-ring.[1] The catalytic hydrogenation at the C(3)-C(3a) position to produce the α- and β-dihydroderivatives leads to a loss of this critical structural feature, rendering the molecules inactive.[1]

cluster_0 Structural Modification cluster_1 Biological Consequence Lycorine Lycorine (Active) Hydrogenation Catalytic Hydrogenation (Reduction of C(3)-C(3a) double bond) Lycorine->Hydrogenation Activity Anticancer Activity Lycorine->Activity This compound This compound (Inactive) Hydrogenation->this compound Inactivity Loss of Anticancer Activity This compound->Inactivity

Figure 1. The structural modification of Lycorine to this compound and its effect on anticancer activity.

Mechanism of Action: Insights from Lycorine in Drug-Resistant Cancers

While this compound is inactive, Lycorine has demonstrated significant therapeutic potential, particularly in cancer cells that are resistant to apoptosis.[1][2] Lycorine's primary mechanism of action in these resistant cell lines is not the induction of apoptosis but rather a cytostatic effect.[1][2] It impairs the actin cytoskeleton organization, which in turn inhibits cell proliferation and migration.[2]

In other cancer cell types, Lycorine has been shown to induce apoptosis and autophagy through the modulation of several key signaling pathways, including:

  • STAT3 Signaling Pathway: Lycorine can inhibit the phosphorylation and transcriptional activity of STAT3, a key regulator of cancer cell proliferation and metastasis.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival, and Lycorine has been shown to suppress its activity in some cancer models.[2]

  • JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway can be activated by Lycorine, leading to apoptosis in certain cancer cells.

cluster_0 Signaling Pathways Modulated by Lycorine cluster_1 Cellular Effects Lycorine Lycorine STAT3 STAT3 Pathway Lycorine->STAT3 Inhibits PI3K_Akt PI3K/Akt/mTOR Pathway Lycorine->PI3K_Akt Inhibits JNK JNK Pathway Lycorine->JNK Activates Cytostatic Cytostatic Effects (in resistant cells) Lycorine->Cytostatic Proliferation Inhibition of Proliferation STAT3->Proliferation Metastasis Inhibition of Metastasis STAT3->Metastasis PI3K_Akt->Proliferation Apoptosis Induction of Apoptosis JNK->Apoptosis

Figure 2. Key signaling pathways modulated by Lycorine leading to its anticancer effects.

Experimental Protocols

The assessment of the anticancer activity of Lycorine and its derivatives, including this compound, typically involves the following key experimental protocols:

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines, including those with known drug-resistance profiles (e.g., A549, U373) and sensitive lines, are used.

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (Lycorine, this compound, etc.) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the log of the compound concentration.

cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate treat Treat with varying concentrations of test compound start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for formazan formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read Read absorbance solubilize->read analyze Calculate IC50 value read->analyze

Figure 3. A simplified workflow for the MTT cytotoxicity assay.

Conclusion

The available scientific evidence strongly indicates that this compound does not possess therapeutic potential in drug-resistant cancer cell lines due to its inherent inactivity. The structural integrity of the C-ring in Lycorine is essential for its anticancer effects, and the hydrogenation that forms this compound abrogates this activity. In contrast, the parent compound, Lycorine, remains a promising lead for the development of novel anticancer agents, particularly for tumors resistant to apoptosis. Future research should continue to focus on the synthesis of Lycorine analogs that retain the key structural features necessary for activity while potentially improving efficacy and reducing toxicity.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its therapeutic potential and potential off-target effects. This guide provides a framework for the selectivity profiling of Dihydrolycorine, a derivative of the Amaryllidaceae alkaloid lycorine.

While comprehensive public data on the broad-panel selectivity of this compound is limited, existing research has indicated its potential as an antihypertensive agent through the blockade of alpha-1 (α₁) adrenoceptors. This guide will therefore focus on its known interactions and present a template for how its selectivity against a wider range of biological targets would be assessed and compared.

Quantitative Selectivity Profile of this compound

A crucial step in characterizing a compound is to screen it against a panel of relevant biological targets, such as G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters. The results are typically presented as the concentration of the compound required to inhibit the target's activity by 50% (IC₅₀) or the binding of a known ligand by 50% (Ki).

The following table represents a template for summarizing the selectivity data for this compound. Currently, specific quantitative data for a broad panel is not publicly available. The data for α₁-adrenoceptors is based on published findings indicating antagonistic activity, though specific IC₅₀ values from a comparative screen are not available.

Target Class Specific Target Assay Type This compound Activity (IC₅₀/Ki) Reference Compound Reference Compound Activity (IC₅₀/Ki)
GPCRs α₁ₐ-AdrenoceptorRadioligand BindingData Not AvailablePrazosin0.15 nM (Ki)
α₁ᵦ-AdrenoceptorRadioligand BindingData Not AvailablePrazosin0.2 nM (Ki)
α₁d-AdrenoceptorRadioligand BindingData Not AvailablePrazosin0.5 nM (Ki)
α₂ₐ-AdrenoceptorRadioligand BindingData Not AvailableYohimbine1.2 nM (Ki)
β₁-AdrenoceptorRadioligand BindingData Not AvailablePropranolol1.5 nM (Ki)
β₂-AdrenoceptorRadioligand BindingData Not AvailablePropranolol0.8 nM (Ki)
Muscarinic M₁Radioligand BindingData Not AvailableAtropine0.3 nM (Ki)
Dopamine D₂Radioligand BindingData Not AvailableHaloperidol2.1 nM (Ki)
Kinases PDGFRαKinase ActivityData Not AvailableSunitinib2 nM (IC₅₀)
SrcKinase ActivityData Not AvailableDasatinib0.5 nM (IC₅₀)
AblKinase ActivityData Not AvailableImatinib25 nM (IC₅₀)
Ion Channels hERGElectrophysiologyData Not AvailableDofetilide10 nM (IC₅₀)

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of selectivity data. Below are representative protocols for key experiments.

Radioligand Binding Assay for α₁-Adrenoceptor Subtypes

This protocol describes a method to determine the binding affinity of this compound for α₁-adrenoceptor subtypes.

  • Membrane Preparation: Cell lines stably expressing human α₁ₐ, α₁ᵦ, or α₁d adrenoceptors are cultured and harvested. The cells are lysed by homogenization in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Binding Assay: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a specific radioligand (e.g., [³H]-Prazosin), and varying concentrations of this compound or a reference compound.

  • Incubation: The plates are incubated at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Kinase Activity Assay

This protocol outlines a general method for assessing the inhibitory effect of this compound on the activity of a specific kinase, such as PDGFRα, which has been suggested as a target for the parent compound, lycorine.

  • Assay Components: The assay is typically performed in a 96- or 384-well plate and includes the recombinant kinase, a specific substrate peptide, ATP, and varying concentrations of this compound.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed at a specific temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. A common method is to use an antibody that specifically recognizes the phosphorylated form of the substrate. The detection can be achieved through various methods, such as fluorescence, luminescence, or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The percentage of kinase activity is calculated for each concentration of this compound relative to a control (vehicle-treated) reaction. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential tools for visualizing complex biological processes and experimental designs.

experimental_workflow cluster_prep Compound & Target Preparation cluster_assay High-Throughput Screening cluster_analysis Data Analysis & Interpretation compound This compound (Serial Dilution) binding_assay Binding Assays (e.g., Radioligand) compound->binding_assay functional_assay Functional Assays (e.g., Kinase Activity) compound->functional_assay target_panel Panel of Biological Targets (GPCRs, Kinases, etc.) target_panel->binding_assay target_panel->functional_assay data_acq Data Acquisition (e.g., Scintillation, Fluorescence) binding_assay->data_acq functional_assay->data_acq ic50_calc IC50/Ki Calculation data_acq->ic50_calc selectivity_profile Selectivity Profile Generation ic50_calc->selectivity_profile

Caption: Workflow for Selectivity Profiling.

signaling_pathway This compound This compound alpha1_receptor α1-Adrenoceptor This compound->alpha1_receptor antagonizes gq_protein Gq/11 alpha1_receptor->gq_protein activates plc Phospholipase C (PLC) gq_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc Protein Kinase C (PKC) dag->pkc activates ca2_release Ca2+ Release er->ca2_release cellular_response Cellular Response (e.g., Smooth Muscle Contraction) ca2_release->cellular_response pkc->cellular_response

Caption: Antagonism of α1-Adrenoceptor Signaling.

A Comparative Analysis of the Biological Activities of Dihydrolycorine and Pseudolycorine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the biological activities of two Amaryllidaceae alkaloids, Dihydrolycorine and pseudolycorine. While both compounds are structurally related to lycorine, this document outlines their distinct pharmacological profiles based on available experimental data, focusing on their cytotoxic, anti-tumor, anti-inflammatory, and antiviral properties.

Summary of Biological Activities

This compound has primarily been investigated for its antihypertensive effects, demonstrating a mechanism involving the blockade of alpha 1-adrenoceptors.[1] In contrast, pseudolycorine has been more extensively studied for its anticancer properties, exhibiting moderate cytotoxic activity against a range of cancer cell lines.[2] Limited data is available on the anti-inflammatory and antiviral activities of this compound, while pseudolycorine has shown weak antiviral potential.

Data Presentation

The following tables summarize the quantitative data on the biological activities of this compound and pseudolycorine.

Table 1: Comparative Cytotoxic Activities (IC50 values in µM)

CompoundA549 (Lung)OE21 (Esophageal)Hs683 (Glioblastoma)U373 (Glioblastoma)B16F10 (Melanoma)Jurkat (T-cell leukemia)
This compound> 10> 10> 10> 10> 10Not Available
Pseudolycorine7.47.97.97.87.5Induces Apoptosis

Note: IC50 values for this compound are reported as greater than 10 µM for α- and β-dihydrolycorine isomers across six screened cell lines; specific cell lines were not fully detailed in the source material.[3]

Table 2: Comparative Antiviral Activities

CompoundVirusAssayActivity
This compoundNot AvailableNot AvailableNot Available
PseudolycorineSARS-CoV-2Not SpecifiedWeak

Table 3: Comparative Antihypertensive Activities

CompoundMechanismEffective Dose (in vivo)
This compoundα1-adrenoceptor blockade20, 40, and 80 mg/kg (i.v.) in rats and cats
PseudolycorineNot ReportedNot Reported

Signaling Pathways

The precise signaling pathways modulated by this compound and pseudolycorine are not extensively documented. However, studies on the parent compound, lycorine, suggest potential mechanisms of action. Lycorine has been shown to influence the Rho/Rho kinase/LIM kinase/cofilin signaling pathway, which is involved in cytoskeleton organization, and the AMPK-mTOR-S6K signaling pathway, a key regulator of autophagy and apoptosis.[4][5] It is plausible that this compound and pseudolycorine may exert some of their biological effects through similar pathways.

G cluster_lycorine Potential Pathways for this compound & Pseudolycorine (inferred from Lycorine) AMPK AMPK mTOR mTOR AMPK->mTOR inhibits Apoptosis Apoptosis AMPK->Apoptosis regulates S6K S6K mTOR->S6K Autophagy Autophagy S6K->Autophagy inhibits RhoA RhoA ROCK ROCK RhoA->ROCK LIMK LIMK ROCK->LIMK Cofilin Cofilin LIMK->Cofilin inhibits Actin Actin Cytoskeleton Cofilin->Actin regulates

Caption: Inferred signaling pathways based on lycorine studies.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.

Cytotoxicity Assessment: MTT Assay

This protocol is a standard method for assessing cell viability and proliferation.

G start Seed cells in 96-well plate treat Treat with this compound or Pseudolycorine start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read Measure absorbance at 570 nm add_solubilizer->read

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., A549, Jurkat) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or pseudolycorine and incubate for a specified period (typically 48-72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to the untreated control.

Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) and Pro-inflammatory Cytokines

This protocol outlines the steps to assess the anti-inflammatory potential of the compounds in a cell-based model.

Methodology:

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in appropriate media.

  • Stimulation: Seed cells in 24-well plates and pre-treat with different concentrations of this compound or pseudolycorine for 1 hour. Subsequently, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.

  • Nitric Oxide (NO) Measurement: Determine the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Antiviral Activity: Plaque Reduction Assay

This assay is a standard method to determine the antiviral efficacy of a compound.

Methodology:

  • Cell Monolayer: Grow a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates.

  • Virus Incubation: Pre-incubate a known titer of the virus with serial dilutions of this compound or pseudolycorine for 1 hour at 37°C.

  • Infection: Infect the cell monolayers with the virus-compound mixture and incubate for 1 hour to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation and Staining: Incubate the plates for several days until plaques are visible. Fix and stain the cells with a dye like crystal violet.

  • Plaque Counting: Count the number of plaques in each well. The percentage of plaque reduction compared to the virus control is used to determine the antiviral activity and calculate the IC₅₀ value.

Conclusion

The available data suggests that this compound and pseudolycorine possess distinct biological activity profiles. Pseudolycorine demonstrates moderate anticancer activity, warranting further investigation into its mechanism of action and potential as a therapeutic agent. This compound's primary reported activity is antihypertensive, with limited exploration of its other potential pharmacological effects. Further research is required to fully elucidate the anti-inflammatory and antiviral properties of both compounds and to identify the specific signaling pathways they modulate. The experimental protocols provided herein offer a foundation for such future investigations.

References

Safety Operating Guide

Proper Disposal of Dihydrolycorine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. Dihydrolycorine, a derivative of the alkaloid lycorine, requires strict disposal protocols due to its toxic properties. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound and associated contaminated materials, fostering a secure research environment.

Immediate Safety Precautions:

Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for this compound. The compound is classified as toxic if swallowed[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to, a laboratory coat, safety goggles, and chemical-resistant gloves. All handling of solid this compound or its concentrated solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.

Step-by-Step Disposal Protocol for this compound Waste

The following procedures are based on established guidelines for the disposal of toxic chemical waste in a laboratory setting.

1. Waste Segregation and Identification:

All materials that have come into contact with this compound must be treated as hazardous waste from the point of generation. This includes:

  • Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), weigh boats, pipette tips, and bench paper.

  • Liquid Waste: Solutions containing this compound, as well as the first rinse of any contaminated glassware. This compound is soluble in DMSO and PBS[2].

  • Empty Containers: Containers that originally held pure this compound are also considered hazardous waste.

2. Waste Collection and Labeling:

  • Containers: Use only designated, leak-proof hazardous waste containers that are compatible with the chemical nature of the waste. It is good practice to reuse the original container for the disposal of solid this compound waste.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard statement: "Toxic"

    • The name of the principal investigator and the laboratory location.

  • Storage: Keep waste containers securely closed except when adding waste. Store them in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.

3. Disposal of Contaminated Materials:

  • Solid Waste: Place all contaminated solid materials directly into the designated solid hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound and the initial solvent rinse of contaminated glassware in a designated liquid hazardous waste container. Subsequent rinses of glassware with soap and water can typically be disposed of down the drain, but consult your institution's specific guidelines.

  • Empty this compound Containers: Due to its toxicity, containers that held pure this compound should be managed as hazardous waste. Do not rinse the container. Seal it and place it in the solid hazardous waste stream.

4. Final Disposal Method:

The standard and required method for the final disposal of toxic chemical waste is through a licensed hazardous waste disposal facility. These facilities typically use high-temperature incineration to ensure the complete destruction of the toxic compounds. Never dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary

ParameterGuidelineSource
This compound Hazard ClassToxic if swallowed (H301)[1]
Solubility in DMSOApproximately 3 mg/ml[2]
Solubility in PBS (pH 7.2)Approximately 2.5 mg/ml[2]

Experimental Protocols

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow for the proper disposal of this compound-contaminated materials.

cluster_generation Waste Generation Point cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Use solid_waste Contaminated Solids (Gloves, Tips, etc.) start->solid_waste liquid_waste Contaminated Liquids (Solutions, Rinsate) start->liquid_waste empty_container Empty this compound Container start->empty_container solid_container Solid Hazardous Waste Container solid_waste->solid_container Place in liquid_container Liquid Hazardous Waste Container liquid_waste->liquid_container Pour into empty_container->solid_container Place in saa Store in Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa pickup Arrange for Pickup by EH&S or Licensed Vendor saa->pickup incineration High-Temperature Incineration pickup->incineration

Caption: Workflow for Segregation and Disposal of this compound Waste.

This comprehensive approach to the disposal of this compound ensures the safety of laboratory personnel and compliance with environmental regulations, reinforcing a culture of safety and responsibility in scientific research.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dihydrolycorine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Dihydrolycorine. Adherence to these procedures is essential for ensuring personnel safety and maintaining a secure laboratory environment.

This compound, a derivative of the alkaloid lycorine, presents significant toxicological risks, primarily through ingestion. As a potent compound, it necessitates stringent handling protocols to prevent accidental exposure. This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural steps for safe operational use and disposal.

Personal Protective Equipment (PPE) for this compound

The minimum required PPE for handling this compound is outlined below. It is imperative that all personnel are trained in the proper use and disposal of this equipment.

PPE CategorySpecificationRationale
Hand Protection Double-gloved with nitrile gloves.Prevents dermal absorption. Double-gloving provides an additional barrier in case of a breach of the outer glove. Nitrile offers good resistance to a range of chemicals.
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects eyes from splashes of solutions containing this compound or from airborne particles of the solid compound.
Body Protection A fully fastened laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with a P100 particulate filter is required if handling the solid form outside of a certified chemical fume hood.This compound is a solid, and handling it can generate hazardous dust. A P100 filter is 99.97% efficient at removing airborne particles.[1] For handling solutions, a fume hood is sufficient.

Operational Plan: Step-by-Step Handling of this compound

Meticulous planning and execution are paramount when working with potent compounds like this compound. The following workflow must be followed:

Dihydrolycorine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Understand Hazards Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Ensure Safety Weigh_Solid Weigh Solid this compound Prepare_Work_Area->Weigh_Solid Contained Environment Prepare_Solution Prepare Stock Solution Weigh_Solid->Prepare_Solution Accurate Measurement Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Experimental Use Decontaminate_Surfaces Decontaminate Work Surfaces Perform_Experiment->Decontaminate_Surfaces Post-Experiment Segregate_Waste Segregate and Label Waste Decontaminate_Surfaces->Segregate_Waste Proper Cleanup Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Waste Management Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Final Safety Step

Safe Handling Workflow for this compound.
Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Don all required PPE as specified in the table above.

    • Cover the work surface within the fume hood with absorbent, disposable bench paper.

  • Weighing the Compound :

    • Use a calibrated analytical balance inside the fume hood or a containment enclosure.

    • Carefully weigh the desired amount of solid this compound onto weighing paper or into a suitable container.

    • Avoid generating dust.

  • Solubilization :

    • Transfer the weighed this compound to a labeled volumetric flask.

    • Add the appropriate solvent (e.g., DMSO) dropwise to dissolve the solid, ensuring the container is capped or sealed during dissolution to prevent aerosol generation.

    • Once dissolved, bring the solution to the final volume with the solvent.

  • Storage :

    • Store the stock solution in a clearly labeled, sealed container at the recommended temperature, typically -20°C.

    • Indicate the compound name, concentration, solvent, and date of preparation on the label.

Disposal Plan for this compound Waste

All waste contaminated with this compound must be treated as hazardous waste.

Waste StreamDisposal Procedure
Solid Waste All solid waste, including contaminated gloves, weighing paper, and bench paper, must be collected in a dedicated, clearly labeled hazardous waste bag.
Liquid Waste Unused solutions of this compound and any solvents used for rinsing contaminated glassware must be collected in a sealed, labeled hazardous waste container. The container should be compatible with the solvents used. Do not mix with other waste streams.
Sharps Waste Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Empty Containers Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.[2]

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure Response

Exposure_Response Exposure Accidental Exposure Occurs Remove Remove Contaminated PPE Exposure->Remove Flush Flush Affected Area Remove->Flush Seek_Medical Seek Immediate Medical Attention Flush->Seek_Medical Report Report to Supervisor/EHS Seek_Medical->Report

Immediate Steps for Exposure to this compound.
  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen.

  • Ingestion : Do not induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS office.

Spill Response
  • Minor Spill (inside a fume hood) :

    • Alert others in the area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent.

  • Major Spill (outside a fume hood) :

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.